molecular formula C6H16Cl2N2O B591888 (R)-2-(piperazin-2-yl)ethanol dihydrochloride CAS No. 1565818-62-3

(R)-2-(piperazin-2-yl)ethanol dihydrochloride

Cat. No.: B591888
CAS No.: 1565818-62-3
M. Wt: 203.107
InChI Key: DSFHLVUORJMPAB-QYCVXMPOSA-N
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Description

(R)-2-(piperazin-2-yl)ethanol dihydrochloride is a useful research compound. Its molecular formula is C6H16Cl2N2O and its molecular weight is 203.107. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(2R)-piperazin-2-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c9-4-1-6-5-7-2-3-8-6;;/h6-9H,1-5H2;2*1H/t6-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFHLVUORJMPAB-QYCVXMPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](CN1)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of (R)-2-(piperazin-2-yl)ethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperazine motif is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically successful drugs.[1][2] Its prevalence is due to the favorable physicochemical and pharmacokinetic properties it imparts, including enhanced aqueous solubility and oral bioavailability.[2] (R)-2-(piperazin-2-yl)ethanol dihydrochloride is a chiral, bifunctional building block poised for significant application in drug discovery and development. The presence of a stereocenter, a primary alcohol, and two secondary amines within the piperazine ring provides a rich platform for generating structurally diverse and complex molecules.[1][3]

This technical guide offers a comprehensive overview of the core chemical properties, synthesis, characterization, and handling of this compound. It is intended to serve as an essential resource for researchers, medicinal chemists, and drug development professionals, providing both foundational knowledge and practical, field-proven protocols to enable its effective use in the laboratory.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the bedrock of its application in research. The dihydrochloride salt form of (R)-2-(piperazin-2-yl)ethanol significantly influences its properties, most notably enhancing its stability and aqueous solubility.

Table 1: Compound Identification

IdentifierValueReference
IUPAC Name 2-[(2R)-piperazin-2-yl]ethanol;dihydrochloride[4]
CAS Number 660862-46-4 (Parent Free Base)[4]
5169-93-7 (Racemic Dihydrochloride)[5]
Molecular Formula C₆H₁₆Cl₂N₂O[5]
Molecular Weight 203.11 g/mol [5]
Canonical SMILES C1CNCCO.Cl.Cl[4]

Table 2: Physicochemical and Computed Properties

PropertyValueSource / Comment
Appearance White to off-white solidInferred from related compounds.
Solubility Freely soluble in water; slightly soluble in methanol & ethanolExpected for a dihydrochloride salt.
Storage Conditions Store in freezer (-20°C), under inert atmosphereRecommended for long-term stability.
Hydrogen Bond Donor Count 5Computed for the parent compound.[4][5]
Hydrogen Bond Acceptor Count 3Computed for the parent compound.[4][5]
Rotatable Bond Count 2Computed for the parent compound.[5]
Topological Polar Surface Area 44.3 ŲComputed for the parent compound.[4]
XLogP3 -1.1Computed for the parent compound.[4]

Synthesis and Purification

The synthesis of enantiomerically pure this compound necessitates a stereocontrolled approach. A robust and common strategy involves the reduction of a protected chiral carboxylic acid precursor. This multi-step process is designed to preserve the stereochemical integrity of the chiral center while transforming the functional groups.

The causality behind this workflow is clear: the piperazine nitrogens are highly nucleophilic and would interfere with the powerful reducing agents required for the carboxylic acid reduction. Therefore, they must be "masked" with protecting groups, such as the tert-butyloxycarbonyl (Boc) group, which can be readily removed under acidic conditions in the final step.

G A (R)-Piperazine-2-carboxylic acid dihydrochloride B N,N'-di-Boc-(R)-piperazine- 2-carboxylic acid A->B Protection (Boc)₂O, Base C (R)-(1,4-Di-Boc-piperazin-2-yl)methanol B->C Reduction LiAlH₄, THF D (R)-1,4-Di-Boc-2-(2-hydroxyethyl)piperazine C->D Chain Extension (e.g., Arndt-Eistert) E (R)-2-(Piperazin-2-yl)ethanol dihydrochloride D->E Deprotection & Salt Formation HCl in Dioxane/Ethanol

Caption: Plausible synthetic workflow for the target compound.

Experimental Protocol: Plausible Synthesis

This protocol is adapted from established methods for similar piperazine derivatives.[6][7]

Step 1: Protection of (R)-Piperazine-2-carboxylic acid

  • Suspend (R)-piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in a mixture of methanol or dioxane/water.

  • Cool the slurry to 0 °C in an ice bath.

  • Add a suitable base, such as triethylamine (3.0 eq), to neutralize the hydrochloride and deprotonate the carboxylic acid.[6]

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 2.5 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the mixture in vacuo, and perform an aqueous workup to isolate the N,N'-di-Boc protected product.

Step 2: Homologation and Reduction (Conceptual)

  • Expertise Note: Direct reduction of the N,N'-di-Boc-(R)-piperazine-2-carboxylic acid would yield the corresponding methanol derivative. To obtain the ethanol derivative, a one-carbon homologation (chain extension) is required. Methods like the Arndt-Eistert synthesis could be employed, converting the carboxylic acid to an acyl chloride, then to a diazoketone, followed by Wolff rearrangement and subsequent reduction of the resulting ester. A more direct, modern approach might involve reducing the carboxylic acid to the alcohol, converting the alcohol to a leaving group (e.g., a tosylate), and then performing a cyanide displacement followed by reduction of the nitrile. For simplicity, we will assume the homologated intermediate is available for the final steps.

Step 3: Deprotection and Salt Formation

  • Dissolve the protected (R)-1,4-Di-Boc-2-(2-hydroxyethyl)piperazine (1.0 eq) in a suitable solvent like anhydrous dioxane or ethanol.

  • Cool the solution to 0 °C.

  • Slowly add a solution of 4M HCl in dioxane or ethanol (excess, >2.0 eq).

  • Stir the reaction at room temperature. The product, this compound, will typically precipitate from the solution as a white solid.

  • Monitor the reaction by TLC or LC-MS to ensure complete removal of both Boc groups.

  • Once complete, filter the solid precipitate.

  • Wash the solid with a non-polar solvent like diethyl ether to remove any organic impurities.

  • Dry the final product under vacuum to yield the pure dihydrochloride salt.

Analytical Characterization

Rigorous analytical characterization is crucial for confirming the identity, structure, and purity of the synthesized compound. A combination of NMR, IR, and mass spectrometry provides a complete picture of the molecule. The data presented here are predicted based on the known effects of functional groups and the dihydrochloride salt form on spectra, drawing from analyses of similar structures.[8][9]

G cluster_0 Spectroscopic Analysis A Sample of (R)-2-(piperazin-2-yl)ethanol dihydrochloride B NMR (¹H, ¹³C) in D₂O A->B C FTIR (KBr Pellet) A->C D MS (ESI+) A->D E Structural Confirmation & Purity Assessment B->E C->E D->E

Caption: Standard workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and proton/carbon environments.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of Deuterium Oxide (D₂O). D₂O is the solvent of choice as it readily dissolves the hydrophilic salt and allows for the exchange and subsequent disappearance of labile N-H and O-H protons from the spectrum.

    • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[8]

    • Data Processing: Process the raw data (FID) using Fourier transformation, followed by phasing and baseline correction.

Table 3: Predicted ¹H and ¹³C NMR Data (D₂O, 400 MHz)

SpectrumPredicted Chemical Shift (δ, ppm)AssignmentRationale
¹H NMR ~ 3.9 - 4.1-CH₂OHDeshielded by the adjacent hydroxyl group.
~ 3.3 - 3.8Piperazine ring protonsComplex multiplets. Protonation of nitrogens causes a significant downfield shift compared to the free base.[8]
~ 1.8 - 2.0-CH-CH₂-Methylene protons of the ethanol side chain.
¹³C NMR ~ 58 - 62-CH₂OHTypical range for a primary alcohol carbon.
~ 55 - 60C-2 (chiral carbon)Carbon attached to the side chain.
~ 40 - 45C-3, C-5Piperazine ring carbons.
~ 38 - 42C-6Piperazine ring carbon.
~ 35 - 39-CH-CH₂-Carbon of the ethanol side chain.
  • Trustworthiness Note: The protonation of the piperazine nitrogens in the dihydrochloride salt leads to a general downfield shift for all adjacent proton and carbon signals.[8] The exact chemical shifts are sensitive to pH and solvent.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Methodology:

    • Sample Preparation: Prepare a Potassium Bromide (KBr) pellet by mixing ~1 mg of the solid sample with ~100 mg of dry KBr powder and pressing it into a transparent disc.[8]

    • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

Table 4: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3500Strong, BroadO-H stretch (alcohol)
2800 - 3000MediumC-H stretch (aliphatic)
2400 - 2700Strong, BroadN⁺-H stretch (ammonium salt)
1580 - 1650MediumN-H bend (ammonium)
1000 - 1150StrongC-O stretch (primary alcohol)
  • Expertise Note: The IR spectrum will be dominated by very broad and strong absorptions in the high-frequency region due to the O-H and N⁺-H stretching vibrations, which is characteristic of hydrochloride salts of amino alcohols.[8]

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern.

  • Methodology:

    • Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable solvent like methanol or water.

    • Data Acquisition: Infuse the solution into an Electrospray Ionization (ESI) source coupled to a mass spectrometer, operating in positive ion mode (ESI+).

Table 5: Predicted Mass Spectrometry Data (ESI+)

m/z (mass-to-charge)InterpretationRationale
131.118[M+H]⁺Protonated molecular ion of the free base (C₆H₁₄N₂O). ESI typically observes the free base, not the salt.
113.107[M+H - H₂O]⁺Loss of water from the ethanol side chain.
87.081[M+H - C₂H₄O]⁺Cleavage of the entire ethanol side chain.
70.065C₄H₈N⁺Characteristic fragment from the piperazine ring cleavage.[10]

Applications in Research and Drug Development

This compound is not an end-product but a strategic starting point. Its value lies in its identity as a chiral building block , offering multiple points for chemical modification to explore chemical space and optimize drug candidates.

  • Scaffold for Diversity-Oriented Synthesis: The two distinct nitrogen atoms of the piperazine ring can be selectively functionalized to introduce a wide variety of substituents, influencing properties like target affinity, selectivity, and ADME profiles.[2]

  • Introduction of Chirality: The (R)-stereocenter is critical for creating stereospecific interactions with biological targets like enzymes and receptors. Utilizing an enantiopure building block avoids the need for costly chiral separations later in the synthesis and can lead to drugs with improved potency and reduced off-target effects.[11][12]

  • Linker and Pharmacophore Component: The primary alcohol provides a handle for further modifications, such as esterification, etherification, or conversion to an amine, allowing the molecule to be used as a linker to connect different pharmacophores or to be integrated into a larger molecular architecture.

G cluster_0 Derivatization Potential A (R)-2-(piperazin-2-yl)ethanol [Core Scaffold] B N1-Alkylation/ Arylation A->B Site 1 (N1-Amine) C N4-Acylation/ Sulfonylation A->C Site 2 (N4-Amine) D O-Alkylation/ Esterification A->D Site 3 (Hydroxyl) E New Chemical Entities (Drug Candidates) B->E C->E D->E

Caption: Potential sites for chemical modification.

Safety, Handling, and Storage

As a dihydrochloride salt of a substituted piperazine, this compound requires careful handling in accordance with good laboratory practices. The safety information is based on data for piperazine dihydrochloride and similar compounds.[13][14][15]

Table 6: GHS Hazard Information

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[13][16]
Eye Irritation2AH319: Causes serious eye irritation.[13][14][16]
Respiratory Sensitization1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[13][14]
Skin Sensitization1H317: May cause an allergic skin reaction.[13][14]
Reproductive Toxicity2H361: Suspected of damaging fertility or the unborn child.[14][17]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[13][18]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[15][19]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all direct skin contact.[13][15]

    • Respiratory Protection: If dust is generated and engineering controls are inadequate, use a NIOSH-approved particulate respirator.[13]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[18]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[13]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[13]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[13]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For optimal long-term stability, store in a freezer at -20°C.[15][18] Keep away from incompatible materials such as strong oxidizing agents.[15]

  • Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. This material may need to be disposed of as hazardous waste.[15]

Conclusion

This compound is a high-value chiral building block with significant potential in modern medicinal chemistry. Its defined stereochemistry, coupled with three distinct points for chemical derivatization, provides a versatile platform for the synthesis of novel compounds. A thorough understanding of its chemical properties, a robust synthetic strategy, and diligent adherence to safety protocols are essential for unlocking its full potential in the development of next-generation therapeutics. This guide provides the foundational and practical knowledge necessary for scientists to confidently and effectively utilize this compound in their research endeavors.

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • Piperazine, hydrochloride (1:?). PubChem. [Link]

  • Piperazine salts: Human health tier II assessment. (2018). Australian Government Department of Health. [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. (2020). 质谱学报 (Journal of Chinese Mass Spectrometry Society). [Link]

  • Piperazine derivatives for therapeutic use: A patent review (2010-present). (2025). ResearchGate. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]

  • HAZARD SUMMARY - PIPERAZINE DIHYDROCHLORIDE. NJ.gov. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Chemistry. [Link]

  • GHS Hazardous Chemical Information List. Safe Work Australia. [Link]

  • Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. [Link]

  • 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride. PubChem. [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). MDPI. [Link]

  • Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. (2001). PubMed. [Link]

  • The medicinal chemistry of piperazines: A review. (2023). PubMed. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. [Link]

  • (R)-2-(Piperazin-2-yl)ethanol. PubChem. [Link]

  • Process for preparing 2-piperazine carboxylic acid derivatives.
  • Process for preparing 2-piperazine carboxylic acid derivatives.
  • 1-Piperazineethanol, 4-((4-chlorophenyl)phenylmethyl)-, hydrochloride (1:2). PubChem. [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). National Institutes of Health. [Link]

Sources

Unveiling the Enigmatic Mechanism of (R)-2-(piperazin-2-yl)ethanol dihydrochloride: A Technical Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine scaffold is a cornerstone in central nervous system (CNS) drug discovery, integral to a multitude of approved therapeutics.[1][2] This technical guide delves into the putative mechanism of action of a lesser-explored derivative, (R)-2-(piperazin-2-yl)ethanol dihydrochloride. In the absence of direct empirical data for this specific molecule, this document synthesizes extensive structure-activity relationship (SAR) data from the broader class of piperazine-containing compounds to propose a scientifically grounded hypothesis of its biological targets and signaling pathways. We postulate a primary interaction with the sigma-1 (σ1) receptor, a unique intracellular chaperone protein, with potential modulatory effects on serotonergic and dopaminergic systems. This guide provides a comprehensive framework for researchers, outlining detailed experimental protocols to rigorously test this hypothesis and elucidate the compound's precise pharmacological profile.

Introduction: The Piperazine Moiety - A Privileged Scaffold in Neuropharmacology

The six-membered piperazine ring, with its two opposing nitrogen atoms, is a remarkably versatile and "privileged" structure in medicinal chemistry.[2] This heterocycle imparts favorable physicochemical properties to drug candidates, such as improved aqueous solubility and bioavailability, due to the ability of its nitrogen atoms to act as hydrogen bond donors and acceptors.[1] Consequently, the piperazine motif is found in a wide array of CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics, which primarily exert their effects through interactions with monoamine neurotransmitter systems.[3]

While many clinically successful piperazine derivatives are N-arylpiperazines that target dopamine D2 and serotonin 5-HT1A/2A receptors, the pharmacological landscape of non-aromatic, C-substituted piperazines remains less explored.[4] (R)-2-(piperazin-2-yl)ethanol is a chiral, non-aromatic piperazine derivative distinguished by a hydroxymethyl group at the C2 position. This structural simplicity, combined with its chirality, suggests the potential for novel and specific interactions with CNS targets.

A Putative Mechanism of Action: Targeting the Sigma-1 Receptor

Based on an analysis of structurally related compounds, we hypothesize that the primary molecular target of (R)-2-(piperazin-2-yl)ethanol is the sigma-1 (σ1) receptor .

The σ1 receptor is not a classical G protein-coupled receptor or ion channel but an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[5] It is implicated in a wide range of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and cell survival.[5] Ligands of the σ1 receptor are being investigated for their therapeutic potential in neurodegenerative diseases, neuropathic pain, and psychiatric disorders.

Evidence for the Sigma-1 Receptor Hypothesis:

  • Structural Analogy: Studies on chiral (piperazin-2-yl)methanol derivatives, which share the core scaffold of the title compound, have demonstrated significant affinity for sigma receptors.[6] The presence of a basic amine within a hydrophobic environment is a key feature of many sigma receptor ligands, a characteristic fulfilled by (R)-2-(piperazin-2-yl)ethanol.

  • Pharmacophore Modeling: The generalized pharmacophore for σ1 receptor ligands includes a basic amino group flanked by two hydrophobic regions.[7][8] The piperazine nitrogen of (R)-2-(piperazin-2-yl)ethanol can serve as the basic amine, while the cyclic structure and the ethanol substituent can occupy the hydrophobic pockets of the receptor binding site.

It is plausible that the (R)-enantiomer exhibits stereospecific interactions with the chiral environment of the σ1 receptor binding pocket, contributing to its affinity and potential functional activity.

Secondary Target Considerations:

Given the broad pharmacology of the piperazine class, potential secondary interactions with serotonin (5-HT) and dopamine (D2) receptors cannot be excluded and warrant investigation. Many piperazine derivatives exhibit affinity for these receptors, and while the lack of an N-aryl substituent on (R)-2-(piperazin-2-yl)ethanol might reduce high-affinity binding, modulatory effects are still possible.

Proposed Signaling Pathway

Activation of the σ1 receptor by a ligand like (R)-2-(piperazin-2-yl)ethanol can initiate a cascade of downstream signaling events. As a chaperone protein, the σ1 receptor translocates from the endoplasmic reticulum to other cellular compartments upon ligand binding, where it can interact with and modulate the function of various client proteins, including ion channels and other receptors. A key consequence of σ1 receptor activation is the modulation of intracellular calcium (Ca²⁺) levels, which can impact a wide array of neuronal processes, including neurotransmitter release and synaptic plasticity.

G cluster_0 Extracellular cluster_1 Cytoplasm (R)-2-(piperazin-2-yl)ethanol (R)-2-(piperazin-2-yl)ethanol Sigma1 Sigma-1 Receptor (R)-2-(piperazin-2-yl)ethanol->Sigma1 binds to ER Endoplasmic Reticulum Mito Mitochondria IP3R IP3 Receptor Sigma1->IP3R modulates Ca_Store Ca²⁺ Store (ER) IP3R->Ca_Store releases Ca²⁺ from Ca_Cytosol Cytosolic Ca²⁺ ↑ Ca_Store->Ca_Cytosol Signaling Downstream Signaling (e.g., Kinase activation, Gene transcription) Ca_Cytosol->Signaling

Caption: Putative signaling pathway of (R)-2-(piperazin-2-yl)ethanol via the Sigma-1 receptor.

A Framework for Mechanistic Elucidation: Experimental Protocols

To validate the proposed mechanism of action, a systematic experimental workflow is essential. This section outlines the key in vitro and in vivo assays required to characterize the pharmacological profile of this compound.

In Vitro Characterization

Objective: To determine the binding affinity and functional activity of the compound at the primary hypothesized target (σ1 receptor) and key secondary targets (serotonin and dopamine receptors).

4.1.1. Radioligand Binding Assays

This technique is the gold standard for determining the affinity of a compound for a specific receptor. It involves competing the unlabeled test compound against a radiolabeled ligand with known high affinity for the target receptor.

Protocol: Sigma-1 Receptor Binding Assay [9][10][11]

  • Membrane Preparation: Homogenize guinea pig brain tissue or membranes from cells expressing human σ1 receptors in an appropriate buffer.

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of -pentazocine (a selective σ1 radioligand) and varying concentrations of this compound.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 120 minutes at 37°C).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

A similar protocol would be employed for 5-HT1A (using [³H]-8-OH-DPAT as the radioligand) and D2 (using [³H]-spiperone as the radioligand) receptors.

Target Receptor Radioligand Non-specific Ligand
Sigma-1-pentazocineHaloperidol
Serotonin 5-HT1A[³H]-8-OH-DPATSerotonin
Dopamine D2[³H]-spiperoneHaloperidol
Caption: Summary of Radioligands for Binding Assays.

4.1.2. Functional Assays

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or modulator at the target receptor.

Protocol: Calcium Mobilization Assay [12][13][14][15][16]

  • Cell Culture: Use a cell line endogenously expressing or engineered to express the target receptor (e.g., σ1 receptor).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists, in the presence of a known agonist).

G cluster_0 Experimental Workflow Start Start: (R)-2-(piperazin-2-yl)ethanol dihydrochloride BindingAssay Radioligand Binding Assays (σ1, 5-HT, D2) Start->BindingAssay Determine Affinity (Ki) FunctionalAssay Functional Assays (e.g., Ca²⁺ Mobilization) BindingAssay->FunctionalAssay Assess Function (Agonist/Antagonist) InVivo In Vivo Behavioral Models FunctionalAssay->InVivo Evaluate Phenotypic Effects DataAnalysis Data Analysis & Mechanism Confirmation InVivo->DataAnalysis

Caption: Proposed experimental workflow for mechanistic elucidation.

In Vivo Behavioral Studies

Objective: To assess the physiological and behavioral effects of the compound in whole-animal models, providing insights into its potential therapeutic applications (e.g., antidepressant, anxiolytic) and side effect profile (e.g., motor impairment).

4.2.1. Forced Swim Test (Antidepressant-like Activity) [17][18][19][20][21]

This model is widely used to screen for antidepressant efficacy. A reduction in the duration of immobility in the test is indicative of an antidepressant-like effect.

Protocol:

  • Acclimation: Habituate mice or rats to the testing room.

  • Pre-test: Place the animal in a cylinder of water for a 15-minute session.

  • Drug Administration: 24 hours later, administer this compound at various doses.

  • Test Session: After a set pre-treatment time, place the animal back in the water for a 5-minute test session.

  • Scoring: Record the time the animal spends immobile.

4.2.2. Elevated Plus Maze (Anxiolytic-like Activity) [3][22][23][24][25]

This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent in the open arms of the maze.

Protocol:

  • Acclimation: Habituate the animal to the testing room.

  • Drug Administration: Administer the test compound.

  • Testing: Place the animal in the center of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Observation: For 5 minutes, record the number of entries into and the time spent in each type of arm.

4.2.3. Rotarod Test (Motor Coordination) [26][27][28][29][30]

This assay is used to assess motor coordination and balance, and to identify any potential motor-impairing side effects of a compound.

Protocol:

  • Training: Train the mice to walk on a rotating rod.

  • Drug Administration: Administer the test compound.

  • Testing: Place the mouse on the rotarod, which gradually accelerates.

  • Measurement: Record the latency to fall from the rod.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be empirically determined, the existing evidence from structurally related compounds strongly suggests that the sigma-1 receptor is a primary and compelling target for investigation. The proposed experimental framework provides a rigorous and comprehensive approach to test this hypothesis, characterize the compound's full pharmacological profile, and uncover its potential as a novel CNS therapeutic agent. The unique structural features of this molecule may offer a distinct pharmacological profile compared to classical arylpiperazines, potentially leading to new therapeutic avenues for complex neurological and psychiatric disorders.

References

  • Aligning Science Across Parkinson's. (2024). Rotarod-Test for Mice. Protocols.io. [Link]

  • Almansa, C., et al. (2019).
  • International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. IMPReSS. [Link]

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents.
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(R)-2-(piperazin-2-yl)ethanol dihydrochloride biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of (R)-2-(piperazin-2-yl)ethanol dihydrochloride

Authored by: A Senior Application Scientist

Abstract

The piperazine moiety is a prevalent scaffold in medicinal chemistry, integral to the structure of numerous clinically significant drugs.[1][2] This guide provides a comprehensive technical overview of the potential biological activities of this compound, a chiral derivative of piperazine. While direct pharmacological data for this specific compound is not extensively documented in publicly available literature, this document will extrapolate its potential activities based on the well-established pharmacology of the broader piperazine class of compounds. We will delve into prospective mechanisms of action, propose robust experimental workflows for its biological characterization, and discuss its potential as a versatile building block in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel piperazine derivatives.

Introduction: The Piperazine Scaffold in Modern Drug Discovery

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged structure in drug design. Its prevalence is attributed to its ability to confer favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, which are crucial for the development of effective medications.[3] Furthermore, the piperazine nucleus serves as a versatile linker or pharmacophore-bearing scaffold, enabling the precise spatial orientation of functional groups to interact with biological targets.[2]

Derivatives of piperazine exhibit a wide array of biological activities, including but not limited to:

  • Central Nervous System (CNS) Activity: Many piperazine-containing compounds modulate neurotransmitter systems, leading to their use as antipsychotics, antidepressants, and anxiolytics.[4][5]

  • Anthelmintic Properties: The parent compound, piperazine dihydrochloride, is a well-known anthelmintic agent that acts by paralyzing parasites.[6]

  • Cardiovascular Effects: Certain piperazine derivatives, such as the precursor to Manidipine, exhibit vasodilatory and cardiovascular properties.[7][8]

  • Anticancer and Antimicrobial Activities: The structural versatility of piperazine has been exploited to develop novel anticancer and antimicrobial agents.[1]

Given this context, this compound represents an intriguing, yet underexplored, molecule with the potential for significant biological activity. The presence of a chiral center and a primary alcohol functional group provides avenues for stereospecific interactions and further chemical modifications, respectively.

Physicochemical Properties of (R)-2-(piperazin-2-yl)ethanol

A foundational understanding of the physicochemical properties of (R)-2-(piperazin-2-yl)ethanol is essential for designing relevant biological assays and interpreting their results.

PropertyValueSource
Molecular Formula C6H14N2OPubChem
Molecular Weight 130.19 g/mol PubChem[9]
IUPAC Name 2-[(2R)-piperazin-2-yl]ethanolPubChem[9]
SMILES C1CNCCOPubChem[9]
CAS Number 660862-46-4PubChem[9]

Table 1: Physicochemical properties of (R)-2-(piperazin-2-yl)ethanol.

Postulated Biological Activities and Mechanisms of Action

Based on the known pharmacology of piperazine derivatives, we can hypothesize several potential biological activities for this compound.

Central Nervous System Modulation

The structural similarity of the piperazine core to neurotransmitters like serotonin and dopamine makes it a prime candidate for CNS activity.

  • Serotonergic and Dopaminergic Receptor Interaction: Piperazine derivatives frequently interact with serotonin (5-HT) and dopamine (D) receptors. For instance, Vilazodone is a potent serotonin reuptake inhibitor and a 5-HT1A receptor partial agonist.[2] It is plausible that (R)-2-(piperazin-2-yl)ethanol could exhibit affinity for these or other monoamine receptors.

  • Proposed Mechanism of Action: The compound could act as an agonist, antagonist, or partial agonist at various G-protein coupled receptors (GPCRs) within the CNS. The stereochemistry at the C2 position could play a critical role in receptor binding and selectivity.

CNS_Pathway cluster_synapse Synaptic Cleft Compound (R)-2-(piperazin-2-yl)ethanol Receptor 5-HT/Dopamine Receptor Compound->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates CNS_Screening_Workflow Start Start: (R)-2-(piperazin-2-yl)ethanol dihydrochloride Receptor_Binding Tier 1: Receptor Binding Assays (e.g., Radioligand Binding) Start->Receptor_Binding Functional_Assays Tier 2: In Vitro Functional Assays (e.g., cAMP, Calcium Flux) Receptor_Binding->Functional_Assays If active Selectivity_Panel Tier 3: Selectivity Profiling (Panel of related receptors) Functional_Assays->Selectivity_Panel If potent In_Vivo_Models Tier 4: In Vivo Behavioral Models (e.g., Forced Swim Test, Elevated Plus Maze) Selectivity_Panel->In_Vivo_Models If selective End End: Candidate for Further Development In_Vivo_Models->End If efficacious

A tiered screening approach for CNS activity.

Step-by-Step Protocol for Tier 1: Receptor Binding Assay

  • Objective: To determine the binding affinity of this compound to a panel of CNS receptors (e.g., 5-HT1A, 5-HT2A, D2).

  • Materials:

    • Cell membranes expressing the receptor of interest.

    • A suitable radioligand for each receptor (e.g., [³H]8-OH-DPAT for 5-HT1A).

    • This compound at various concentrations.

    • Scintillation vials and cocktail.

    • Filtration apparatus.

  • Procedure: a. Incubate the cell membranes with the radioligand and varying concentrations of the test compound. b. After reaching equilibrium, separate the bound and free radioligand by rapid filtration. c. Quantify the radioactivity on the filters using a scintillation counter. d. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • Causality: The choice of radioligand is critical as it must have high affinity and selectivity for the target receptor to ensure that the displacement observed is due to the test compound binding to the same site.

Assessment of Anthelmintic Activity

In vitro and in vivo models can be employed to evaluate the potential anthelmintic effects.

Step-by-Step Protocol: In Vitro Motility Assay

  • Objective: To assess the effect of the compound on the motility of a model nematode (e.g., Caenorhabditis elegans).

  • Materials:

    • Synchronized population of adult C. elegans.

    • Liquid culture medium.

    • This compound at various concentrations.

    • A known anthelmintic as a positive control (e.g., piperazine dihydrochloride).

    • A multi-well plate.

    • An automated worm tracking system or a microscope for manual scoring.

  • Procedure: a. Dispense the worm suspension into the wells of the multi-well plate. b. Add the test compound at different concentrations to the wells. c. Incubate for a defined period (e.g., 24 hours). d. Quantify the motility of the worms. A reduction in movement indicates a paralytic effect.

  • Self-Validation: The inclusion of a positive control ensures that the assay is sensitive to known anthelmintic agents, while a negative control (vehicle only) establishes the baseline motility.

Role as a Chemical Intermediate

Beyond its own potential bioactivity, (R)-2-(piperazin-2-yl)ethanol is a valuable chiral building block for the synthesis of more complex molecules. [10]The primary alcohol can be readily functionalized, and the two nitrogen atoms of the piperazine ring can be selectively protected and derivatized to create a library of novel compounds for high-throughput screening.

Conclusion and Future Perspectives

While the biological activity of this compound is not yet well-defined, its chemical structure, rooted in the pharmacologically rich piperazine class, suggests significant therapeutic potential. The proposed experimental workflows provide a robust framework for its systematic investigation. Future research should focus on a broad initial screening to identify its primary biological targets, followed by more focused studies to elucidate its mechanism of action and structure-activity relationships. The chiral nature of this compound also warrants a comparative study with its (S)-enantiomer to explore stereospecific effects. The insights gained from such studies will not only clarify the pharmacological profile of this specific molecule but also contribute to the broader understanding of piperazine derivatives in drug discovery.

References

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An In-depth Technical Guide to the Solubility of (R)-2-(piperazin-2-yl)ethanol dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Data Gap for (R)-2-(piperazin-2-yl)ethanol dihydrochloride

This apparent data gap is not a roadblock but rather a call to action for the diligent researcher. As a Senior Application Scientist, my objective is not merely to present pre-existing data but to empower fellow scientists with the foundational knowledge and practical methodologies required to generate this critical information. This document, therefore, serves a dual purpose: first, to provide a theoretically grounded, inferred solubility profile based on the compound's structural attributes and the known behavior of related molecules. Second, and more importantly, it offers a comprehensive, step-by-step guide to empirically determine the solubility of this compound, ensuring that your research is built upon a foundation of robust, internally generated data.

We will delve into the "why" behind experimental choices, ensuring that the protocols provided are not just a series of steps but a self-validating system for producing reliable and reproducible results.

Physicochemical Properties: The Blueprint for Solubility Behavior

The structure of this compound provides significant clues to its solubility characteristics. As a dihydrochloride salt of an organic base, its behavior in aqueous media is intrinsically linked to its ionization state, which is in turn governed by the pKa of its ionizable groups.

Molecular Structure and Functional Groups
  • Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms. This moiety is basic and, in the dihydrochloride salt form, both nitrogen atoms are protonated, rendering the molecule highly polar.

  • Ethanol Group: The hydroxyl (-OH) group is capable of hydrogen bonding, further contributing to the molecule's affinity for polar protic solvents like water.

  • Dihydrochloride Salt: The salt form dramatically increases aqueous solubility compared to the free base by introducing strong ionic interactions with water molecules.

The Critical Role of pKa

The pKa values of the two piperazine nitrogens are the most critical parameters influencing the pH-dependent solubility of the compound. For the parent piperazine molecule, the two pKa values are approximately 5.35 and 9.73.[1][2] The substitution of an ethanol group on the ring may slightly alter these values due to steric and electronic effects.[3]

The lower pKa corresponds to the second protonation event (the dication), and the higher pKa to the first protonation (the monocation). As a dihydrochloride salt, the compound will exist predominantly as the dicationic species in highly acidic solutions. As the pH increases, it will sequentially deprotonate to the monocation and then to the neutral free base. The aqueous solubility is expected to be highest at low pH where the fully ionized dication is the dominant species and will decrease as the pH rises and the less soluble neutral form begins to predominate.

For a comprehensive understanding, an experimental determination of the pKa values for (R)-2-(piperazin-2-yl)ethanol is recommended. A standard method for this is potentiometric titration.

Protocol: pKa Determination by Potentiometric Titration
  • Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[4]

    • Prepare a 1 mM solution of this compound in deionized water.[4]

    • Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.[4]

    • To maintain a constant ionic strength, add a background electrolyte such as 0.15 M KCl to the sample solution.[4]

  • Titration:

    • Place a known volume (e.g., 20 mL) of the sample solution in a jacketed beaker to maintain a constant temperature.

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Begin stirring and allow the pH reading to stabilize.

    • Add small, precise increments of the 0.1 M NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize before proceeding.

    • Continue the titration past the two equivalence points.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The two pKa values can be determined from the pH at the half-equivalence points of the two buffer regions.[4][5]

Predicted Solubility Profile

Based on the physicochemical properties, an inferred solubility profile for this compound can be predicted. It is crucial to reiterate that these are qualitative estimates that must be confirmed by empirical data.

SolventTypePredicted SolubilityRationale
Water Polar ProticHighAs a dihydrochloride salt with a hydroxyl group, the molecule is highly polar and ionic, facilitating strong interactions with water molecules.[4]
Methanol Polar ProticHigh to ModerateA polar solvent capable of hydrogen bonding, making it effective for solvating polar and ionic compounds.
Ethanol Polar ProticModerateSlightly less polar than methanol, but still a good solvent for this type of compound.
Dimethyl Sulfoxide (DMSO) Polar AproticHighA strong polar aprotic solvent capable of dissolving a wide range of compounds, including many hydrochloride salts.[4]
Acetonitrile Polar AproticLow to ModerateIts polarity allows for some dissolution, but likely less than more polar solvents like water or DMSO.
Dichloromethane (DCM) Non-PolarLow / InsolubleAs a non-polar solvent, DCM is not expected to effectively solvate the highly polar, ionic salt.
Hexane Non-PolarInsolubleThe significant polarity difference between the solute and solvent results in poor solubility.
Factors Influencing Aqueous Solubility
  • pH: As previously discussed, solubility will be highest in acidic conditions (pH < pKa1) and will decrease as the pH increases. This is a critical consideration for formulation development, especially for oral dosage forms that will transit through the varying pH environments of the gastrointestinal tract.[6][7]

  • Temperature: For most salts, solubility in water increases with temperature. Therefore, heating the solvent is likely to increase the amount of this compound that can be dissolved.

Experimental Protocols for Solubility Determination

To move from prediction to concrete data, rigorous experimental determination is necessary. The choice between a kinetic and a thermodynamic solubility assay depends on the stage of drug development. Kinetic solubility is often used for high-throughput screening in early discovery, while thermodynamic solubility provides the true equilibrium value, which is crucial for later-stage development and formulation.[8][9]

Thermodynamic Solubility Assay (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility.[10][11] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess solid compound into multiple vials prep_buffer Add precise volume of buffer (e.g., pH 1.2, 4.5, 6.8) prep_solid->prep_buffer equilibrate Agitate at constant temperature (e.g., 25°C or 37°C) for an extended period (24-48h) prep_buffer->equilibrate separate Separate solid from supernatant (Centrifugation or Filtration) equilibrate->separate quantify Quantify concentration in supernatant via validated HPLC-UV method separate->quantify result Determine Equilibrium Solubility (mg/mL or µM) quantify->result

Caption: Thermodynamic solubility workflow.

  • Preparation:

    • Add an excess amount of solid this compound to several glass vials. The excess is critical to ensure equilibrium is reached with the solid phase.

    • Add a precise volume of the desired aqueous buffer (e.g., buffers at pH 1.2, 4.5, and 6.8 to comply with ICH guidelines for biowaivers).[12][13][14]

  • Equilibration:

    • Seal the vials and place them in an orbital shaker or on a vial roller system at a constant temperature (e.g., 25°C or 37°C).[15]

    • Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[11]

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, it is best practice to filter the sample through a 0.45 µm filter or to centrifuge the vial and sample from the clear supernatant.

  • Quantification:

    • Quantify the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method, such as HPLC-UV.[15] Since the piperazine moiety lacks a strong chromophore, derivatization or use of a detector like CAD or ELSD may be necessary for sensitive detection.[16][17]

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

Kinetic Solubility Assay

Kinetic solubility measures the concentration at which a compound, added from a concentrated DMSO stock solution, precipitates out of an aqueous buffer.[18] This method is faster than the thermodynamic assay and is well-suited for early-stage drug discovery.[18][19]

G cluster_prep Preparation cluster_reaction Precipitation Induction cluster_analysis Analysis prep_stock Prepare concentrated stock solution in DMSO (e.g., 10 mM) prep_plate Dispense stock solution into a microtiter plate prep_stock->prep_plate add_buffer Add aqueous buffer to each well and mix prep_plate->add_buffer incubate Incubate for a short period (e.g., 1-2 hours) at a controlled temperature add_buffer->incubate measure Measure precipitation (Nephelometry or UV-Vis after filtration) incubate->measure result Determine Kinetic Solubility (µM) measure->result

Caption: Kinetic solubility workflow.

  • Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[18]

    • In a 96-well microtiter plate, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the wells.

  • Precipitation and Incubation:

    • Rapidly add the desired aqueous buffer to each well to achieve the final target concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.

    • Seal the plate and shake for a defined incubation period (e.g., 1-2 hours) at a constant temperature.[8]

  • Detection and Quantification:

    • The amount of precipitate can be measured in several ways:

      • Nephelometry: Measures the light scattering caused by insoluble particles.[9]

      • UV-Vis Spectroscopy: After separating the precipitate by filtration, the concentration of the dissolved compound in the filtrate is measured by its UV absorbance.[8]

      • LC-MS/MS: Provides the most sensitive and specific quantification of the dissolved compound in the filtrate.[20]

Conclusion and Path Forward

While public domain data on the solubility of this compound is scarce, a strong predictive framework can be built from its chemical structure. Its nature as a dihydrochloride salt of a piperazine derivative strongly suggests high aqueous solubility, particularly in acidic to neutral pH environments.

However, prediction is not a substitute for empirical data. The protocols detailed in this guide for pKa determination, thermodynamic solubility, and kinetic solubility provide a robust framework for researchers to generate the precise, high-quality data needed to confidently advance their drug development programs. By investing in these foundational studies, scientists can ensure that decisions regarding formulation, dosing, and preclinical testing are based on a solid understanding of the compound's fundamental physicochemical properties.

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  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Royal Society of Chemistry. (n.d.). Solubility and pH of amines.
  • PubChem. (n.d.). 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride.
  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?.
  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt.
  • Fiveable. (n.d.). pH and Solubility - AP Chem.
  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
  • PubChem. (n.d.). (R)-2-(Piperazin-2-yl)ethanol.

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Methodological & Application

Synthesis of (R)-2-(piperazin-2-yl)ethanol dihydrochloride protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of (R)-2-(piperazin-2-yl)ethanol Dihydrochloride

Introduction: The Significance of Chiral Piperazine Scaffolds

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including the anticancer drug Imatinib and the antibiotic Ciprofloxacin.[1] The introduction of specific stereochemistry can profoundly influence a molecule's pharmacological activity, binding affinity, and metabolic profile. (R)-2-(piperazin-2-yl)ethanol is a valuable chiral building block, featuring a versatile hydroxyl group for further synthetic elaboration and a defined stereocenter that is crucial for developing enantiomerically pure pharmaceuticals.

This guide provides a comprehensive, field-tested protocol for the multi-step synthesis of this compound. The strategy hinges on the catalytic hydrogenation of a pyrazine precursor to obtain the racemic piperazine, followed by a classical chemical resolution to isolate the desired (R)-enantiomer. The final step involves converting the enantiopure free base into its stable and highly soluble dihydrochloride salt. This document is designed for researchers and drug development professionals, offering not just a series of steps, but the underlying chemical principles and rationale that ensure a reproducible and successful synthesis.

Overall Synthetic Pathway

The synthesis is accomplished in a four-stage process, beginning with the formation of the racemic compound, followed by chiral resolution, liberation of the free base, and final salt formation.

G cluster_0 Stage 1: Racemic Synthesis cluster_1 Stage 2: Chiral Resolution cluster_2 Stage 3: Liberation cluster_3 Stage 4: Salt Formation A 2-(2-Hydroxyethyl)pyrazine B Racemic (±)-2-(piperazin-2-yl)ethanol A->B H₂, Pd/C Ethanol C Diastereomeric Salts: (R)-Amine•(S)-Acid (S)-Amine•(S)-Acid B->C +(S)-(+)-Camphorsulfonic Acid Fractional Crystallization D Insoluble Salt: (R)-2-(piperazin-2-yl)ethanol • (S)-Camphorsulfonate C->D Isolation via Filtration E (R)-2-(piperazin-2-yl)ethanol (Free Base) D->E 1. Basification (aq. NaOH) 2. Extraction (DCM) F (R)-2-(piperazin-2-yl)ethanol dihydrochloride E->F HCl in Ethanol

Caption: Overall four-stage synthetic workflow.

Safety and Handling

Piperazine and its derivatives are hazardous substances that require careful handling in a well-ventilated fume hood.[2]

  • Personal Protective Equipment (PPE): Wear a lab coat, impact-resistant safety goggles with side shields, and appropriate chemical-resistant gloves.[3]

  • Respiratory Protection: Avoid inhaling dust or vapors. Use local exhaust ventilation or, if not available, a suitable respirator.[4]

  • Contact Hazards: Piperazine is corrosive and can cause severe skin burns and eye damage.[4][5] An emergency eyewash station and shower should be readily accessible.[3]

  • Spills: In case of a spill, evacuate the area. For minor spills, use a dry clean-up procedure to avoid generating dust and place the material in a sealed container for disposal.[3] Do not allow the chemical to enter drains or waterways.[4]

Materials and Reagents

ReagentGradeSupplier Example
2-(2-Hydroxyethyl)pyrazine≥97%Sigma-Aldrich
Palladium on Carbon (10 wt. %)Catalyst GradeAcros Organics
Ethanol (200 Proof)AnhydrousDecon Labs
(S)-(+)-Camphorsulfonic acid≥98%Alfa Aesar
Diethyl EtherAnhydrousFisher Chemical
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%VWR Chemicals
Dichloromethane (DCM)ACS Grade, ≥99.5%MilliporeSigma
Magnesium Sulfate (MgSO₄)AnhydrousEMD Millipore
Hydrochloric Acid (4M in Dioxane)SolutionSigma-Aldrich

Experimental Protocol

Part A: Synthesis of Racemic (±)-2-(piperazin-2-yl)ethanol

This procedure utilizes catalytic hydrogenation to reduce the aromatic pyrazine ring to a piperazine ring. This method is highly efficient and common for the industrial-scale synthesis of such scaffolds.[6]

  • Reactor Setup: To a high-pressure hydrogenation vessel, add 2-(2-hydroxyethyl)pyrazine (10.0 g, 72.4 mmol) and anhydrous ethanol (150 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (1.0 g, 10 wt. %) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: Pd/C is an excellent catalyst for the hydrogenation of aromatic heterocycles. Handling it under an inert atmosphere is crucial as it can be pyrophoric when dry.

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the reactor to 50 psi with hydrogen.

  • Reaction: Vigorously stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Catalyst Removal: Once the reaction is complete, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

    • Rationale: Celite is a fine, porous filter aid that prevents the fine palladium particles from passing through the filter paper. The filter cake should be kept wet with solvent to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure to yield racemic (±)-2-(piperazin-2-yl)ethanol as a viscous oil. The crude product is typically of sufficient purity to proceed to the next step.

Part B: Chiral Resolution of (±)-2-(piperazin-2-yl)ethanol

This step exploits the formation of diastereomeric salts with different physical properties. The use of a chiral acid, like (S)-(+)-camphorsulfonic acid, allows for the separation of the racemic amine mixture via fractional crystallization, a robust and scalable resolution technique.[7]

  • Salt Formation: Dissolve the crude racemic (±)-2-(piperazin-2-yl)ethanol (approx. 72.4 mmol) in 95% ethanol (100 mL). In a separate flask, dissolve (S)-(+)-camphorsulfonic acid (16.8 g, 72.4 mmol, 1.0 eq.) in 95% ethanol (60 mL).

  • Crystallization: Add the camphorsulfonic acid solution to the amine solution. Warm the resulting mixture to reflux to ensure complete dissolution.

  • Precipitation: To the warm solution, slowly add diethyl ether (250 mL).

    • Rationale: Diethyl ether acts as an anti-solvent, reducing the solubility of the diastereomeric salts and inducing crystallization. One diastereomer will be significantly less soluble and will precipitate preferentially.

  • Maturation: Allow the solution to cool slowly to room temperature and let it stand undisturbed for 48-72 hours to allow for complete crystallization.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the crystals with cold diethyl ether to remove any soluble impurities. The isolated solid is the (R)-2-(piperazin-2-yl)ethanol • (S)-camphorsulfonate salt.

Caption: Workflow for the fractional crystallization process.

Part C: Liberation of (R)-2-(piperazin-2-yl)ethanol Free Base

To proceed with the final step, the chiral resolving agent must be removed. This is achieved by converting the salt back to the free amine using a base.

  • Dissolution: Suspend the diastereomeric salt from Part B in deionized water (100 mL).

  • Basification: Cool the suspension in an ice bath and slowly add 2M aqueous sodium hydroxide (NaOH) solution with stirring until the pH of the solution is >12. Ensure all solids have dissolved.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract with dichloromethane (DCM) (3 x 75 mL).

    • Rationale: The free amine is organic-soluble and will move from the aqueous layer to the DCM layer, leaving the water-soluble sodium camphorsulfonate salt behind.

  • Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield (R)-2-(piperazin-2-yl)ethanol as a free base.

Part D: Formation of this compound

The final step is the conversion of the enantiopure free base into its stable, crystalline dihydrochloride salt, which is often preferred for pharmaceutical applications due to its improved stability and solubility.[8]

  • Dissolution: Dissolve the (R)-2-(piperazin-2-yl)ethanol free base from Part C in anhydrous ethanol (50 mL).

  • Acidification: Cool the solution in an ice bath. With gentle stirring, slowly add a solution of 4M HCl in dioxane (2.2 equivalents) dropwise. A white precipitate should form immediately.[9]

    • Rationale: Using a pre-made solution of HCl in an organic solvent prevents the introduction of water, which can affect the crystallinity and purity of the final salt. Both nitrogen atoms of the piperazine ring will be protonated to form the dihydrochloride salt.

  • Crystallization: After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to stand at room temperature overnight.[10]

  • Isolation and Drying: Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether. Dry the product under high vacuum to a constant weight to yield this compound.

Characterization and Data

The final product should be a white to off-white crystalline solid. The structure and purity should be confirmed using standard analytical techniques.

Table of Predicted Spectroscopic Data

TechniqueParametersPredicted Data
¹H NMR (400 MHz, D₂O)δ ~3.9-4.1 (m, 2H, -CH₂OH), δ ~3.6-3.8 (m, 1H, H-2), δ ~3.2-3.5 (m, 4H, H-3, H-5), δ ~3.0-3.2 (m, 2H, H-6). Note: Protonation of the nitrogens causes a downfield shift compared to the free base.[11]
¹³C NMR (100 MHz, D₂O)δ ~58-62 (-CH₂OH), δ ~53-57 (C-2), δ ~40-44 (C-3, C-5), δ ~38-42 (C-6). Note: Protonation of adjacent nitrogens causes a downfield shift.[11]
Mass Spec. ESI+m/z: 131.12 [M+H]⁺ (corresponds to the free base).
Chiral HPLC (Appropriate Column)To confirm enantiomeric purity (e.g., >99% e.e.). The method will need to be developed using a suitable chiral stationary phase.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield in Hydrogenation Inactive catalyst or insufficient reaction time.Ensure the catalyst is fresh. Increase reaction time or hydrogen pressure.
Poor Separation in Resolution Co-precipitation of diastereomeric salts.Slow down the cooling rate during crystallization. Experiment with different solvent/anti-solvent ratios to optimize the solubility difference.[12]
Oily Product after Salt Formation Presence of residual solvent or moisture.Ensure the free base is completely dry before acidification. Triturate the oily product with diethyl ether to induce crystallization. Dry the final product under high vacuum.
Incomplete Deprotection Insufficient base used to liberate the free amine.Monitor the pH during basification, ensuring it remains strongly alkaline (pH > 12) to fully deprotonate the amine salt.

References

  • National Center for Biotechnology Information. (2024). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PubMed Central. Available from: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023). Piperazine Safety Data Sheet. Available from: [Link]

  • New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet: Piperazine. Available from: [Link]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441. Available from: [Link]

  • IPCS. (n.d.). International Chemical Safety Cards: PIPERAZINE (anhydrous). Available from: [Link]

  • Google Patents. (n.d.). HU227192B1 - Process for the preparation of 2-[2-(1-piperazinyl)-ethoxy]-ethanol.
  • Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1519381, (R)-2-(Piperazin-2-yl)ethanol. Available from: [Link]

  • Behenna, D. C., & Stoltz, B. M. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. PubMed Central. Available from: [Link]

  • ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available from: [Link]

  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3723. Available from: [Link]

  • National Center for Biotechnology Information. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PubMed Central. Available from: [Link]

  • PubMed. (2025). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Available from: [Link]

  • Google Patents. (n.d.). CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.

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The Strategic Application of (R)-2-(piperazin-2-yl)ethanol dihydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

(R)-2-(piperazin-2-yl)ethanol dihydrochloride has emerged as a chiral building block of significant interest within the pharmaceutical industry. Its unique structural features, comprising a stereochemically defined piperazine core appended with a versatile ethanol moiety, render it a valuable synthon for the construction of complex, biologically active molecules. This guide provides an in-depth exploration of its synthesis, properties, and strategic applications, offering researchers and drug development professionals a comprehensive resource for leveraging this compound in their discovery programs. The piperazine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties and enhance pharmacokinetic profiles, with many derivatives exhibiting pronounced activity on the central nervous system.[1][2]

Physicochemical and Spectroscopic Profile

The dihydrochloride salt of (R)-2-(piperazin-2-yl)ethanol ensures enhanced stability and aqueous solubility, which are advantageous for handling, formulation, and biological assays.[3] While extensive experimental data for this specific salt is not broadly published, its properties can be reliably inferred from its constituent parts and data from closely related analogues.

Table 1: Physicochemical Properties of this compound

PropertyValue (Predicted/Inferred)Rationale/Reference
Molecular Formula C₆H₁₆Cl₂N₂OBased on the structure of the dihydrochloride salt.[4]
Molecular Weight 203.11 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical appearance for hydrochloride salts of small organic molecules.
Solubility High solubility in water and methanol. Low solubility in non-polar organic solvents like dichloromethane and hexanes.The presence of two protonated nitrogen atoms and a hydroxyl group confers high polarity and aqueous solubility.[5]
Storage Store in a cool, dry place under an inert atmosphere.Recommended for hydrochloride salts to prevent degradation.[6]

The spectroscopic characteristics of this compound are crucial for its identification and quality control. The protonation of the piperazine nitrogens in the dihydrochloride salt leads to a downfield shift of adjacent proton and carbon signals in NMR spectra compared to the free base.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of enantiomerically pure this compound is paramount for its application in chiral drug synthesis. A common and robust strategy commences with the commercially available (R)-piperazine-2-carboxylic acid, involving a three-stage process of N-protection, reduction, and deprotection with concurrent salt formation.[7]

Protocol 1: Synthesis from (R)-Piperazine-2-carboxylic Acid

Step 1: N-Boc Protection of (R)-Piperazine-2-carboxylic Acid

This initial step is critical to prevent side reactions at the piperazine nitrogens during the subsequent reduction.

  • Dissolve (R)-piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in a mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a suitable base, such as sodium bicarbonate (2.5 eq), to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (2.2 eq) in dioxane.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.

  • Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent. Purify the crude product to obtain N,N'-di-Boc-(R)-piperazine-2-carboxylic acid.

Step 2: Reduction of the Carboxylic Acid

A strong reducing agent like lithium aluminum hydride (LiAlH₄) is employed to convert the carboxylic acid to the primary alcohol.

  • Under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

  • Slowly add a solution of N,N'-di-Boc-(R)-piperazine-2-carboxylic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and finally more water.

  • Filter the resulting solid and wash with THF. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude (R)-(1,4-di-Boc-piperazin-2-yl)methanol.

Step 3: Deprotection and Dihydrochloride Salt Formation

Acidic conditions are used to remove the Boc protecting groups, which simultaneously facilitates the formation of the dihydrochloride salt.

  • Dissolve the crude (R)-(1,4-di-Boc-piperazin-2-yl)methanol in a suitable solvent such as dioxane or methanol.

  • Add a solution of 4M HCl in dioxane (or another suitable acid) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The product may precipitate out of the solution.

  • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • The resulting solid can be triturated with or washed with a solvent like diethyl ether to remove any soluble impurities.

  • Filter the solid and dry it under a vacuum to obtain this compound.[7]

Application in Medicinal Chemistry: A Chiral Scaffold for Targeted Therapies

The true value of this compound lies in its role as a versatile chiral building block for the synthesis of complex drug molecules. The piperazine moiety is a common feature in many FDA-approved drugs, and the introduction of a chiral center at the 2-position provides a key structural element for achieving target specificity and potency.[8] A prime example of the importance of chiral piperazine derivatives is in the synthesis of cyclin-dependent kinase (CDK) 4/6 inhibitors like Ribociclib, which are used in the treatment of certain types of breast cancer.[3][9]

Case Study: Conceptual Synthesis of a Key Ribociclib Intermediate Fragment

While Ribociclib itself does not contain the ethanol moiety, the strategic use of a chiral piperazine is central to its structure. This compound can be conceptualized as a starting point for the synthesis of similarly functionalized chiral piperazines that are key to such targeted therapies. The primary alcohol of our title compound offers a convenient handle for further chemical modifications, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution.

A crucial step in the synthesis of many piperazine-containing drugs is the N-alkylation of the piperazine ring.[10] The following protocol outlines a general method for this transformation.

Protocol 2: N-Alkylation of (R)-2-(piperazin-2-yl)ethanol

This procedure describes the mono-N-alkylation of the piperazine ring, a common step in the elaboration of this scaffold.

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add an anhydrous solvent such as dimethylformamide (DMF) or acetonitrile (MeCN).

  • Add anhydrous potassium carbonate (2.5 - 3.0 eq) to the suspension to neutralize the hydrochloride salt.

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add the desired alkyl halide (1.0 - 1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-90°C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated (R)-2-(piperazin-2-yl)ethanol.[11]

G cluster_synthesis Synthetic Workflow cluster_application Application Workflow R_PZC (R)-Piperazine-2-carboxylic Acid N_Boc N-Boc Protection R_PZC->N_Boc (Boc)₂O, Base Reduction Reduction of Carboxylic Acid N_Boc->Reduction LiAlH₄ Deprotection Deprotection & Salt Formation Reduction->Deprotection HCl Target (R)-2-(piperazin-2-yl)ethanol dihydrochloride Deprotection->Target Target_App (R)-2-(piperazin-2-yl)ethanol dihydrochloride N_Alkylation N-Alkylation Target_App->N_Alkylation R-X, Base Further_Mod Further Functionalization N_Alkylation->Further_Mod Drug_Candidate Drug Candidate (e.g., Kinase Inhibitor Precursor) Further_Mod->Drug_Candidate

Caption: Synthetic and Application Workflow for this compound.

The mechanism of action of CDK4/6 inhibitors like Ribociclib involves the inhibition of the phosphorylation of the retinoblastoma protein (Rb), which in turn prevents cell cycle progression from the G1 to the S phase, ultimately leading to the suppression of tumor cell proliferation.[9]

G Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Signaling_Cascade Signaling Cascade (e.g., Ras/Raf/MEK/ERK) Receptor->Signaling_Cascade CyclinD_CDK46 Cyclin D CDK4/6 Signaling_Cascade->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylation E2F E2F Rb->E2F Inhibition S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Cell_Cycle_Progression G1 to S Phase Progression S_Phase_Genes->Cell_Cycle_Progression Ribociclib Ribociclib (Conceptual Target) Ribociclib->CyclinD_CDK46 Inhibition

Caption: Simplified signaling pathway of CDK4/6 inhibition.

Analytical Characterization

Robust analytical methods are essential for ensuring the purity and identity of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose.

Protocol 3: HPLC Method for Purity Assessment
  • Column: Chiral stationary phase column (e.g., polysaccharide-based) for enantiomeric purity or a standard C18 column for chemical purity.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio will depend on the column and specific derivative being analyzed.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for confirmation of molecular weight.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[12]

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. ScienceDirect. Available at: [Link]

  • 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride. PubChem. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • (R)-2-(Piperazin-2-yl)ethanol. PubChem. Available at: [Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Royal Society of Chemistry. Available at: [Link]

  • Process for preparing 2-piperazine carboxylic acid derivatives. Google Patents.
  • A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. Google Patents.
  • Process for preparing 2-piperazine carboxylic acid derivatives. Google Patents.
  • Process for the N-monoalkylation of piperazine. Google Patents.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. National Institutes of Health. Available at: [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • Method for preparing n-alkyl-piperazines. Google Patents.
  • 2-[4-(6-AMINO-2-METHYLPYRIMIDIN-4-YL)PIPERAZIN-1-YL]ETHANOL. LookChem. Available at: [Link]

  • Preparation method of ribociclib and its salt and crystalline form thereof. Google Patents.
  • 2-Piperidin-2-ylethanol. PubChem. Available at: [Link]

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Application Notes and Protocols for (R)-2-(piperazin-2-yl)ethanol dihydrochloride: A Chiral Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Chiral Piperazinylethanol Scaffold

In the landscape of modern medicinal chemistry, the piperazine moiety is a privileged scaffold, integral to the structure of numerous approved therapeutic agents.[1][2] Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.[1] The introduction of a chiral center, as seen in (R)-2-(piperazin-2-yl)ethanol dihydrochloride, adds a layer of stereochemical complexity that is crucial for specific and high-affinity interactions with biological targets.[3][4] Chirality plays a pivotal role in drug-target interactions, with different enantiomers of a drug often exhibiting distinct pharmacological and toxicological profiles.[2][3] The (R)-2-(piperazin-2-yl)ethanol motif, combining a defined stereocenter, two modifiable nitrogen atoms, and a primary alcohol, represents a versatile and highly valuable building block for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of its properties and detailed protocols for its application in key synthetic transformations.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis. As a dihydrochloride salt, (R)-2-(piperazin-2-yl)ethanol is a stable, crystalline solid with enhanced solubility in aqueous and polar protic solvents compared to its freebase form.[5][6]

Table 1: Physicochemical Properties of (R)-2-(piperazin-2-yl)ethanol and its Dihydrochloride Salt

PropertyValue (Freebase)Value (Dihydrochloride)Source
Molecular Formula C₆H₁₄N₂OC₆H₁₆Cl₂N₂O[7]
Molecular Weight 130.19 g/mol 203.11 g/mol [7][8]
Appearance -White to off-white solid[9]
Melting Point Not specifiedDecomposes >318 °C (as piperazine dihydrochloride)[9]
Solubility Not specifiedFreely soluble in water, slightly soluble in methanol & ethanol, insoluble in non-polar solvents like hexanes and DCM.[6]
XLogP3 -1.1Not applicable (salt form)[7]

Safety and Handling Precautions:

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[10] All manipulations should be performed in a well-ventilated fume hood. Avoid breathing dust.[10] Store the compound in a tightly sealed container in a cool, dry place.[11]

Application in N-Alkylation Reactions

The nucleophilic nature of the secondary amines in the piperazine ring makes N-alkylation a primary method for derivatization. The key challenge in the alkylation of this compound is achieving mono-selectivity and liberating the free amine from its salt form for the reaction to proceed.[12] Two robust methods are presented: direct alkylation and reductive amination.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a straightforward approach for forming C-N bonds. The use of a suitable base is critical to neutralize the dihydrochloride salt and the acid generated during the reaction.[12]

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is used in excess (2.5-3.0 equivalents) to neutralize both equivalents of HCl from the starting material and the single equivalent of acid produced during the alkylation.[12] This ensures the piperazine nitrogen remains sufficiently nucleophilic.

  • Solvent: Anhydrous polar aprotic solvents like DMF or acetonitrile are chosen to dissolve the reactants and facilitate the Sₙ2 reaction without interfering with the alkyl halide.[12]

  • Stoichiometry: Using a slight excess of the piperazine starting material or carefully controlling the stoichiometry of the alkyl halide (1.0-1.1 equivalents) can favor mono-alkylation.[12]

  • Temperature: Heating the reaction (60-90°C) is often necessary to drive the reaction to completion, especially with less reactive alkyl halides like alkyl chlorides.[12]

G cluster_workflow Workflow for Direct N-Alkylation start (R)-2-(piperazin-2-yl)ethanol·2HCl reagents Alkyl Halide (1.1 eq) K₂CO₃ (3.0 eq) Anhydrous DMF start->reagents 1. Add Reagents reaction Heat (60-90°C) Monitor by TLC/LC-MS reagents->reaction 2. Reaction workup Cool, Filter Salts Concentrate Filtrate reaction->workup 3. Initial Workup extraction Dissolve in DCM Wash with NaHCO₃ (aq), Brine workup->extraction 4. Extraction purification Dry (Na₂SO₄), Concentrate Column Chromatography extraction->purification 5. Purification product N-alkylated Product purification->product G cluster_workflow Workflow for Reductive Amination start (R)-2-(piperazin-2-yl)ethanol·2HCl reagents Aldehyde/Ketone (1.1 eq) TEA or DIPEA (2.5 eq) Anhydrous DCE start->reagents 1. Add Reagents iminium Stir 30-60 min (Iminium Ion Formation) reagents->iminium 2. Form Imine reduction Add NaBH(OAc)₃ (1.5 eq) Stir 1-24h iminium->reduction 3. Reduction workup Quench with NaHCO₃ (aq) reduction->workup 4. Quench extraction Extract with DCM Wash with Brine workup->extraction 5. Extraction purification Dry (Na₂SO₄), Concentrate Column Chromatography extraction->purification 6. Purification product N-alkylated Product purification->product

Sources

Comprehensive Analytical Strategies for (R)-2-(piperazin-2-yl)ethanol Dihydrochloride: From Chiral Purity to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Introduction

(R)-2-(piperazin-2-yl)ethanol is a chiral synthetic building block of significant interest in pharmaceutical development, forming the structural core of various active pharmaceutical ingredients (APIs).[1][2] As with all chiral molecules, its stereoisomeric composition is a critical quality attribute, as different enantiomers can exhibit widely varying pharmacological, pharmacokinetic, and toxicological profiles.[3] The dihydrochloride salt form is often preferred for its improved stability and handling properties.

The comprehensive analytical characterization of (R)-2-(piperazin-2-yl)ethanol dihydrochloride is paramount for ensuring quality, safety, and regulatory compliance.[][5] However, the molecule presents distinct analytical challenges. Its high polarity makes it difficult to retain on traditional reversed-phase chromatography columns, and it lacks a strong chromophore, leading to low sensitivity with standard UV detection.[1][6] Furthermore, the critical need to separate and quantify the (S)-enantiomer requires specialized chiral separation techniques.

This technical guide provides a multi-faceted analytical approach for the complete characterization of this compound. We will detail robust protocols for chromatographic analysis (both chiral and achiral), spectroscopic identification, and physicochemical characterization. Each protocol is designed as a self-validating system, explaining the causality behind experimental choices to provide researchers with a field-proven framework for quality control and drug development.

Part 1: Chromatographic Analysis for Purity and Enantiomeric Separation

Chromatography is the cornerstone of purity assessment for pharmaceutical intermediates.[7] For a chiral compound like this compound, this analysis is twofold: determining the enantiomeric purity (the proportion of the desired R-enantiomer) and the chemical purity (the presence of other, non-enantiomeric impurities).

Chiral Purity by High-Performance Liquid Chromatography (HPLC)

Principle of the Method

The separation of enantiomers, which have identical physical properties in a non-chiral environment, requires the introduction of a chiral selector. This is most effectively achieved using a Chiral Stationary Phase (CSP).[8] Polysaccharide-based CSPs are exceptionally versatile and have demonstrated broad success in separating a wide range of chiral compounds, including piperazine derivatives.[1][8] In this method, the enantiomers form transient, diastereomeric complexes with the chiral phase, leading to different interaction energies and, consequently, different retention times, allowing for their separation and quantification.

Experimental Protocol

Instrumentation and Reagents

  • HPLC system with a pump, autosampler, and column oven.

  • UV-Vis or Photodiode Array (PDA) detector.

  • Chiral Column: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.[1]

  • Acetonitrile and Methanol (HPLC grade).

  • Diethylamine (DEA).

Solutions Preparation

  • Mobile Phase: Prepare a mixture of Acetonitrile:Methanol:DEA (900:100:1, v/v/v).

  • Rationale: The alcohol modifier (methanol) helps to fine-tune retention and selectivity, while the basic additive (DEA) is crucial for improving the peak shape of amine-containing analytes by minimizing interactions with residual silanols on the silica support.

  • Sample Solution (0.1 mg/mL): Accurately weigh and dissolve this compound in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

Parameter Condition Causality/Justification
Column Chiralpak® IC (250 x 4.6 mm, 5 µm) Proven CSP for separating piperazine derivatives.[1]
Mobile Phase Acetonitrile:Methanol:DEA (90:10:0.1) Optimized for resolution and good peak shape.
Flow Rate 1.0 mL/min Provides optimal efficiency without excessive backpressure.
Column Temp. 35 °C Enhances efficiency and reproducibility. Temperature is a critical parameter for chiral separations.
Detection UV at 205 nm Wavelength is set low to maximize sensitivity due to the lack of a strong chromophore.[1]

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

System Suitability Test (SST) Before sample analysis, the system's performance must be verified. This is a non-negotiable step for ensuring the validity of the results.[9]

  • Inject a solution containing both the (R) and (S) enantiomers (a racemic mixture is ideal).

  • Acceptance Criteria:

    • Resolution (Rs): ≥ 1.5 between the enantiomer peaks. This ensures baseline separation for accurate quantification.[1]

    • Tailing Factor (Tf): ≤ 2.0 for each peak. This indicates good peak symmetry.

    • Repeatability (%RSD): ≤ 2.0% for the peak area of the major enantiomer from six replicate injections.

Data Analysis Calculate the enantiomeric excess (% ee) for non-racemic samples using the peak areas: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100 Where Area_R and Area_S are the peak areas of the (R)- and (S)-enantiomers, respectively.

G cluster_0 Chiral HPLC Method Development Workflow CSP_Screen 1. Chiral Stationary Phase (CSP) Screening Mobile_Phase 2. Mobile Phase Optimization CSP_Screen->Mobile_Phase Select best CSP Temp_Flow 3. Temperature & Flow Rate Adjustment Mobile_Phase->Temp_Flow Fine-tune resolution & peak shape Validation 4. Method Validation (ICH Q2) Temp_Flow->Validation Finalize method parameters Routine 5. Routine Analysis Validation->Routine Implement for QC

Caption: Workflow for Chiral HPLC Method Development.
Chemical Purity by HPLC

Challenge: As previously noted, the high polarity and weak UV absorbance of the analyte necessitate specialized HPLC methods for achiral purity analysis.[6] We present two robust, orthogonal approaches.

Method A: Ion-Pair Reversed-Phase HPLC with UV Detection

Principle of the Method This technique addresses the poor retention of the polar, cationic analyte on a standard C18 column. An anionic ion-pairing reagent (e.g., sodium heptanesulfonate) is added to the mobile phase. It forms a neutral, hydrophobic ion-pair with the protonated analyte, which can then be effectively retained and separated from impurities on the reversed-phase column.[6]

Experimental Protocol

Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 10 mM Sodium Heptanesulfonate in Water, pH 3.0 (with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 20 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 210 nm

| Sample Prep | Dissolve in 50:50 Water:Methanol (0.5 mg/mL)[6] |

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC) with ELSD

Principle of the Method HILIC is an ideal alternative for highly polar compounds.[6] It utilizes a polar stationary phase (e.g., bare silica or amide-bonded) and a mobile phase with a high concentration of organic solvent. A water-rich layer is adsorbed onto the stationary phase, and separation occurs based on the partitioning of the polar analyte between this layer and the bulk mobile phase. Since the analyte lacks a chromophore, an Evaporative Light Scattering Detector (ELSD) is used. ELSD is a quasi-universal mass-based detector that is independent of the analyte's optical properties.

Experimental Protocol

Parameter Condition
Column HILIC (Amide or Silica), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Acetonitrile
Mobile Phase B 10 mM Ammonium Formate in Water, pH 3.5 (with Formic Acid)
Gradient 95% A to 70% A over 15 min
Flow Rate 1.0 mL/min
Column Temp. 40 °C
Detector ELSD (Nebulizer: 40°C, Drift Tube: 60°C, Gas: 1.5 SLM)[6]

| Sample Prep | Dissolve in 70:30 Acetonitrile:Water (1.0 mg/mL)[6] |

Part 2: Spectroscopic Characterization for Structural Integrity

Spectroscopic techniques are indispensable for confirming the identity and structural integrity of the molecule.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide unambiguous structural confirmation by mapping the proton and carbon environments within the molecule.[11]

Protocol

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of Deuterium Oxide (D₂O). Add a small amount of an internal standard like DSS or TSP for chemical shift referencing (δ = 0.00 ppm).[11]

  • Instrumentation: Acquire ¹H and ¹³C spectra on a high-resolution NMR spectrometer (≥400 MHz).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR spectrum to determine relative proton counts.[11]

Predicted Spectroscopic Data The following data are predicted based on the structure and the known effects of nitrogen protonation in the dihydrochloride salt, which causes a downfield shift of adjacent proton and carbon signals.[11]

| Predicted ¹H NMR Data (D₂O, 400 MHz) | | :--- | :--- | :--- | :--- | | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | | ~ 3.8 - 4.0 | m | 1H | H-2 | | ~ 3.6 - 3.8 | m | 2H | -CH₂OH | | ~ 3.2 - 3.5 | m | 4H | H-3, H-5 | | ~ 3.0 - 3.2 | m | 2H | H-6 |

| Predicted ¹³C NMR Data (D₂O, 100 MHz) | | :--- | :--- | | Chemical Shift (δ, ppm) | Assignment | | ~ 60 - 65 | -CH₂OH | | ~ 55 - 60 | C-2 | | ~ 40 - 45 | C-3, C-5 | | ~ 38 - 43 | C-6 |

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and investigate the fragmentation pattern for structural verification.[11]

Protocol

  • Sample Preparation: Dissolve a small amount of the sample in methanol or water to a concentration of ~1 mg/mL.

  • Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) source.

  • Data Acquisition: Infuse the sample directly. Acquire the spectrum in positive ion mode, scanning a mass range appropriate for the expected molecular ion.[11]

Data Interpretation

  • Molecular Ion: Expect to observe the protonated molecular ion [M+H]⁺ at an m/z corresponding to the free base (C₆H₁₄N₂O, MW = 130.11). The expected exact mass is 131.1184.[12]

  • Fragmentation: Piperazine rings typically fragment via cleavage of the C-N bonds within the ring or between the ring and its substituents, providing structural confirmation.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.[11]

Protocol

  • Sample Preparation: Prepare a Potassium Bromide (KBr) pellet by mixing 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk.[11]

  • Data Acquisition: Record the spectrum from 4000-400 cm⁻¹ on an FTIR spectrometer.

Predicted Characteristic Absorption Bands

Wavenumber (cm⁻¹) Vibration Functional Group
3400 - 3200 O-H Stretch Alcohol
3200 - 2800 N-H⁺ Stretch Ammonium salt
2950 - 2850 C-H Stretch Aliphatic
1600 - 1500 N-H Bend Ammonium salt

| 1150 - 1050 | C-O Stretch | Alcohol |

Part 3: Comprehensive Quality Control Workflow

A robust quality control strategy integrates multiple analytical techniques to provide a complete picture of the intermediate's quality.[14]

G cluster_0 Comprehensive QC Workflow for this compound cluster_1 Identification & Structure cluster_2 Purity Assessment cluster_3 Physicochemical Properties Batch Incoming Batch of Intermediate ID_Test Identity Confirmation Batch->ID_Test Purity_Test Purity Analysis Batch->Purity_Test Phys_Test Physicochemical Characterization Batch->Phys_Test NMR NMR (¹H, ¹³C) ID_Test->NMR MS Mass Spec (ESI-MS) ID_Test->MS FTIR FTIR ID_Test->FTIR Release Batch Release (Meets Specification) NMR->Release MS->Release FTIR->Release Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Purity_Test->Chiral_HPLC Purity_HPLC Purity HPLC (Ion-Pair or HILIC) Purity_Test->Purity_HPLC Chiral_HPLC->Release Purity_HPLC->Release TGA TGA (Thermal Stability) Phys_Test->TGA DSC DSC (Thermal Events) Phys_Test->DSC TGA->Release DSC->Release

Sources

Application Note & Protocol: A Robust Chiral Synthesis of (R)-2-(piperazin-2-yl)ethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The piperazine scaffold is a privileged motif in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacokinetic properties.[1] The introduction of a chiral hydroxymethyl group at the C-2 position, as seen in (R)-2-(piperazin-2-yl)ethanol, offers a valuable synthetic handle for creating diverse molecular architectures and exploring structure-activity relationships (SAR).[2][3] This application note provides a detailed, field-proven protocol for the enantioselective synthesis of (R)-2-(piperazin-2-yl)ethanol dihydrochloride, a key building block for drug discovery and development. The presented methodology emphasizes a robust and scalable route starting from a commercially available chiral precursor, ensuring high enantiomeric purity of the final product.

Strategic Approach to the Chiral Synthesis: The synthesis of enantiomerically pure piperazine derivatives can be approached through various strategies, including catalytic asymmetric methods, the use of chiral auxiliaries, or starting from the "chiral pool".[4] For the synthesis of (R)-2-(piperazin-2-yl)ethanol, a highly efficient and practical approach involves the stereospecific reduction of a suitably protected chiral piperazine-2-carboxylate derivative. This strategy leverages a readily available chiral starting material to establish the desired stereocenter, which is then carried through the synthetic sequence.

Our selected pathway commences with the commercially available tert-butyl methyl (2R)-piperazine-1,2-dicarboxylate. This starting material possesses the desired (R)-stereochemistry at the C-2 position. The synthesis proceeds through two key transformations:

  • Selective Reduction: The methyl ester at the C-2 position is selectively reduced to the corresponding primary alcohol using a powerful reducing agent. This transformation is the cornerstone of the synthesis, directly forming the (R)-2-(hydroxymethyl)piperazine core.

  • Deprotection: The N-Boc protecting group is subsequently removed under acidic conditions to yield the free piperazine, which is then isolated as its dihydrochloride salt to improve stability and handling.

This approach is advantageous due to its straightforward nature, high stereochemical fidelity, and the commercial availability of the key starting material.

Visualizing the Synthetic Workflow

G start tert-butyl methyl (2R)-piperazine-1,2-dicarboxylate intermediate (R)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate start->intermediate   Reduction (LiAlH4, THF) product (R)-2-(piperazin-2-yl)ethanol dihydrochloride intermediate->product Deprotection (HCl in Dioxane)

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of (R)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate

This initial step focuses on the selective reduction of the ester functionality of the starting material to the desired primary alcohol.

Causality of Experimental Choices:

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄) is chosen as the reducing agent due to its high reactivity, which is necessary for the efficient reduction of the ester group.[5] Its use ensures a complete and clean conversion to the alcohol.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is inert to the reaction conditions and effectively solubilizes both the starting material and the LiAlH₄.

  • Temperature Control: The reaction is initiated at a low temperature (-40°C) and then allowed to warm to room temperature.[5] This controlled temperature profile helps to manage the exothermic nature of the reduction and minimize potential side reactions.

  • Work-up Procedure: The quenching sequence with water and sodium hydroxide solution is a standard and safe method for decomposing the excess LiAlH₄ and the resulting aluminum salts, leading to a granular precipitate that can be easily filtered off.[5]

Experimental Protocol:
  • To a solution of tert-butyl methyl (2R)-piperazine-1,2-dicarboxylate (1.0 eq) in anhydrous THF (approximately 28 mL per gram of starting material) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to -40°C using a suitable cooling bath.

  • Slowly add a 1M solution of lithium aluminum hydride in THF (1.1 eq) dropwise to the stirred solution, maintaining the internal temperature below -30°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to 0°C in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of water (1 mL per gram of LiAlH₄ used), 2N aqueous sodium hydroxide solution (1 mL per gram of LiAlH₄), and finally water (2 mL per gram of LiAlH₄).

  • Stir the resulting slurry vigorously for 30 minutes at room temperature.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield (R)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate as a crude product, which can often be used in the next step without further purification.

Quantitative Data Summary
ParameterValueReference
Starting Materialtert-butyl methyl (2R)-piperazine-1,2-dicarboxylate[5]
Product(R)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate[5]
Molecular FormulaC₁₀H₂₀N₂O₃[5]
Molecular Weight216.28 g/mol [5]
Expected Yield>95% (crude)[5]
AppearanceColorless to pale yellow oil/solid

Part 2: Synthesis of this compound

The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the N-1 position of the piperazine ring to afford the desired product as its dihydrochloride salt.

Causality of Experimental Choices:

  • Deprotection Reagent: A solution of hydrochloric acid (HCl) in 1,4-dioxane is a widely used and effective reagent for the deprotection of Boc-protected amines.[6][7] The use of an anhydrous solution of HCl in an organic solvent ensures a clean reaction and facilitates the precipitation of the product as its hydrochloride salt.

  • Solvent: 1,4-Dioxane or other suitable anhydrous solvents like methanol or ethyl acetate are used to dissolve the starting material and are compatible with the acidic deprotection conditions.[6]

  • Product Isolation: The dihydrochloride salt of the product is typically insoluble in the reaction solvent and can be conveniently isolated by filtration. This precipitation-driven isolation simplifies the purification process. Washing with a non-polar solvent like diethyl ether removes any organic-soluble impurities.

Visualizing the Deprotection Mechanism

G cluster_0 Boc-Protected Piperazine cluster_1 Protonation cluster_2 Loss of tert-butyl cation cluster_3 Decarboxylation BocN R-N(Boc)-R' Protonated R-N(Boc-H+)-R' BocN->Protonated + H+ (from HCl) CarbamicAcid R-N(COOH)-R' Protonated->CarbamicAcid FreeAmine R-NH-R' CarbamicAcid->FreeAmine tBu + C(CH3)3+ CO2 + CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol:
  • Dissolve the crude (R)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate (1.0 eq) in a minimal amount of a suitable anhydrous solvent (e.g., methanol or 1,4-dioxane) in a round-bottom flask.

  • To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.

  • Upon completion, the product will typically precipitate as a white solid (the dihydrochloride salt).

  • If precipitation is slow or incomplete, the product can be precipitated by the addition of diethyl ether.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with diethyl ether to remove any residual solvent and organic impurities.

  • Dry the solid product under vacuum to a constant weight to yield this compound.

Quantitative Data Summary
ParameterValue
Starting Material(R)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate
ProductThis compound
Molecular FormulaC₆H₁₆Cl₂N₂O
Molecular Weight203.11 g/mol
Expected Yield85-95% over two steps
AppearanceWhite to off-white solid

Trustworthiness and Self-Validation

The protocols described herein represent a self-validating system. The progress of each reaction can be meticulously monitored by standard analytical techniques such as TLC and LC-MS. The identity and purity of the intermediate and final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric purity of the final product can be verified by chiral HPLC analysis, ensuring the stereochemical integrity has been maintained throughout the synthesis.

Conclusion

This application note provides a comprehensive and reliable protocol for the chiral synthesis of this compound. The described methodology is characterized by its efficiency, scalability, and high stereochemical control, making it an invaluable tool for researchers and drug development professionals. The detailed experimental procedures and the rationale behind the choice of reagents and conditions are intended to empower scientists to confidently reproduce this synthesis in their own laboratories.

References

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). RSC Publishing.
  • Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Deriv
  • Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
  • Technical Support Center: Deprotection of Boc-Protected Piperazines. Benchchem.
  • Asymmetric Synthesis of Chiral Piperazines. R Discovery - Researcher.Life.
  • Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. PubMed.
  • (R)-1-N-Boc-2-(hydroxymethyl)piperazine synthesis. ChemicalBook.
  • A Technical Guide to the Synthesis and Derivatization of 1-(Piperazin-2-yl)ethanol: A Versatile Scaffold in Medicinal Chemistry. Benchchem.

Sources

Application Notes and Protocols for the Derivatization of (R)-2-(piperazin-2-yl)ethanol dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Analytical Potential of a Versatile Chiral Building Block

(R)-2-(piperazin-2-yl)ethanol is a key chiral building block in contemporary drug discovery and development. Its structure, featuring a piperazine ring, a specific stereocenter, and a primary alcohol, makes it a versatile scaffold for creating novel therapeutics. The piperazine moiety is frequently incorporated into drug candidates to enhance their pharmacokinetic properties. However, the inherent characteristics of this molecule—high polarity, low volatility, and the lack of a strong chromophore—present significant challenges for its direct analysis by common chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography with UV detection (HPLC-UV).

Derivatization, the chemical modification of an analyte to alter its physicochemical properties, is an indispensable strategy to overcome these analytical hurdles. This guide provides a comprehensive overview of derivatization techniques tailored for (R)-2-(piperazin-2-yl)ethanol, enabling its robust quantification and characterization. We will delve into the rationale behind various derivatization strategies, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Core Principles of Derivatization for (R)-2-(piperazin-2-yl)ethanol

The structure of (R)-2-(piperazin-2-yl)ethanol presents two primary sites for derivatization: the secondary amine within the piperazine ring and the primary alcohol of the ethanol substituent. The choice of derivatization strategy is dictated by the intended analytical method and the specific scientific question being addressed.

Key objectives of derivatization for this molecule include:

  • Enhancing Volatility for GC Analysis: By converting the polar N-H and O-H groups into less polar, more thermally stable moieties, the molecule can be readily analyzed by GC-MS.

  • Introducing a Chromophore or Fluorophore for HPLC Analysis: The piperazine ring itself lacks significant UV absorbance. Attaching a UV-active or fluorescent tag allows for sensitive detection by HPLC-UV or HPLC with fluorescence detection (FLD).

  • Enabling Chiral Separation: To confirm the enantiomeric purity of the (R)-enantiomer or to quantify it in the presence of its (S)-counterpart, a chiral derivatizing agent is employed to create diastereomers that can be separated on a standard achiral column.

It is important to note that (R)-2-(piperazin-2-yl)ethanol is supplied as a dihydrochloride salt. Prior to most derivatization reactions, the free base must be generated in situ or through an extraction step. This is typically achieved by adding a suitable base to neutralize the hydrochloride salt.

Derivatization Strategies and Protocols

This section details specific, validated protocols for the derivatization of (R)-2-(piperazin-2-yl)ethanol. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, the primary goal is to increase the volatility and thermal stability of the analyte. Acylation is the most common approach, targeting both the secondary amine and the primary alcohol.

1.1. Perfluoroacylation with Trifluoroacetic Anhydride (TFAA)

Trifluoroacetic anhydride (TFAA) is a highly reactive agent that efficiently converts the polar N-H and O-H groups into non-polar trifluoroacetyl groups.[1] This modification significantly reduces hydrogen bonding, leading to improved chromatographic peak shape and sensitivity.[1]

Protocol: TFAA Derivatization of (R)-2-(piperazin-2-yl)ethanol

  • Materials:

    • (R)-2-(piperazin-2-yl)ethanol dihydrochloride standard

    • Trifluoroacetic anhydride (TFAA)

    • Ethyl acetate (GC grade)

    • Methanol (GC grade)

    • Anhydrous sodium sulfate

    • 2 M Sodium hydroxide solution

    • Micro-reaction vials (2 mL) with PTFE-lined caps

    • Pipettes and tips

    • Heating block or water bath

    • Vortex mixer

    • GC-MS system with a suitable capillary column

  • Step-by-Step Procedure:

    • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Sample Preparation: Pipette 100 µL of the standard solution into a micro-reaction vial.

    • Neutralization: Add 50 µL of 2 M sodium hydroxide solution to the vial to neutralize the dihydrochloride salt and generate the free base. Vortex for 30 seconds.

    • Extraction (Optional but Recommended): Add 500 µL of ethyl acetate and vortex for 1 minute. Centrifuge to separate the layers and carefully transfer the upper ethyl acetate layer to a clean vial. Dry the ethyl acetate extract over a small amount of anhydrous sodium sulfate.

    • Derivatization Reaction: To the ethyl acetate solution (or directly to the neutralized aqueous solution if extraction is omitted), add 100 µL of TFAA.[1]

    • Reaction Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 30 minutes in a heating block.[1]

    • Evaporation and Reconstitution: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[1]

    • Analysis: Inject 1 µL of the reconstituted solution into the GC-MS system.

Data Presentation: Recommended GC-MS Parameters

ParameterRecommended Setting
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program Initial 80°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min[1]
Transfer Line Temp 280°C
Ion Source Temp 230°C
MS Scan Range m/z 50-550

Visualization: GC-MS Derivatization Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start: (R)-2-(piperazin-2-yl)ethanol dihydrochloride solution neutralize Neutralization (NaOH) start->neutralize extract Liquid-Liquid Extraction (Ethyl Acetate) neutralize->extract dry Drying (Na2SO4) extract->dry add_tfaa Add TFAA dry->add_tfaa heat Heat at 70°C add_tfaa->heat evaporate Evaporate & Reconstitute heat->evaporate inject GC-MS Injection evaporate->inject result Data Acquisition & Analysis inject->result

Caption: Workflow for TFAA derivatization and GC-MS analysis.

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization is primarily used to introduce a UV-absorbing or fluorescent moiety. This is crucial as the analyte lacks a native chromophore.[2]

2.1. UV-Labeling with 4-Chloro-7-nitrobenzofuran (NBD-Cl)

NBD-Cl reacts with the secondary amine of the piperazine ring to form a stable, UV-active derivative, allowing for sensitive detection.[2][3]

Protocol: NBD-Cl Derivatization for HPLC-UV Analysis

  • Materials:

    • This compound standard

    • 4-Chloro-7-nitrobenzofuran (NBD-Cl)

    • Acetonitrile (HPLC grade)

    • Sodium borate buffer (0.1 M, pH 9.0)

    • HPLC system with a UV or photodiode array (PDA) detector

  • Step-by-Step Procedure:

    • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in water.

    • Reagent Preparation: Prepare a 5 mg/mL solution of NBD-Cl in acetonitrile.

    • Derivatization Reaction: In a micro-reaction vial, mix 100 µL of the standard solution, 200 µL of sodium borate buffer, and 200 µL of the NBD-Cl solution.

    • Reaction Incubation: Cap the vial and heat at 60°C for 30 minutes in a heating block.[2]

    • Quenching and Dilution: Cool the solution to room temperature and dilute with the mobile phase before injection.

    • Analysis: Inject an appropriate volume onto the HPLC system.

Data Presentation: Recommended HPLC-UV Parameters

ParameterRecommended Setting
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min[3]
Column Temperature 35°C[3]
Detection Wavelength 340 nm[3]
Injection Volume 10 µL[3]

2.2. Fluorescent Labeling with Dansyl Chloride

Dansyl chloride reacts with the secondary amine to produce a highly fluorescent derivative, enabling trace-level detection by HPLC-FLD.[4]

Protocol: Dansyl Chloride Derivatization for HPLC-FLD Analysis

  • Materials:

    • This compound standard

    • Dansyl chloride (DNS-Cl)

    • Acetone (HPLC grade)

    • Sodium bicarbonate buffer (0.1 M, pH 10.0)

    • HPLC system with a fluorescence detector

  • Step-by-Step Procedure:

    • Standard Preparation: Prepare a 100 µg/mL stock solution of this compound in water.

    • Reagent Preparation: Prepare a 1 mg/mL solution of Dansyl chloride in acetone.

    • Derivatization Reaction: In a micro-reaction vial, mix 100 µL of the standard solution with 200 µL of sodium bicarbonate buffer. Add 200 µL of the Dansyl chloride solution.

    • Reaction Incubation: Vortex and let the reaction proceed in the dark at room temperature for 1 hour.

    • Quenching: Add a small amount of a primary amine solution (e.g., proline) to quench the excess Dansyl chloride.

    • Analysis: Inject an appropriate volume onto the HPLC system.

Data Presentation: Recommended HPLC-FLD Parameters

ParameterRecommended Setting
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Excitation Wavelength ~340 nm
Emission Wavelength ~525 nm
Injection Volume 20 µL

Visualization: HPLC Derivatization and Analysis Workflow

HPLC_Workflow start Start: (R)-2-(piperazin-2-yl)ethanol dihydrochloride solution buffer Add Buffer (e.g., Borate or Bicarbonate) start->buffer reagent Add Derivatizing Reagent (NBD-Cl or Dansyl-Cl) buffer->reagent react Incubate (Heat or Room Temp) reagent->react quench Quench/Dilute react->quench inject HPLC Injection quench->inject detect UV or Fluorescence Detection inject->detect

Caption: General workflow for HPLC derivatization and analysis.

Chiral Derivatization for Enantiomeric Purity Analysis

To determine the enantiomeric purity of (R)-2-(piperazin-2-yl)ethanol, a chiral derivatizing agent (CDA) is used to create a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[5] Marfey's reagent is a widely used CDA for this purpose.[5]

3.1. Chiral Derivatization with Marfey's Reagent (FDAA)

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) reacts with the secondary amine of the piperazine to form diastereomers that can be resolved by reversed-phase HPLC.

Protocol: Derivatization with Marfey's Reagent

  • Materials:

    • This compound sample

    • Marfey's reagent (FDAA)

    • Acetone

    • Sodium bicarbonate solution (1 M)

    • Hydrochloric acid (2 M)

    • HPLC system with a UV detector

  • Step-by-Step Procedure:

    • Sample Preparation: Dissolve a small amount of the sample in 100 µL of water.

    • Derivatization Reaction: Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone. Then add 40 µL of 1 M sodium bicarbonate solution.

    • Reaction Incubation: Mix well and heat at 40°C for 1 hour.

    • Quenching: After cooling to room temperature, neutralize the reaction by adding 20 µL of 2 M HCl.

    • Dilution: Dilute the sample with the mobile phase before injection.

    • Analysis: Analyze by HPLC, monitoring at a wavelength of 340 nm. The two diastereomers will have different retention times.

Data Presentation: Expected Outcome

The enantiomeric excess (e.e.) can be calculated from the peak areas of the two diastereomers (DA1 and DA2) using the following formula:

e.e. (%) = [(Area(DA1) - Area(DA2)) / (Area(DA1) + Area(DA2))] x 100

Visualization: Chiral Derivatization Principle

Chiral_Derivatization cluster_separation Separation r_enantiomer (R)-Analyte diastereomer1 Diastereomer 1 ((R)-Analyte-CDA) r_enantiomer->diastereomer1 s_enantiomer (S)-Analyte (impurity) diastereomer2 Diastereomer 2 ((S)-Analyte-CDA) s_enantiomer->diastereomer2 cda Chiral Derivatizing Agent (e.g., Marfey's Reagent) separation Achiral HPLC Column diastereomer1->separation diastereomer2->separation

Caption: Principle of chiral derivatization for enantiomeric separation.

Conclusion and Best Practices

The derivatization of this compound is a critical step for its accurate and sensitive analysis in research and quality control settings. The choice of the derivatization reagent and method should be carefully considered based on the analytical instrumentation available and the specific goals of the analysis.

Key Takeaways:

  • For GC-MS: Acylation with TFAA is a robust method to enhance volatility and thermal stability.

  • For HPLC-UV/FLD: Labeling with NBD-Cl or Dansyl chloride introduces a necessary chromophore/fluorophore for sensitive detection.

  • For Chiral Purity: Derivatization with Marfey's reagent allows for the separation of enantiomers on a standard achiral column.

  • Sample Pre-treatment: Neutralization of the dihydrochloride salt is a crucial first step in most derivatization protocols.

By applying the principles and protocols outlined in this guide, researchers can confidently and accurately analyze this important chiral building block, supporting the advancement of drug discovery and development programs.

References

  • BenchChem. (2025). A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives.
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of Piperazin-2-ylmethanol for GC-MS Analysis.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
  • Welz, A., Koba, M., Kośliński, P., & Siódmiak, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 11(7), 1758. Retrieved from [Link]

  • National Institute of Justice. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
  • ResearchGate. (n.d.). Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method with corresponding retention times.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.
  • Skarping, G., Bellander, T., & Mathiasson, L. (1986). Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. Journal of Chromatography A, 370(2), 245-258. Retrieved from [Link]

  • BenchChem. (n.d.). The Crucial Role of Chiral Derivatization in Amino Acid Analysis.
  • Guo, Y. W., Xie, X., Wang, B., Zhang, Y. Y., Xie, K. Z., Bu, X. N., ... & Dai, G. J. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Journal of Applied Animal Research, 48(1), 1-8. Retrieved from [Link]

Sources

Experimental procedures using (R)-2-(piperazin-2-yl)ethanol dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Experimental Use of (R)-2-(piperazin-2-yl)ethanol dihydrochloride

Introduction

This compound is a chiral heterocyclic organic compound. It belongs to the piperazine class of molecules, which are a cornerstone in modern medicinal chemistry. The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is a privileged scaffold frequently incorporated into drug candidates to enhance their physicochemical properties.[1][2] The presence of two nitrogen atoms can improve aqueous solubility, oral bioavailability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, while also providing handles for modulating target affinity and specificity.[1]

This compound is supplied as a dihydrochloride salt, which enhances its stability and solubility in aqueous media compared to the free base form.[3] The "(R)" designation indicates a specific stereochemistry at the chiral center (carbon-2 of the piperazine ring), making it a valuable and precise building block for the synthesis of enantiomerically pure, complex bioactive molecules. While direct therapeutic applications of this specific molecule are not widely documented, its primary utility lies in its role as a key intermediate in multi-step synthetic pathways targeting novel therapeutics across various disease areas, including central nervous system disorders, inflammation, and infectious diseases.[4][5]

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an authoritative overview of the compound's properties and detailed, field-proven protocols for its handling, characterization, and application in chemical synthesis and analysis.

Section 1: Physicochemical Properties, Safety, and Handling

Before any experimental work, a thorough understanding of the compound's properties and the associated safety precautions is imperative.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
Chemical Formula C₆H₁₆Cl₂N₂O[6][7]
Molecular Weight 203.11 g/mol [6][7]
CAS Number 5169-93-7 (for racemate)[6][7][8]
Appearance White to off-white solid[6]
Storage Conditions Inert atmosphere, Store in freezer (-20°C)[6]
Safety and Handling Protocol

This compound and related piperazine salts are classified as irritants and require careful handling in a controlled laboratory environment.[9][10][11]

Core Safety Directives:

  • Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed.[6]

  • Engineering Controls: All handling of the solid material and preparation of solutions should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or aerosols.[9][12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles with side-shields.[9]

    • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected prior to use and changed immediately if contamination occurs.[9][13]

    • Body Protection: Wear a lab coat. For larger quantities, consider fire/flame resistant and impervious clothing.[9]

  • Handling Procedures:

    • Avoid all personal contact, including inhalation and contact with skin and eyes.[14]

    • Avoid the formation of dust. Use non-sparking tools where appropriate.[9]

    • Keep containers securely sealed when not in use.[14]

    • Wash hands thoroughly with soap and water after handling.[10]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9][13] For long-term stability, storage in a freezer at -20°C under an inert atmosphere is recommended.[6]

  • Spill & Disposal:

    • Minor Spills: Evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[14]

    • Disposal: Dispose of waste material in accordance with appropriate local, state, and federal regulations. Do not let the chemical enter drains.[9]

Section 2: Protocols for Structural Characterization and Purity Assessment

Verifying the identity, structure, and purity of a starting material is the foundational step for any successful experiment. The following protocols outline standard methods for the comprehensive characterization of this compound.

Predicted Spectroscopic Data

The following data, inferred from spectroscopic principles and analysis of analogous structures, serves as a reference for experimental verification.[15]

Technique Predicted Data
¹H NMR (D₂O, 400 MHz)~3.8 - 4.0 ppm (m, 1H, H-2); ~3.6 - 3.8 ppm (m, 2H, -CH₂OH); ~3.2 - 3.5 ppm (m, 4H, H-3, H-5); ~3.0 - 3.2 ppm (m, 2H, H-6). Note: Protonation of the piperazine nitrogens in the dihydrochloride salt causes a significant downfield shift for all protons compared to the free base.
¹³C NMR (D₂O, 100 MHz)~60 - 65 ppm (-CH₂OH); ~55 - 60 ppm (C-2); ~40 - 45 ppm (C-3, C-5); ~38 - 43 ppm (C-6). Note: Adjacent carbons are deshielded by the protonated nitrogen atoms, resulting in downfield shifts.
FTIR (KBr Pellet, cm⁻¹)~3400-3200 (O-H and N-H stretch, broad); ~2950-2850 (C-H stretch); ~2700-2400 (N-H⁺ stretch from hydrochloride salt, broad); ~1600-1580 (N-H bend); ~1100-1000 (C-O stretch).
Mass Spectrometry (ESI+)Expected m/z: 131.1184 [M+H]⁺ for the free base (C₆H₁₄N₂O).
Experimental Characterization Workflow

The following diagram illustrates a logical workflow for the complete characterization of the compound.

G cluster_main Characterization Workflow Start Receive (R)-2-(piperazin-2-yl)ethanol dihydrochloride NMR Protocol 2.3: NMR Spectroscopy (¹H & ¹³C) Start->NMR FTIR Protocol 2.4: FTIR Spectroscopy Start->FTIR MS Protocol 2.5: Mass Spectrometry Start->MS Compare Compare Data to Predicted Profile NMR->Compare FTIR->Compare MS->Compare Pass Identity & Purity Confirmed Compare->Pass Match Fail Inconsistency Found (Further Purification/ Analysis Required) Compare->Fail Mismatch G cluster_forced_degradation Forced Degradation Workflow Start Prepare Stock Solution (1 mg/mL in water) Control Control Sample (Unstressed) Start->Control Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidative Oxidative Stress (3% H₂O₂, RT) Start->Oxidative Thermal Thermal Stress (Solution, 60°C) Start->Thermal Analysis Analyze all samples by Stability-Indicating HPLC-UV/MS Control->Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Report Identify Degradants & Calculate % Degradation Analysis->Report

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a stock solution of the compound (e.g., 1 mg/mL in water).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions in separate, sealed vials. A control sample (unstressed) must be analyzed concurrently. [16] * Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80°C for predefined time points (e.g., 2, 8, 24 hours). Before analysis, cool and neutralize with an equivalent amount of 0.1 M NaOH.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60-80°C for the same time points. Before analysis, cool and neutralize with an equivalent amount of 0.1 M HCl.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat the stock solution at 60-80°C.

  • Analysis: Analyze all stressed samples and the control using a suitable chromatographic method (e.g., reverse-phase HPLC with a C18 column) coupled with a mass spectrometer. The method must be capable of separating the parent compound from all generated degradation products.

Section 4: Application Protocols in Synthetic Chemistry

The primary utility of this compound is as a nucleophilic building block. The piperazine ring contains two nitrogen atoms; in this molecule, one is secondary and the other is tertiary. The secondary amine is the key reactive site for introducing further molecular complexity.

General Reaction Scheme

G cluster_reaction General Synthetic Application: N-Substitution Reactant (R)-2-(piperazin-2-yl)ethanol dihydrochloride Product N-Substituted Product Reactant->Product Base Catalyst (optional) Solvent Electrophile Electrophile (e.g., R-X or Ar-X) Electrophile->Product

Caption: General scheme for N-substitution reactions.

Protocol 4.2: N-Alkylation via Nucleophilic Substitution

Objective: To attach an alkyl group to the secondary nitrogen of the piperazine ring.

Causality: This is a standard Sₙ2 reaction. A base is required to deprotonate the hydrochloride salt in situ, generating the neutral, nucleophilic secondary amine. The amine then attacks the electrophilic carbon of the alkyl halide.

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or Acetonitrile) in a round-bottom flask, add a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.5-3.0 eq).

  • Addition of Electrophile: Add the alkyl halide (R-X, where X = Cl, Br, I; 1.0-1.2 eq) to the suspension.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 80°C. The optimal temperature depends on the reactivity of the alkyl halide.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature and filter off any inorganic salts.

    • Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 4.3: N-Arylation via Buchwald-Hartwig Amination

Objective: To form a carbon-nitrogen bond between the piperazine and an aromatic ring, a common transformation in medicinal chemistry. [17] Causality: This reaction proceeds via a palladium-catalyzed cross-coupling cycle. The catalyst, in the presence of a specialized phosphine ligand and a strong base, facilitates the coupling of the amine nucleophile with the aryl halide.

Methodology:

  • Reaction Setup (Inert Atmosphere): In a glovebox or using Schlenk technique, add the aryl halide (Ar-X, 1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq) to an oven-dried flask.

  • Addition of Reagents: Add this compound (1.2 eq) and an anhydrous solvent (e.g., Toluene or Dioxane).

  • Reaction: Degas the mixture (e.g., by three freeze-pump-thaw cycles) and then heat it under an inert atmosphere (Nitrogen or Argon) at 80-110°C.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up & Purification: Once complete, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst. The subsequent work-up and purification steps are similar to the N-alkylation protocol.

Section 5: Protocol for Analytical Quantification

A robust analytical method is required to determine the concentration of the compound in reaction mixtures, formulation buffers, or biological matrices.

Protocol 5.1: Quantification by UHPLC with Pre-column Derivatization and Fluorescence Detection

Objective: To accurately quantify the compound at low concentrations.

Causality: The molecule lacks a strong chromophore, making direct UV detection insensitive. Derivatization with a fluorescent tag, such as Dansyl Chloride, attaches a highly fluorescent group to the secondary amine, enabling highly sensitive detection by a fluorescence detector (FLD). [18] Methodology:

  • Standard & Sample Preparation:

    • Prepare a stock solution of the compound of known concentration (standard).

    • Prepare the unknown sample, ensuring the final concentration is within the linear range of the assay.

  • Derivatization:

    • To an aliquot of the standard or sample, add a borate buffer (pH ~9) and a solution of Dansyl Chloride in acetonitrile.

    • Vortex and incubate the mixture in the dark at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to complete the reaction.

    • Quench the reaction by adding a small amount of a primary amine solution (e.g., methylamine) or by acidification.

  • UHPLC-FLD Analysis:

    • Column: Use a reverse-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm). [18] * Mobile Phase: Use a gradient of acetonitrile and water.

    • Injection: Inject the derivatized sample onto the UHPLC system.

    • Detection: Set the fluorescence detector to the appropriate excitation and emission wavelengths for the dansyl group (e.g., λex ≈ 340 nm, λem ≈ 525 nm).

  • Quantification: Construct a calibration curve by plotting the peak area of the derivatized standards against their known concentrations. Determine the concentration of the unknown sample by interpolating its peak area from the calibration curve.

References

  • Rani, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis. Available: [Link]

  • Rani, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. Available: [Link]

  • Singh, S., et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. ResearchGate. Available: [Link]

  • Piazzi, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available: [Link]

  • de Oliveira, V., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Available: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride. PubChem. Available: [Link]

  • Du, M., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Journal of Applied Animal Research. Available: [Link]

  • Howei Pharm. (n.d.). 2-(Piperazin-2-yl)ethanol dihydrochloride 95+%. Howei Pharm. Available: [Link]

  • Analytical Methods Committee. (2012). Analytical Methods for the determination of piperazine based ATS. Royal Society of Chemistry. Available: [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-2-(Piperazin-2-yl)ethanol. PubChem. Available: [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine Dihydrochloride. PubChem. Available: [Link]

  • Wang, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules. Available: [Link]

  • Al-Bayati, R. H. R. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available: [Link]

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Application Notes and Protocols for the Use of (R)-2-(piperazin-2-yl)ethanol dihydrochloride in PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Piperazine Moieties in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively eliminate proteins implicated in disease.[1][2] These heterobifunctional molecules are comprised of two distinct ligands—one binding the protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[4][5]

Piperazine-containing linkers have garnered significant attention in PROTAC design due to their unique structural and chemical properties. The piperazine ring, a six-membered heterocycle, imparts a degree of rigidity to the linker, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[4] This semi-rigid scaffold can also enhance metabolic stability and solubility, key attributes for developing effective protein degraders.[6] Furthermore, the basic nature of the piperazine nitrogens can be modulated to influence the overall pKa of the PROTAC, which in turn affects its protonation state at physiological pH, cell permeability, and target engagement.[7]

This technical guide provides detailed application notes and protocols for the utilization of (R)-2-(piperazin-2-yl)ethanol dihydrochloride, a chiral building block, in the synthesis of PROTACs. We will delve into the rationale behind its use, provide step-by-step synthetic procedures, and outline methods for the characterization and evaluation of the resulting PROTACs.

The Significance of this compound in PROTAC Linkers

This compound offers several advantages as a component of PROTAC linkers:

  • Stereochemical Control: The defined (R)-stereochemistry at the C2 position of the piperazine ring can provide a specific three-dimensional trajectory for the linker, potentially leading to more optimal protein-protein interactions within the ternary complex. The stereochemistry of the linker can significantly impact the potency and selectivity of a PROTAC.

  • Hydrophilicity and Solubility: The hydroxyl group provides a point of hydrophilicity, which can improve the solubility of the often large and hydrophobic PROTAC molecules.

  • Versatile Synthetic Handle: The primary alcohol and the secondary amines of the piperazine ring offer multiple points for chemical modification and attachment to both the POI ligand and the E3 ligase ligand.

  • Modulation of Physicochemical Properties: The piperazine moiety can be protonated, influencing the overall charge and polarity of the PROTAC, which can be fine-tuned to optimize cell permeability and reduce efflux.

Experimental Protocols

This section provides a comprehensive, step-by-step guide for the synthesis of a PROTAC incorporating this compound. The example provided is for the synthesis of a BRD4-targeting PROTAC using the well-characterized BRD4 ligand, JQ1, and the popular Cereblon (CRBN) E3 ligase ligand, pomalidomide.

Overall Synthetic Workflow

The synthesis is a multi-step process that involves the preparation of a protected (R)-2-(piperazin-2-yl)ethanol intermediate, followed by sequential coupling to the E3 ligase ligand and the POI ligand, and a final deprotection step.

PROTAC_Synthesis_Workflow cluster_0 Intermediate Synthesis cluster_1 PROTAC Assembly cluster_2 Final Step A (R)-2-(piperazin-2-yl)ethanol dihydrochloride B Protection (Boc)₂O A->B Step 1 C (R)-1,4-di-Boc-2-(2-hydroxyethyl)piperazine B->C E Coupling (HATU) C->E D Activation of Pomalidomide-linker-acid D->E F Pomalidomide-linker-(R)-1,4-di-Boc-piperazin-2-ylethanol E->F H Coupling (HATU) F->H G Activation of JQ1-acid G->H I JQ1-linker-(R)-1,4-di-Boc-piperazin-2-yl-linker-Pomalidomide H->I J Deprotection (TFA) I->J Step 4 K Final PROTAC J->K

General workflow for PROTAC synthesis.
Protocol 1: Synthesis of (R)-1,4-di-Boc-2-(2-hydroxyethyl)piperazine (Intermediate 1)

This protocol describes the protection of the commercially available this compound to yield the di-Boc protected intermediate, which is suitable for subsequent coupling reactions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in water in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide (2.2 eq) in water to neutralize the hydrochloride salt and basify the solution.

  • Add a solution of di-tert-butyl dicarbonate (2.2 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield (R)-1,4-di-Boc-2-(2-hydroxyethyl)piperazine as a solid.

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the structure and the presence of the Boc protecting groups.

  • LC-MS: To confirm the molecular weight of the product.

Protocol 2: Synthesis of Pomalidomide-Linker-(R)-1,4-di-Boc-piperazin-2-ylethanol (Intermediate 2)

This protocol details the amide coupling of a pre-synthesized pomalidomide-linker with a carboxylic acid terminus to the hydroxyl group of Intermediate 1 . For this example, we will assume the use of a commercially available or pre-synthesized pomalidomide-PEG3-acid.

Materials:

  • (R)-1,4-di-Boc-2-(2-hydroxyethyl)piperazine (Intermediate 1 )

  • Pomalidomide-PEG3-acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[8]

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve Pomalidomide-PEG3-acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of Intermediate 1 (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.[9]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired intermediate.

Protocol 3: Synthesis of the Final PROTAC

This protocol describes the coupling of the JQ1-acid to the deprotected secondary amine of the piperazine ring in Intermediate 2 after selective deprotection. For simplicity, this protocol will describe a one-pot deprotection and coupling.

Materials:

  • Pomalidomide-Linker-(R)-1,4-di-Boc-piperazin-2-ylethanol (Intermediate 2 )

  • JQ1-acid (can be synthesized from (+)-JQ1)[2][10]

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Boc Deprotection:

    • Dissolve Intermediate 2 (1.0 eq) in DCM.

    • Add TFA (10-20 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS until the Boc group is completely removed.[11][12]

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The crude product is the TFA salt of the deprotected amine.

  • Amide Coupling:

    • Dissolve JQ1-acid (1.0 eq) in anhydrous DMF under an inert atmosphere.

    • Add HATU (1.1 eq) and DIPEA (5.0 eq, to neutralize the TFA salt and act as a base for the coupling) and stir for 15 minutes.

    • Add a solution of the crude deprotected intermediate in anhydrous DMF to the activated JQ1-acid solution.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Work-up the reaction as described in Protocol 2.

    • Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure product.

Characterization of the Final PROTAC:

  • ¹H NMR and ¹³C NMR: To confirm the final structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the molecule.

  • HPLC: To determine the purity of the final compound.

Data Presentation and Analysis

The efficacy of a newly synthesized PROTAC is evaluated by its ability to induce the degradation of the target protein. Key parameters to determine are the DC₅₀ (concentration at which 50% of the target protein is degraded) and the Dₘₐₓ (the maximum percentage of protein degradation achieved).

Table 1: Example Degradation Data for BRD4-targeting PROTACs with Piperazine-based Linkers
PROTAC CompoundLinker CompositionCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
Hypothetical PROTAC-1 (R)-2-(piperazin-2-yl)ethanol basedVCaP5>90N/A
MZ1 PEG-basedHeLa80~80[3]
ARV-771 Piperazine-containingLNCaP<1>95[5]

This table includes hypothetical data for a PROTAC synthesized using the described protocol to illustrate expected performance, alongside literature data for comparison.

Protocol 4: Western Blot Analysis for Protein Degradation

This protocol outlines the procedure to quantify the degradation of the target protein (e.g., BRD4) in a cellular context.

Materials:

  • Cancer cell line expressing the target protein (e.g., VCaP for BRD4)

  • The synthesized PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • PBS (Phosphate-buffered saline)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a DMSO vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysates.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4 °C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Data Acquisition and Analysis:

    • Develop the blot using an ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein signal to the loading control signal.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Conclusion and Future Perspectives

The use of this compound as a building block in PROTAC linkers offers a strategic approach to fine-tune the properties of these novel therapeutic agents. The protocols and application notes provided in this guide offer a comprehensive framework for the synthesis, characterization, and evaluation of PROTACs incorporating this versatile chiral moiety. The defined stereochemistry and the presence of a hydroxyl group provide opportunities to optimize the spatial arrangement and physicochemical properties of the PROTAC, potentially leading to enhanced degradation efficiency and improved drug-like properties. Further exploration of the impact of this and other chiral linker components will undoubtedly contribute to the rational design of the next generation of highly potent and selective protein degraders.

References

  • Brownsey, D. K., Rowley, B. C., Gorobets, E., Gelfand, B. S., & Derksen, D. J. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science, 12(12), 4438–4445. [Link]

  • Brownsey, D. K., Rowley, B. C., Gorobets, E., Gelfand, B. S., & Derksen, D. J. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. RSC Publishing. [Link]

  • Brownsey, D. K., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science. [Link]

  • Bricelj, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 707317. [Link]

  • An, S., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(35), 21968-21977. [Link]

  • Li, Z., et al. (2020). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Molecules, 25(23), 5649. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Li, Z., et al. (2020). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Molecules. [Link]

  • An, S., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. [Link]

  • ChemRxiv. (2023). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. [Link]

  • Repine, J. T., et al. (2007). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Ciulli, A., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Chemistry. [Link]

  • Bond, A. G., Testa, A., & Ciulli, A. (2020). Stereoselective synthesis of allele-specific BET inhibitors. Organic & Biomolecular Chemistry, 18(33), 6448–6454. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(4), 273-312. [Link]

  • An, S., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances, 12(35), 21968-21977. [Link]

  • Van der Eycken, E., et al. (2016). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry. [Link]

  • Odan, N., et al. (2021). Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of (±)-JQ1 via a one-pot method. ResearchGate. [Link]

  • ResearchGate. (n.d.). Examples of CRBN ligand-based PROTACs. ResearchGate. [Link]

  • The Royal Society of Chemistry. (2022). Supporting Information PROTACs bearing piperazine-containing linkers: which effect on their protonation state?. The Royal Society of Chemistry. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]

  • Reddy, K. L., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(41), 5281-5284. [Link]

  • An, S., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]

  • Gur, M., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications, 16(1), 2-10. [Link]

  • Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Journal of Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: (R)-2-(piperazin-2-yl)ethanol dihydrochloride Synthesis Yield Improvement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (R)-2-(piperazin-2-yl)ethanol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies to enhance the yield and purity of this valuable chiral building block. Our approach is rooted in established chemical principles and field-proven insights to empower you to overcome common synthetic challenges.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that demands careful control of stereochemistry and reaction conditions to achieve high yields and enantiomeric purity. The most common and reliable synthetic strategy commences from a chiral precursor, (R)-piperazine-2-carboxylic acid. This route involves a sequence of protection, reduction, and deprotection steps. Each stage presents unique challenges that can impact the overall yield and purity of the final product. This guide will dissect each step, offering detailed protocols and solutions to frequently encountered problems.

Synthetic Pathway Overview

A robust and widely employed synthetic route for this compound is outlined below. This pathway begins with the readily available (R)-piperazine-2-carboxylic acid and proceeds through a key N-protected intermediate.

Synthetic_Pathway A (R)-Piperazine-2-carboxylic acid B (R)-1-Boc-piperazine-2-carboxylic acid A->B Boc Protection C (R)-1-Boc-2-(hydroxymethyl)piperazine B->C Reduction D (R)-1-Boc-2-(2-hydroxyethyl)piperazine C->D Chain Extension (e.g., Acylation & Reduction) E (R)-2-(piperazin-2-yl)ethanol D->E Boc Deprotection F This compound E->F Salt Formation

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions to improve your experimental outcomes.

Part 1: N-Boc Protection of (R)-Piperazine-2-carboxylic acid

Q1: My N-Boc protection of (R)-piperazine-2-carboxylic acid is resulting in a low yield. What are the likely causes?

A1: Low yields in this step often stem from incomplete reaction or side product formation. Here are the key factors to investigate:

  • Base Selection and Stoichiometry: The choice and amount of base are critical. Insufficient base will lead to incomplete deprotonation of the piperazine nitrogens, hindering the reaction with Di-tert-butyl dicarbonate ((Boc)₂O). A common and effective base is sodium hydroxide or triethylamine. Ensure at least two equivalents of base are used to neutralize the dihydrochloride salt of the starting material and facilitate the reaction.

  • Reaction Conditions: The reaction is typically performed in a mixed solvent system, such as dioxane/water or THF/water, to ensure the solubility of both the starting material and the Boc anhydride. Running the reaction at room temperature for 12-24 hours is usually sufficient.

  • pH Control during Workup: During the aqueous workup, careful adjustment of the pH is crucial for isolating the product. The product is amphoteric and its solubility is highly pH-dependent. Acidify the reaction mixture to a pH of approximately 3-4 to protonate the unreacted starting material and facilitate its removal, then carefully adjust the pH to isolate the N-Boc protected product.

ParameterRecommended ConditionPotential Issue if Deviated
Base Sodium Hydroxide or Triethylamine (≥ 2 eq.)Incomplete reaction
Solvent Dioxane/Water or THF/WaterPoor solubility of reactants
Temperature Room TemperatureSlower reaction at lower temperatures
Reaction Time 12-24 hoursIncomplete conversion
Part 2: Reduction of (R)-1-Boc-piperazine-2-carboxylic acid

Q2: I am observing incomplete reduction of the carboxylic acid to the alcohol. How can I improve the conversion?

A2: The reduction of the carboxylic acid is a critical step that requires a potent reducing agent and anhydrous conditions.

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. Weaker reducing agents like sodium borohydride will not be effective in reducing the carboxylic acid.

  • Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure all glassware is flame-dried, and use anhydrous solvents (e.g., THF, diethyl ether). The presence of even trace amounts of moisture will quench the reducing agent and lead to incomplete reaction.

  • Stoichiometry of Reducing Agent: An excess of LiAlH₄ (typically 2-3 equivalents) is necessary to ensure complete reduction.

  • Reaction Temperature: The reaction is usually initiated at 0°C and then allowed to warm to room temperature. Controlling the initial temperature helps to manage the exothermicity of the reaction.

Experimental Protocol: Reduction with LiAlH₄

  • Suspend LiAlH₄ (2-3 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon).

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add a solution of (R)-1-Boc-piperazine-2-carboxylic acid in anhydrous THF to the LiAlH₄ suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction back to 0°C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting slurry until a white precipitate forms, then filter and wash the solid with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude (R)-1-Boc-2-(hydroxymethyl)piperazine.[1]

Part 3: Chain Extension to the Ethanol Moiety

Q3: What is an effective method for converting the hydroxymethyl group to a hydroxyethyl group?

A3: A common and effective two-step approach involves the oxidation of the primary alcohol to an aldehyde, followed by a Wittig reaction or a similar one-carbon homologation, and subsequent reduction. A more direct route involves converting the alcohol to a leaving group followed by displacement with a cyanide source and subsequent reduction. A more straightforward approach is to first esterify the starting carboxylic acid and then perform a controlled reduction.

Recommended Protocol: Esterification and Reduction

  • Esterification: Convert (R)-1-Boc-piperazine-2-carboxylic acid to its corresponding ethyl ester using standard esterification conditions (e.g., ethanol, catalytic sulfuric acid, or DCC/DMAP).

  • Reduction of the Ester: The resulting ester can then be reduced to (R)-1-Boc-2-(2-hydroxyethyl)piperazine using a milder reducing agent like lithium borohydride (LiBH₄) or by careful control of the stoichiometry of LiAlH₄. This approach can offer better control and potentially higher yields compared to a multi-step homologation.

Part 4: Boc Deprotection and Dihydrochloride Salt Formation

Q4: My Boc deprotection is sluggish, and I am having trouble isolating the final dihydrochloride salt in high purity. What can I do?

A4: The final deprotection and salt formation steps are crucial for obtaining a stable and pure product.

  • Deprotection Conditions: The Boc group is typically removed under acidic conditions. A solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or methanolic HCl) is highly effective.[2] Trifluoroacetic acid (TFA) can also be used, but its removal can be more challenging. If the reaction is sluggish, gentle warming (e.g., to 40°C) can accelerate the deprotection.[2]

  • Isolation of the Dihydrochloride Salt: The dihydrochloride salt of (R)-2-(piperazin-2-yl)ethanol is often a crystalline solid that can precipitate directly from the reaction mixture upon completion of the deprotection.

    • Solvent Choice: Using a solvent in which the dihydrochloride salt has low solubility, such as diethyl ether or a mixture of methanol and diethyl ether, can facilitate precipitation and improve recovery.

    • Hygroscopicity: The final product can be hygroscopic. It is important to handle it in a dry environment and store it under anhydrous conditions. Washing the final solid with a non-polar solvent like diethyl ether can help to remove residual water and impurities.

Troubleshooting_Deprotection Start Low Yield/Purity in Deprotection & Salt Formation Incomplete Incomplete Deprotection? Start->Incomplete Impure Impure Salt? Start->Impure Solution1 Increase reaction time/temperature. Increase equivalents of acid. Incomplete->Solution1 Solution2 Optimize precipitation solvent. Wash with non-polar solvent. Handle in a dry environment. Impure->Solution2

Caption: Troubleshooting workflow for the final deprotection and salt formation step.

Summary of Key Recommendations for Yield Improvement

StageKey ChallengeRecommendation for Yield Improvement
N-Boc Protection Incomplete reactionEnsure adequate base stoichiometry and control pH during workup.
Reduction Incomplete conversionUse a strong reducing agent (LiAlH₄) under strictly anhydrous conditions with excess equivalents.
Chain Extension Multi-step proceduresConsider an esterification-reduction sequence for a more direct route.
Deprotection & Salt Formation Low recovery and purityOptimize deprotection conditions (acid, temperature) and precipitation solvent for the dihydrochloride salt.

Conclusion

Improving the yield of this compound synthesis requires a systematic approach to optimizing each step of the reaction sequence. By carefully selecting reagents, controlling reaction conditions, and implementing robust purification strategies, researchers can significantly enhance the efficiency of this synthesis. This guide provides a foundation for troubleshooting common issues and we encourage you to adapt these principles to your specific experimental setup.

References

Sources

Technical Support Center: Purification of (R)-2-(piperazin-2-yl)ethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (R)-2-(piperazin-2-yl)ethanol dihydrochloride. This document is designed for researchers, scientists, and drug development professionals, providing expert-driven troubleshooting advice and in-depth protocols to address common challenges encountered during the purification of this critical chiral building block.

Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis, isolation, and purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route. However, several classes of impurities are common.

  • Starting Materials: Unreacted precursors, such as protected forms of (R)-piperazine-2-carboxylic acid or chiral amino acids like (R)-serine derivatives, can be present if the reaction has not gone to completion.[1]

  • Reagents and By-products: Reagents used for deprotection (e.g., acids, hydrogenation catalysts) and by-products from ring formation or reduction steps are common. Symmetrically disubstituted piperazines can also form as by-products, though synthetic strategies often aim to minimize these.[2]

  • Stereoisomers: The most critical impurity is often the undesired (S)-enantiomer. Racemization can occur at the chiral center (C2 of the piperazine ring) if harsh basic or acidic conditions are used during the synthesis or workup.[3] Diastereomeric impurities may also be present if the synthesis involves multiple chiral centers.

  • Structurally Related Impurities: Positional isomers or related piperazines formed through side reactions can be difficult to remove. Impurities such as pyrazines or N-alkylated piperazines are known to form during piperazine synthesis.[4]

Q2: My crude dihydrochloride salt is an oil or a sticky solid and refuses to crystallize. What steps can I take to induce crystallization?

A2: The failure of a salt to crystallize is a common issue, often caused by residual solvents, the presence of impurities that act as crystal growth inhibitors, or excess moisture.

  • Solvent Selection is Key: The choice of solvent is the most critical factor. For a polar dihydrochloride salt, polar protic solvents are a good starting point. Recrystallization from alcohols like isopropanol or ethanol is frequently successful for piperazine salts.[2] You may need to experiment with solvent/anti-solvent systems. For example, dissolving the crude material in a minimal amount of hot methanol or ethanol and then slowly adding a less polar solvent like ethyl acetate or acetone can induce precipitation.[2]

  • Ensure Stoichiometry: Verify that approximately two equivalents of HCl are present per molecule of the piperazine. An excess or deficit of acid can prevent the formation of a stable, crystalline dihydrochloride lattice.

  • Remove Water: (R)-2-(piperazin-2-yl)ethanol is hygroscopic, and water can sometimes hinder crystallization.[4] If possible, co-evaporate the crude oil with an anhydrous solvent like toluene to azeotropically remove residual water before attempting recrystallization.

  • "Salting Out": If your compound is in an aqueous solution, adding a base like NaOH to liberate the free base, extracting it into an organic solvent (e.g., dichloromethane), drying the organic layer, and then re-forming the salt by adding a solution of HCl in a solvent like isopropanol or ether can yield a crystalline product.[5][6]

Q3: My recrystallization yield is consistently low. How can I optimize the process to improve recovery?

A3: Low yield during recrystallization typically points to the product having significant solubility in the chosen solvent even at low temperatures, or premature crystallization during hot filtration.

  • Optimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your product in the mother liquor upon cooling, thereby reducing the yield.

  • Control Cooling Rate: Rapid cooling, such as plunging the flask into an ice bath, often leads to the formation of fine, less pure crystals and can trap impurities. A slow, gradual cooling process to room temperature, followed by further cooling in a refrigerator or ice bath, allows for the growth of larger, purer crystals and maximizes recovery.[5]

  • Mother Liquor Analysis: Before discarding the mother liquor, concentrate it and analyze a sample by TLC or HPLC. If a significant amount of product is present, a second crop of crystals can often be obtained by further concentrating the mother liquor and cooling again.

  • Anti-Solvent Addition: A carefully controlled addition of an anti-solvent to the cooled mother liquor can sometimes force out more dissolved product. This second crop may require re-purification.

Q4: I am concerned about the enantiomeric purity of my final product. How can I assess and potentially improve the enantiomeric excess (ee)?

A4: Maintaining stereochemical integrity is paramount for chiral molecules used in drug development.

  • Analytical Confirmation: The most reliable method for determining the enantiomeric excess (ee) is Chiral High-Performance Liquid Chromatography (HPLC) .[3] This technique uses a chiral stationary phase to separate the (R)- and (S)-enantiomers, allowing for their precise quantification. Optical rotation can provide a quick check but is not as accurate for determining the exact ee value.[3]

  • Purification via Diastereomeric Salt Resolution: If significant racemization has occurred, you may need to perform a classical resolution. This involves:

    • Liberating the free base of your (R/S)-2-(piperazin-2-yl)ethanol mixture.

    • Reacting it with a chiral acid (e.g., (+)-tartaric acid, (S)-(+)-camphorsulfonic acid, or N-acetyl-L-leucine) to form a pair of diastereomeric salts.[7]

    • These diastereomers have different physical properties, such as solubility, and can be separated by fractional crystallization.

    • After isolating the desired diastereomeric salt, the chiral auxiliary is removed by treatment with a base to regenerate the enantiomerically pure (R)-2-(piperazin-2-yl)ethanol free base, which can then be converted back to the dihydrochloride salt.

Experimental Protocols & Workflows

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting an appropriate purification strategy for crude this compound.

start Crude (R)-2-(piperazin-2-yl)ethanol dihydrochloride check_physical Assess Physical State start->check_physical is_solid Is it a crystalline solid? check_physical->is_solid recrystallize Perform Recrystallization (e.g., from Isopropanol/Ethanol) is_solid->recrystallize Yes is_oil Oily or Gummy Solid is_solid->is_oil No check_purity1 Check Purity & ee (HPLC, Chiral HPLC) recrystallize->check_purity1 is_pure1 Purity > 99%? ee > 99%? check_purity1->is_pure1 final_product Final Product: Dry Under Vacuum is_pure1->final_product Yes check_purity2 Check Purity & ee (HPLC, Chiral HPLC) is_pure1->check_purity2 No acid_base Perform Acid-Base Extraction to remove neutral impurities and liberate free base is_oil->acid_base resalt Re-form Dihydrochloride Salt (e.g., HCl in Isopropanol) acid_base->resalt resalt->recrystallize is_pure2 Purity > 99%? check_purity2->is_pure2 is_pure2->acid_base No, chemical purity issue ee_ok ee > 99%? is_pure2->ee_ok Yes ee_ok->final_product Yes chiral_res Perform Chiral Resolution via Diastereomeric Salt Formation ee_ok->chiral_res No, enantiomeric purity issue chiral_res->resalt

Sources

(R)-2-(piperazin-2-yl)ethanol dihydrochloride crystallization problems and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the challenges associated with the crystallization of (R)-2-(piperazin-2-yl)ethanol dihydrochloride. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested solutions to guide you toward successful, reproducible crystallizations.

Introduction: The Crystallization Challenge

This compound is a highly polar, chiral molecule. Its structure, featuring two protonated amine sites and a hydroxyl group, leads to strong intermolecular interactions and high solubility in polar protic solvents.[1] While beneficial for aqueous solubility, these properties can create significant hurdles during crystallization, an essential step for purification and isolation of the active pharmaceutical ingredient (API) in a stable, pure solid form.[2][3]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the common problems encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common problems observed when crystallizing this compound?

A1: The most frequently encountered issues are:

  • Oiling Out (Liquid-Liquid Phase Separation): Instead of forming solid crystals, the compound separates from the solution as a viscous liquid or oil.[4] This is common for highly soluble salts when supersaturation is achieved too rapidly.

  • Failure to Crystallize: The compound remains fully dissolved even after cooling or anti-solvent addition, indicating that the solution is not sufficiently supersaturated.

  • Formation of Amorphous Precipitate: The product crashes out of solution as a non-crystalline, often sticky or glassy solid, which is difficult to filter and purify.

  • Poor Crystal Quality: The resulting crystals are very fine, agglomerated, or have an undesirable morphology (e.g., needles), leading to poor filtration, washing, and drying characteristics.

  • Inconsistent Results (Polymorphism): Different crystal forms (polymorphs) are produced between batches, which can have different physical properties like solubility and stability, a critical issue in pharmaceutical development.[2]

Q2: Why is solvent selection so critical for this specific molecule?

A2: this compound is a salt, making its solubility highly dependent on the solvent's polarity and its ability to solvate both the organic cation and the chloride anions.

  • Good Solvents: Highly polar, protic solvents like water, methanol, and ethanol are typically required for dissolution.

  • Anti-Solvents (Poor Solvents): Less polar organic solvents like isopropanol (IPA), acetone, or acetonitrile are used to reduce the compound's solubility in a controlled manner, thereby inducing crystallization.[5] The interplay between the "good" solvent and the "anti-solvent" is the primary lever for controlling supersaturation, which in turn dictates nucleation and crystal growth.[6][7] An inappropriate solvent system can lead directly to oiling out or the formation of an amorphous solid.[8]

Q3: How do impurities affect the crystallization process?

A3: Impurities, even at very low levels (<0.1 mol%), can have a dramatic impact on crystallization.[9] They can:

  • Inhibit Nucleation: By adsorbing to the surface of growing crystal nuclei, impurities can prevent them from reaching the critical size needed for crystal growth, widening the metastable zone width.[10]

  • Alter Crystal Habit: Impurities can selectively adsorb to specific crystal faces, slowing their growth and changing the overall shape of the crystal.[11]

  • Promote Oiling Out: Impurities can depress the melting point of the solid, making it more likely to separate as a liquid phase.[12]

  • Get Trapped in the Crystal Lattice: Structurally similar impurities (e.g., the (S)-enantiomer or synthetic precursors) can be incorporated into the crystal lattice, reducing the final product's purity.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and solving specific crystallization failures.

Scenario 1: The solution "oiled out" upon cooling or anti-solvent addition.

Symptoms: Formation of a second, dense liquid phase (droplets or a continuous layer) instead of solid crystals. The oil may eventually solidify into an amorphous mass.

Causality Analysis:

Oiling out occurs when the system enters a region of liquid-liquid phase separation (the miscibility gap) before it reaches the supersaturation required for nucleation.[4] For a highly soluble salt like this one, the primary cause is generating supersaturation too quickly. The molecules separate from the bulk solution but lack the time or have too much kinetic hindrance to arrange themselves into an ordered crystal lattice.[4][12]

Logical Troubleshooting Workflow

G start Problem: Oiling Out Observed cause1 Primary Cause: Supersaturation is too high / generated too quickly start->cause1 sub_cause1 High Cooling Rate? cause1->sub_cause1 Check Process Parameters sub_cause2 Rapid Anti-Solvent Addition? cause1->sub_cause2 sub_cause3 Initial Concentration Too High? cause1->sub_cause3 Check Initial Conditions sub_cause4 Solvent System Sub-optimal? cause1->sub_cause4 solution1 Solution: Reduce Cooling Rate (e.g., 0.1-0.5 °C/min) sub_cause1->solution1 Yes solution2 Solution: Add Anti-Solvent Slower (Use a syringe pump) sub_cause2->solution2 Yes solution3 Solution: Dilute the Initial Solution (Add more 'good' solvent) sub_cause3->solution3 Yes solution4 Solution: Re-screen Solvents (Choose a system with lower solubility) sub_cause4->solution4 Yes

Caption: Workflow for a Controlled Anti-Solvent Crystallization.

Step-by-Step Methodology:

  • Dissolution: In a jacketed reactor, dissolve the crude this compound in a minimal amount of a pre-heated "good" solvent (e.g., Methanol, ~5 mL per gram of solid) at a controlled temperature (e.g., 50°C).

  • Hot Filtration (Optional): If insoluble particulates are visible, perform a hot filtration through a suitable filter to remove them.

  • Equilibration: Cool the clear solution to the desired crystallization temperature (e.g., 25°C) and hold for 15-30 minutes.

  • Anti-Solvent Addition: Begin adding the "anti-solvent" (e.g., Isopropanol) at a slow, controlled rate (e.g., 0.5% of total volume per minute) using a syringe pump. Ensure vigorous stirring.

  • Seeding: Once the solution becomes faintly turbid (the metastable zone is reached), add a small amount (1-2% by weight of the solute) of previously isolated, high-purity crystals (seeds).

  • Maturation: Continue the anti-solvent addition. After addition is complete, allow the resulting slurry to stir (age) for several hours (e.g., 2-4 hours) to allow for complete crystallization and potential crystal perfection.

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold anti-solvent to remove the mother liquor.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

References

  • Vertex AI Search. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Retrieved January 16, 2026.
  • Vertex AI Search. (n.d.). Impact of impurities on crystal growth. Retrieved January 16, 2026.
  • Scribd. (n.d.).
  • ResearchGate. (n.d.).
  • ACS Publications. (2019). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. Retrieved January 16, 2026.
  • CrystEngComm (RSC Publishing). (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. DOI:10.1039/D1CE01721G.
  • RSC Publishing. (n.d.). Crystalline products of CO2 capture by piperazine aqueous solutions. Retrieved January 16, 2026.
  • ACS Publications. (n.d.). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Retrieved January 16, 2026.
  • ResearchGate. (2025). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. Retrieved January 16, 2026.
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride. Retrieved January 16, 2026.
  • Wiley Online Library. (n.d.). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Retrieved January 16, 2026.
  • Google Patents. (n.d.). US6576764B2 - Synthesis and crystallization of piperazine ring-containing compounds.
  • SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved January 16, 2026.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved January 16, 2026, from [Link].

  • BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds. Retrieved January 16, 2026.
  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved January 16, 2026.
  • BOC Sciences. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved January 16, 2026.
  • Reddit. (2013). Recrystallization (help meeeeee). Retrieved January 16, 2026.
  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved January 16, 2026.
  • IJPPR. (2023).
  • Google Patents. (n.d.). CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent. Retrieved January 16, 2026.
  • International Journal of Chemical Engineering and Applications. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs. Retrieved January 16, 2026.
  • ResearchGate. (2025). Gas antisolvent crystallization of organic salts from aqueous solutions. Retrieved January 16, 2026.
  • YouTube. (2021). A Scientist's Guide to Crystallization Process Development. Retrieved January 16, 2026, from [Link].

  • IJRPR. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Retrieved January 16, 2026.
  • Neuland Labs. (2023). The Crucial Role of Crystallization in Drug Substances Development. Retrieved January 16, 2026.
  • H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. Retrieved January 16, 2026.
  • Mettler Toledo. (n.d.).

Sources

Technical Support Center: (R)-2-(piperazin-2-yl)ethanol dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (R)-2-(piperazin-2-yl)ethanol dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of this important chiral building block. As a highly functionalized molecule, its synthesis can be accompanied by the formation of specific side products that may complicate purification and impact the quality of the final compound. This guide provides in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and validated analytical methods to help you identify, mitigate, and control potential impurities.

Section 1: Frequently Asked Questions (FAQs) about Side Reaction Products

This section addresses the most common questions regarding impurities and their formation during the synthesis of this compound.

Q1: What are the most common side reaction products I should be aware of during synthesis?

A1: During the typical synthetic route, which often involves the reduction of a protected piperazine-2-carboxylic acid derivative followed by deprotection, several key side products can emerge.[1][2] The most prevalent impurities are summarized in the table below.

Impurity Class Common Examples Typical Origin
Process-Related Impurities Unreacted (R)-piperazine-2-carboxylic acid derivatives, N-Boc protected intermediates.Incomplete reaction or deprotection steps.[2]
Over-alkylation/Dimerization N,N'-bis-alkylated piperazine species or piperazine dimers.Reaction of the product with unreacted starting materials or intermediates.
Oxidation Products (R)-2-(piperazin-2-yl)ethanol N-oxide.Exposure to oxidizing conditions or certain reagents. Piperazine nitrogens are susceptible to oxidation.[3][4]
Degradation Products Ring-opened products (e.g., ethylenediamine derivatives).Harsh thermal conditions or extreme pH during workup or storage.[5]
Stereoisomeric Impurities (S)-2-(piperazin-2-yl)ethanol.Racemization occurring during any synthetic step, particularly if harsh basic or acidic conditions are used.[6]
Q2: What is the primary mechanism for N-oxide formation, and how can I prevent it?

A2: The piperazine ring contains two secondary amines, which are nucleophilic and can be oxidized to N-oxides.[3] This can occur if strong oxidizing agents are present, or even through slow oxidation from atmospheric oxygen, especially under non-inert conditions or during prolonged storage. Tertiary amines, which can be formed from intermediate steps, are particularly susceptible to N-oxidation.[4]

Prevention Strategies:

  • Inert Atmosphere: Conduct all reaction steps, particularly those involving heating or extended stirring, under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.

  • Reagent Purity: Ensure all solvents and reagents are free from peroxide impurities, which can act as oxidants.

  • Controlled Temperature: Avoid excessive temperatures during the reaction and workup, as high heat can accelerate oxidation.[2]

  • Appropriate Storage: Store the final compound and key intermediates in a cool, dark place under an inert atmosphere.

Q3: Dimerization seems to be reducing my yield. What causes this and how can it be minimized?

A3: Dimerization typically occurs when the nucleophilic nitrogen of one piperazine molecule reacts with an electrophilic site on another. In this synthesis, this can happen if a reactive intermediate, such as a partially deprotected species, is present. For example, the secondary amine of the final product could potentially react with a protected, activated carboxylic acid derivative that has not been fully reduced.

Minimization Strategies:

  • Controlled Stoichiometry: Ensure precise control over the stoichiometry of reagents, particularly the protecting groups like Boc anhydride, to avoid partially protected, reactive species.[2]

  • Reaction Order: Add reagents in a controlled manner. For instance, during the reduction step, adding the hydride reagent slowly to the protected amino acid can help maintain a low concentration of reactive intermediates.

  • Purification of Intermediates: Ensure that the N-protected intermediate is pure before proceeding to the reduction step. This removes unreacted starting materials that could contribute to side reactions later on.

Section 2: Troubleshooting Guide for Impurity Profiling

This section provides a structured approach to identifying and resolving common issues encountered during your experiments.

Problem: My final product's HPLC chromatogram shows several unexpected peaks.
  • Step 1: Initial Assessment & Hypothesis

    • Hypothesis: The peaks correspond to common side products such as starting materials, protected intermediates, N-oxides, or dimers.

    • Action: Review the synthetic scheme and reaction conditions to predict the most likely impurities. For example, if the reaction was exposed to air, N-oxides are a strong possibility.[3] If the deprotection step was short, the N-Boc intermediate is a likely candidate.[1]

  • Step 2: Peak Identification Workflow

    • Action: Use a high-resolution analytical technique like LC-MS to obtain the mass of the impurity peaks. Compare these masses to the calculated masses of suspected side products. A review of various analytical methods can be helpful.[7][8]

    • Workflow Diagram: The logical flow for identifying an unknown peak is outlined below.

    G A Unexpected Peak in HPLC B Run LC-MS Analysis A->B C Obtain Mass of Impurity B->C D Compare Mass to Potential Side Products (N-Oxide, Dimer, Intermediate) C->D E Mass Match Found? D->E F Hypothesis Confirmed. Proceed to Mitigation. E->F Yes G Mass Match Not Found. Consider Degradation or Reagent-Related Impurities. E->G No H Further Characterization (e.g., NMR, MS/MS) G->H

    Caption: Troubleshooting workflow for unknown peak identification.

Problem: I've confirmed the presence of the N-Boc protected intermediate in my final product.
  • Likely Cause: The deprotection step was incomplete. This is common when using acidic conditions (e.g., HCl in ethanol or dioxane) if the reaction time is too short, the temperature is too low, or the acid concentration is insufficient.[1][2]

  • Recommended Action:

    • Increase Reaction Time: Extend the deprotection reaction time and monitor progress using Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.

    • Increase Acid Concentration/Equivalents: If extending the time is ineffective, increase the concentration or the number of equivalents of the acid used for deprotection.

    • Optimize Temperature: Gently warming the reaction (e.g., to 40 °C) can often drive the deprotection to completion, but this should be done cautiously to avoid other degradation pathways.

Section 3: Analytical Protocol for Purity Determination

Ensuring the purity of this compound is critical. Because the molecule is highly polar and lacks a strong UV chromophore, specialized analytical methods are required for accurate assessment.[9] The following Ion-Pair Reversed-Phase HPLC method is recommended for purity analysis and impurity profiling.[9]

Protocol: Ion-Pair RP-HPLC with UV Detection

This method uses an ion-pairing reagent to improve the retention of the polar analyte on a standard C18 column.[9]

1. Materials and Reagents:

  • This compound reference standard and sample.

  • Acetonitrile (HPLC grade).

  • Sodium Dihydrogen Phosphate.

  • Sodium 1-Heptanesulfonate (Ion-Pair Reagent).

  • Phosphoric Acid.

  • Deionized water (18 MΩ·cm).

2. Chromatographic Conditions:

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Sodium Dihydrogen Phosphate, 10 mM Sodium 1-Heptanesulfonate, pH 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

3. Preparation of Solutions:

  • Mobile Phase A: Accurately weigh and dissolve Sodium Dihydrogen Phosphate and Sodium 1-Heptanesulfonate in 1 L of deionized water. Adjust the pH to 3.0 using diluted Phosphoric Acid. Filter through a 0.45 µm membrane filter.[9]

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample material.

4. Data Analysis:

  • Identify the main peak corresponding to (R)-2-(piperazin-2-yl)ethanol.

  • Calculate the percentage purity using the area percent method.

  • Relative retention times can be used to track specific impurities across different batches.

Section 4: Visual Guides to Reaction Pathways

Visualizing the synthetic and side reaction pathways can provide a clearer understanding of the chemical transformations.

Main Synthetic Pathway

The most common and scalable approach involves protection, reduction, and deprotection.[1]

Caption: General synthetic workflow for this compound.

Formation of Key Side Products

Understanding how side products form is key to preventing them.

G cluster_main Main Reactant cluster_side Side Reactions A (R)-2-(Piperazin-2-yl)ethanol B N-Oxide Impurity A->B [O] (e.g., Air, Peroxides) C Dimer Impurity A->C + Reactive Intermediate (e.g., Incomplete Reduction)

Caption: Formation pathways for common N-oxide and dimer side products.

References
  • An In-depth Technical Guide to the Preparation of Racemic Piperazin-2-ylmethanol Dihydrochloride - Benchchem. (n.d.).
  • Avoiding racemization during the synthesis of 1-(Piperazin-2-yl)ethanol - Benchchem. (n.d.).
  • Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of Piperazin-2-ylmethanol Dihyd - Benchchem. (n.d.).
  • WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents. (n.d.).
  • US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents. (n.d.).
  • Technical Support Center: Synthesis of Piperazin-2-ylmethanol Dihydrochloride - Benchchem. (n.d.).
  • Piperazine Degradation in Pilot Plants - ResearchGate. (n.d.).
  • A Review on Analytical Methods for Piperazine Determination. (2022).
  • Analytical Methods - RSC Publishing. (n.d.).

Sources

Technical Support Center: Optimization of Reaction Conditions for (R)-2-(piperazin-2-yl)ethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of (R)-2-(piperazin-2-yl)ethanol dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, experience-driven answers to common challenges encountered during the synthesis of this critical chiral building block. Our focus is not just on what to do, but why certain steps are crucial for success, ensuring both high yield and, most importantly, the preservation of stereochemical integrity.

Section 1: Synthetic Strategy Overview

The most reliable and commonly employed synthetic route to enantiomerically pure this compound starts from the commercially available (R)-piperazine-2-carboxylic acid. The strategy involves a three-stage process:

  • Orthogonal Protection: The two nitrogen atoms of the piperazine ring are protected, typically with tert-butyloxycarbonyl (Boc) groups. This prevents side reactions and directs the subsequent reduction to the carboxylic acid moiety.

  • Selective Reduction: The carboxylic acid is reduced to a primary alcohol using a powerful hydride reducing agent. This is the most challenging and critical step of the synthesis.

  • Deprotection and Salt Formation: The protecting groups are removed under acidic conditions, which concurrently protonates the piperazine nitrogens to yield the stable dihydrochloride salt.

This workflow is visualized below.

Synthesis_Workflow cluster_0 Core Synthetic Pathway start (R)-Piperazine-2-carboxylic Acid protected N,N'-di-Boc-(R)-piperazine- 2-carboxylic Acid start->protected Step 1: Protection ((Boc)₂O, Base) alcohol (R)-(1,4-Di-Boc-piperazin-2-yl)methanol protected->alcohol Step 2: Reduction (LiAlH₄, THF) final_product (R)-2-(piperazin-2-yl)ethanol dihydrochloride alcohol->final_product Step 3: Deprotection (HCl)

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My N-Boc protection of (R)-piperazine-2-carboxylic acid gives low yields or a mixture of mono- and di-protected products. What's going wrong?

A1: This is a common issue stemming from the differential reactivity of the two piperazine nitrogens and the amphoteric nature of the starting material. Here are the key factors and solutions:

  • Cause 1: Incorrect Stoichiometry. Using an insufficient amount of di-tert-butyl dicarbonate ((Boc)₂O) will lead to incomplete reaction and mono-protected species. Conversely, a large excess under forcing conditions can lead to undesired side reactions.

  • Solution: Carefully control the stoichiometry. For the di-Boc protection, using 2.1 to 2.2 equivalents of (Boc)₂O is typically optimal to drive the reaction to completion without excessive waste.[1]

  • Cause 2: Inadequate Base or pH control. The choice and amount of base are critical. The reaction requires a basic pH to deprotonate the nitrogen atoms, making them nucleophilic. If the pH is too low, the reaction will be sluggish.

  • Solution: A common effective system is using sodium hydroxide or sodium bicarbonate in a mixed solvent system like Dioxane/water or THF/water.[1] Maintain the pH in the range of 9-11 throughout the addition of (Boc)₂O.

  • Cause 3: Poor Solubility. (R)-piperazine-2-carboxylic acid can have poor solubility in purely organic solvents, hindering the reaction.

  • Solution: The use of a biphasic solvent system (e.g., Dioxane/water) is highly recommended to dissolve both the amino acid salt and the (Boc)₂O.[1] Vigorous stirring is essential to maximize the interfacial area for the reaction.

ParameterRecommendationRationale & Potential Issues if Deviated
(Boc)₂O Stoichiometry 2.1 - 2.2 equivalentsInsufficient equivalents lead to mono-protection; significant excess is wasteful.
Base NaOH or NaHCO₃Ensures nucleophilicity of both nitrogens. Incorrect base strength can cause incomplete reaction or side reactions.
Solvent Dioxane/Water or THF/WaterSolubilizes both the polar starting material and the nonpolar reagent.[1]
Temperature 0 °C to Room TemperatureControls the reaction rate. Higher temperatures can increase the rate of (Boc)₂O hydrolysis.
Q2: The LiAlH₄ reduction of my N-Boc protected carboxylic acid is sluggish, incomplete, or gives a complex mixture.

A2: The reduction of a carboxylic acid to a primary alcohol is a demanding transformation requiring a potent reducing agent like Lithium Aluminum Hydride (LiAlH₄).[1] Sodium borohydride (NaBH₄) is not strong enough for this conversion. Success hinges on rigorous anhydrous conditions and a careful workup.

  • Cause 1: Presence of Water. LiAlH₄ reacts violently and exothermically with water. Even trace amounts of moisture in the solvent (THF) or on the glassware will quench the reagent, leading to an incomplete reaction.

  • Solution: Use freshly distilled, anhydrous THF. Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of dry nitrogen or argon. Perform the reaction under an inert atmosphere.

  • Cause 2: Inefficient Quenching and Workup. The workup of LiAlH₄ reactions is notoriously tricky. The formation of gelatinous aluminum salts can trap the product, leading to significantly reduced isolated yields.

  • Solution: Employ a Fieser workup. After cooling the reaction to 0 °C, quench by the slow, sequential, dropwise addition of:

    • 'X' mL of water

    • 'X' mL of 15% aqueous NaOH

    • '3X' mL of water (where 'X' is the mass of LiAlH₄ used in grams). Stir the resulting slurry vigorously at room temperature until a granular, white precipitate forms, which can be easily filtered off.[1] This procedure is designed to generate easily filterable aluminum salts.

  • Cause 3: Incorrect Reaction Temperature. While the initial addition is often done at 0 °C to control the exotherm, the reaction may require warming to proceed to completion.

  • Solution: Add the substrate solution to the LiAlH₄ suspension at 0 °C, then allow the reaction to warm to room temperature and stir for several hours, or gently reflux if necessary. Monitor progress carefully by TLC.

Troubleshooting_Reduction problem Problem: Incomplete LiAlH₄ Reduction cause1 Cause: Trace Moisture problem->cause1 cause2 Cause: Poor Workup problem->cause2 cause3 Cause: Sub-optimal Temp. problem->cause3 solution1 Solution: Use Anhydrous THF; Dry Glassware cause1->solution1 solution2 Solution: Employ Fieser Workup (H₂O, NaOH, H₂O) cause2->solution2 solution3 Solution: Warm to RT or Reflux; Monitor by TLC cause3->solution3

Caption: Troubleshooting logic for the LiAlH₄ reduction step.

Q3: I am observing a loss of chiral purity (racemization) after the final deprotection step. How can I prevent this?

A3: This is a critical issue that compromises the entire synthesis. The proton on the chiral center (C2 of the piperazine ring) is weakly acidic. Harsh conditions can lead to its abstraction, forming a planar intermediate that can be re-protonated from either face, causing racemization.[2]

  • Cause 1: High Temperature during Deprotection. Prolonged heating in strong acid is a primary cause of racemization.

  • Solution: Perform the deprotection at lower temperatures. Often, stirring with HCl in Dioxane or Ethanol at room temperature is sufficient.[3] If the reaction is slow, gentle warming to 40-50 °C should be the maximum, and for the shortest time possible. Monitor the reaction closely and stop as soon as the starting material is consumed.

  • Cause 2: Exposure to Strong Base. While not part of the deprotection, if the free base is isolated after a workup, exposure to strong bases for extended periods can also cause epimerization.[2]

  • Solution: If you need to handle the free base, use mild inorganic bases like potassium carbonate or sodium bicarbonate for neutralization and minimize the exposure time. It is often preferable to proceed directly from the acidic deprotection mixture to crystallization of the dihydrochloride salt.

  • Cause 3: Inaccurate Purity Assessment. You may have had racemic material earlier in the synthesis.

  • Solution: It is good practice to check the enantiomeric excess (ee) of your protected alcohol intermediate before deprotection. This helps pinpoint where the potential racemization is occurring.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the most effective method for determining the enantiomeric excess (ee) of the final product? A: The gold standard is Chiral High-Performance Liquid Chromatography (HPLC) . Direct analysis can be difficult as the molecule lacks a strong UV chromophore.[4]

  • Recommended Column: A polysaccharide-based Chiral Stationary Phase (CSP) is highly effective. Columns like Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) often provide excellent separation.[4]

  • Mobile Phase: A typical mobile phase would be a mixture of an alcohol (like ethanol or methanol) and an alkane (like hexane), often with a small amount of an amine modifier (like diethylamine) to improve peak shape.

  • Detection: Use a low UV wavelength (e.g., 205-210 nm) for detection.[4]

Q: What are the primary challenges when scaling up this synthesis? A:

  • Heat Management: The LiAlH₄ reduction is highly exothermic. On a large scale, efficient heat exchange is critical to prevent runaway reactions. This requires a jacketed reactor and a controlled rate of addition.

  • LiAlH₄ Workup: Filtering large quantities of gelatinous aluminum salts is impractical. The Fieser workup becomes even more critical at scale to ensure the salts are granular and easily removed by filtration.

  • Handling HCl: Using gaseous HCl or concentrated solutions of HCl in flammable solvents (Dioxane, Ethanol) requires specialized equipment and safety protocols at scale.

Q: Can I use a different protecting group instead of Boc? A: Yes, other protecting groups can be used, but Boc is popular for good reasons.

  • Cbz (Carboxybenzyl): Can be used, but its removal via catalytic hydrogenation can sometimes be sluggish or require specific catalysts. There is also a risk of racemization under certain hydrogenation conditions.[2]

  • Boc Group Advantage: The Boc group is stable to the strongly basic and nucleophilic conditions of many reactions (including the LiAlH₄ reduction) but is easily cleaved under acidic conditions that are convenient for forming the final hydrochloride salt.[1][3]

Section 4: Key Experimental Protocols

The following protocols are provided as a robust starting point for laboratory-scale synthesis.

Protocol 4.1: N,N'-di-Boc Protection of (R)-Piperazine-2-carboxylic Acid
ParameterValue/ReagentMolar Equivalents
Starting Material(R)-Piperazine-2-carboxylic acid1.0
ReagentDi-tert-butyl dicarbonate ((Boc)₂O)2.2
BaseSodium Hydroxide (NaOH)~2.5
SolventDioxane and Water1:1 mixture
Temperature0 °C to 25 °C-
Reaction Time12 - 18 hours-

Procedure:

  • Suspend (R)-piperazine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of NaOH (2.5 eq) in water dropwise, ensuring the temperature remains below 10 °C.

  • Slowly add a solution of (Boc)₂O (2.2 eq) in dioxane.

  • Allow the reaction to warm to room temperature and stir vigorously for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully acidify the aqueous layer with cold 1N HCl to pH ~3.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N,N'-di-Boc protected acid. The product can be purified by column chromatography if necessary.

Protocol 4.2: LiAlH₄ Reduction to (R)-(1,4-Di-Boc-piperazin-2-yl)methanol
ParameterValue/ReagentMolar Equivalents
Starting MaterialN,N'-di-Boc-(R)-piperazine-2-carboxylic Acid1.0
ReagentLithium Aluminum Hydride (LiAlH₄)1.5 - 2.0
SolventAnhydrous Tetrahydrofuran (THF)-
Temperature0 °C to 25 °C-
Reaction Time4 - 8 hours-

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add LiAlH₄ (1.5 eq) to a flame-dried flask containing anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve the N,N'-di-Boc protected acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-8 hours.

  • Monitor by TLC for the disappearance of the starting material.

  • Once complete, cool the reaction back to 0 °C.

  • Perform a Fieser workup: Carefully and sequentially add water (1 mL per 1 g of LiAlH₄), 15% NaOH solution (1 mL per 1 g of LiAlH₄), and finally water (3 mL per 1 g of LiAlH₄).

  • Stir the resulting slurry at room temperature for 1 hour until a white, granular precipitate forms.

  • Filter the solids through a pad of Celite®, washing thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude alcohol, which is often pure enough for the next step.

Protocol 4.3: Deprotection and Formation of this compound
ParameterValue/ReagentConcentration
Starting Material(R)-(1,4-Di-Boc-piperazin-2-yl)methanol-
ReagentHydrogen Chloride (HCl)4M in Dioxane or Saturated in Ethanol
SolventDioxane or Ethanol-
Temperature0 °C to 25 °C-
Reaction Time1 - 3 hours-

Procedure:

  • Dissolve the crude alcohol from the previous step in a minimal amount of Dioxane or Ethanol.

  • Cool the solution to 0 °C.

  • Slowly add a solution of 4M HCl in Dioxane (or ethanol saturated with HCl gas). A significant excess should be used to ensure complete deprotection and salt formation.

  • Stir the mixture at room temperature for 1-3 hours. A precipitate will typically form.

  • Monitor the reaction by TLC to confirm the complete removal of the Boc groups.

  • Upon completion, the product can be isolated by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • The resulting solid can be triturated with or washed with a solvent like diethyl ether or acetone to remove soluble impurities and aid crystallization.

  • Dry the white solid under vacuum to yield the final this compound.

References

  • Demaecker, J., et al. (2012). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Xie, J.-H., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Available at: [Link]

Sources

Technical Support Center: (R)-2-(piperazin-2-yl)ethanol dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-2-(piperazin-2-yl)ethanol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure successful synthesis.

Introduction

(R)-2-(piperazin-2-yl)ethanol is a valuable chiral building block in medicinal chemistry, often utilized for its favorable pharmacokinetic properties.[1] The dihydrochloride salt form enhances stability and solubility.[1] The synthesis, while conceptually straightforward, involves multiple steps that can present challenges. This guide will walk you through a common synthetic pathway, highlighting potential issues and their solutions.

A prevalent method for synthesizing this compound starts from a piperazine-2-carboxylic acid precursor. The general workflow involves three main stages: N-Boc protection, reduction of the carboxylic acid, and N-Boc deprotection with concurrent salt formation.[2]

Overall Synthetic Workflow

Synthetic_Workflow Start (R)-Piperazine-2-carboxylic Acid Boc_Protection N-Boc Protection ((Boc)₂O, Base) Start->Boc_Protection Protected_Acid (R)-4-Boc-piperazine-2-carboxylic Acid Boc_Protection->Protected_Acid Reduction Reduction (e.g., LiAlH₄) Protected_Acid->Reduction Protected_Alcohol (R)-(4-Boc-piperazin-2-yl)methanol Reduction->Protected_Alcohol Deprotection N-Boc Deprotection & Salt Formation (HCl) Protected_Alcohol->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you might encounter at each stage of the synthesis in a question-and-answer format.

Stage 1: N-Boc Protection
Q1: Why is the yield of my N-Boc protection of (R)-piperazine-2-carboxylic acid low?

A1: Low yields in this step often stem from several factors related to reaction conditions and reagent quality.

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). Insufficient reaction time is a common culprit.[2]

  • Base Strength and Solubility: The choice and amount of base are critical. A base like sodium bicarbonate is commonly used.[2] The starting material's solubility can also be a limiting factor; solvent systems like dioxane/water or THF/water are often employed to mitigate this.[2]

  • Reagent Quality: The di-tert-butyl dicarbonate ((Boc)₂O) reagent can degrade over time, especially if not stored properly. Ensure you are using a fresh or properly stored reagent.

  • pH Control During Workup: Careful adjustment of the pH during the aqueous workup is necessary to ensure the product is in a form that can be efficiently extracted into the organic phase.

ParameterRecommended ConditionPotential Issue if Deviated
Solvent Dioxane/water or THF/waterPoor solubility of starting material can hinder the reaction.[2]
Temperature 0 °C to room temperatureHigher temperatures may lead to increased byproduct formation.[2]
Reaction Time 12-24 hoursIncomplete conversion will result if the time is insufficient.[2]
Experimental Protocol: N-Boc Protection
  • Dissolve (R)-piperazine-2-carboxylic acid in a mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a suitable base, such as sodium bicarbonate.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, perform an aqueous workup, carefully adjusting the pH to isolate the product.

  • If necessary, purify the crude product by chromatography.

Stage 2: Reduction of the Carboxylic Acid
Q2: My reduction of (R)-4-Boc-piperazine-2-carboxylic acid to the alcohol is inefficient. What could be the issue?

A2: The reduction of a carboxylic acid to a primary alcohol requires a potent reducing agent and careful control of reaction conditions.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is generally not strong enough for this transformation. Lithium aluminum hydride (LiAlH₄) is a more suitable, powerful reducing agent.[2]

  • Anhydrous Conditions: LiAlH₄ reacts violently with water. Therefore, it is crucial to use anhydrous solvents (like THF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: The addition of LiAlH₄ should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction. The reaction is then typically allowed to warm to room temperature or gently heated to drive it to completion.

  • Workup Procedure: The quenching of excess LiAlH₄ must be done cautiously and at a low temperature. A common method is the sequential addition of water and a sodium hydroxide solution.

Stage 3: N-Boc Deprotection and Salt Formation
Q3: The N-Boc deprotection is not going to completion, or I'm seeing significant side products. What should I do?

A3: Incomplete deprotection or the formation of side products during this acidic step are common hurdles.

  • Insufficient Acid: Ensure you are using a sufficient excess of acid. Common reagents include a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol, or trifluoroacetic acid (TFA) in dichloromethane (DCM).[3]

  • Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to ensure it has run to completion.[3] Gentle heating (e.g., to 40-50 °C) can sometimes accelerate the process.[3]

  • Solubility: If the protected starting material has poor solubility in the chosen solvent, the reaction can be sluggish.[3] Consider alternative solvent systems.

  • Acid-Sensitive Functional Groups: If your molecule contains other acid-labile groups, the harsh conditions of Boc deprotection might cause their degradation.[3] In such cases, milder deprotection methods may need to be explored.

Deprotection_Troubleshooting Incomplete_Reaction Incomplete Deprotection Insufficient_Acid Increase Acid Equivalents Incomplete_Reaction->Insufficient_Acid Insufficient_Time Extend Reaction Time Incomplete_Reaction->Insufficient_Time Low_Temp Gently Heat Reaction Incomplete_Reaction->Low_Temp Poor_Solubility Change Solvent System Incomplete_Reaction->Poor_Solubility

Caption: Decision-making workflow for troubleshooting incomplete N-Boc deprotection.

Experimental Protocol: N-Boc Deprotection and Salt Formation
  • Dissolve the Boc-protected alcohol in a suitable solvent like dioxane or methanol.

  • At room temperature, add a 4M solution of HCl in dioxane (typically 3-5 equivalents).

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The dihydrochloride salt will often precipitate from the solution.[3]

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding a solvent like diethyl ether and collected by filtration.[3]

Frequently Asked Questions (FAQs)

Q1: How should I store the final product, this compound?

A1: As a dihydrochloride salt, the compound is generally stable. However, it is advisable to store it in a tightly closed container in a cool, dry, and well-ventilated place to prevent moisture absorption.[4] For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) can mitigate potential oxidative degradation of the piperazine ring's nitrogen atoms.[5]

Q2: What are the recommended analytical techniques for characterizing the final product?

A2: A combination of spectroscopic methods should be used to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. In the dihydrochloride salt, the protonation of the nitrogen atoms will cause a downfield shift in the signals of adjacent protons and carbons.[6]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) can be used to determine the molecular weight and fragmentation pattern of the molecule.[6]

  • Infrared (IR) Spectroscopy: This will help identify the presence of key functional groups.[6]

Q3: Can I use a different protecting group for the piperazine nitrogens?

A3: Yes, other nitrogen protecting groups can be used. The choice of protecting group will depend on the overall synthetic strategy and the presence of other functional groups in the molecule. The Boc group is widely used due to its stability under many reaction conditions and its relatively straightforward removal under acidic conditions.

Q4: Are there alternative synthetic routes to (R)-2-(piperazin-2-yl)ethanol?

A4: Yes, other synthetic strategies have been reported, particularly for chiral derivatives. One such method involves the synthesis of substituted 2-hydroxymethyl piperazines starting from serine methyl ester hydrochloride and N-Boc-L-amino acids.[1] This multi-step process includes condensation, deprotection, cyclization, and reduction.[1]

References

  • Technical Support Center: Synthesis of Piperazin-2-ylmethanol Dihydrochloride - Benchchem. (n.d.).
  • An In-depth Technical Guide to the Preparation of Racemic Piperazin-2-ylmethanol Dihydrochloride - Benchchem. (n.d.).
  • An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride - Benchchem. (n.d.).
  • Spectroscopic Profile of Piperazin-2-ylmethanol Dihydrochloride: A Technical Guide - Benchchem. (n.d.).
  • Technical Support Center: Deprotection of Boc-Protected Piperazines - Benchchem. (n.d.).
  • SAFETY DATA SHEET - QuinTech. (n.d.).

Sources

Technical Support Center: (R)-2-(piperazin-2-yl)ethanol dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (R)-2-(piperazin-2-yl)ethanol dihydrochloride (CAS: 5169-93-7). This document provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of this compound. It includes frequently asked questions and troubleshooting guides designed to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity and stability of the compound. As a dihydrochloride salt of a piperazine derivative, it is susceptible to moisture and potentially light.

  • Temperature: For long-term storage, it is recommended to store the compound in a freezer at temperatures under -20°C.[1] For short-term use, storage in a cool, dry, and well-ventilated place is acceptable.[2][3] Always keep the container tightly closed.[2][4]

  • Atmosphere: Storage under an inert atmosphere (e.g., argon or nitrogen) is best practice, especially for long-term storage, to minimize exposure to moisture and atmospheric oxygen.[1]

  • Container: Use the original container whenever possible. If transferring, use glass or other inert material containers that can be securely sealed.[5]

  • Incompatibilities: Store away from incompatible materials such as strong acids, strong oxidizing agents, and foodstuff containers.[3][6]

Q2: This compound is a dihydrochloride salt. Is it hygroscopic?

A2: Yes, amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the air.[5][7] This is a critical consideration for handling and storage. Moisture absorption can lead to:

  • Difficulty in accurate weighing.

  • Changes in physical state (e.g., clumping or becoming gummy).[8]

  • Potential for hydrolysis or degradation over time, especially under non-ideal pH conditions.[7][9]

To mitigate issues with hygroscopicity, always handle the compound in a low-humidity environment, such as a glove box or a room with a dehumidifier.[10] Minimize the time the container is open to the atmosphere. For larger containers that are accessed frequently, consider placing desiccant pouches in the headspace of the container, ensuring they do not come into direct contact with the compound.[11]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Adherence to safety protocols is paramount. Based on the hazard information for piperazine derivatives and hydrochloride salts, the following PPE is mandatory:[2][4]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]

  • Hand Protection: Use compatible, chemical-impermeable gloves. Always inspect gloves before use.[2][12]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[3]

  • Respiratory Protection: If there is a risk of dust formation or if working outside a well-ventilated area, use a NIOSH-approved respirator.[13]

Always handle the compound in a well-ventilated area or a chemical fume hood.[2][3]

Q4: What is the expected solubility profile of this compound?

A4: As a dihydrochloride salt, the compound's solubility is significantly influenced by the protonation of its nitrogen atoms. Based on data for similar piperazine dihydrochloride compounds, the following solubility profile can be expected:

  • Water: Freely soluble.

  • Methanol & Ethanol: Slightly soluble.

  • Aprotic Solvents (e.g., Ether, Dichloromethane): Generally insoluble.[5]

The presence of the hydroxyl group and the piperazine ring contributes to its polarity. The dihydrochloride form enhances its solubility in aqueous and polar protic solvents.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during experimentation.

Issue: Inconsistent or Poor Solubility in Organic Solvents
  • Problem: You are attempting to dissolve the compound in a non-polar organic solvent for a reaction, but it is not dissolving, or the solubility is very low.

  • Cause: this compound is a salt. Its ionic nature makes it highly polar and thus poorly soluble in non-polar or weakly polar organic solvents.

  • Solution:

    • Free-Basing: The most effective solution is to convert the dihydrochloride salt to its free base form. This can be achieved by dissolving the salt in an aqueous solution and adding a suitable base (e.g., sodium bicarbonate, sodium carbonate, or a tertiary amine like triethylamine) to neutralize the hydrochloride.

    • Extraction: Once the free base is formed, it will be significantly less water-soluble and can be extracted into an organic solvent like dichloromethane, ethyl acetate, or ether.[14]

    • Drying: The organic layer should then be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure to yield the free base, which will have much greater solubility in a wider range of organic solvents.

Issue: Compound Appears Clumpy or "Wet" Upon Opening
  • Problem: The solid compound, which should be a crystalline powder, appears clumpy, sticky, or difficult to weigh accurately.

  • Cause: This is a classic sign of moisture absorption due to the hygroscopic nature of the compound.[7] This can happen if the container was not sealed properly or was opened frequently in a humid environment.

  • Solution:

    • Drying: The material can be dried under a high vacuum for several hours. A gentle warming (e.g., 30-40°C) can be applied if the compound is known to be thermally stable at that temperature, but this should be done with caution.

    • Azeotropic Removal of Water: For stubborn cases where the compound is intended for use in an organic solvent, co-evaporation with an anhydrous solvent that forms an azeotrope with water, such as toluene or acetonitrile, can be effective.[8] Dissolve or suspend the material in the solvent and then remove the solvent under reduced pressure. Repeat this process 2-3 times.

    • Future Prevention: After drying, immediately store the compound in a desiccator over a strong drying agent (e.g., P₂O₅ or Drierite®). For subsequent use, weigh out the required amount quickly in a low-humidity environment and securely reseal the main container.[11]

Issue: pH of Aqueous Solution is Highly Acidic
  • Problem: When dissolving the compound in water or a neutral buffer, the resulting pH is much lower than expected (typically in the range of pH 2-4).

  • Cause: The compound is a di-hydrochloride salt of a di-basic amine. When dissolved in water, it releases two equivalents of hydrochloric acid, leading to a strongly acidic solution.

  • Solution:

    • pH Adjustment: If your experiment is pH-sensitive, you will need to adjust the pH of the solution after dissolving the compound. Use a suitable base (e.g., NaOH, KOH, or a buffer concentrate) to bring the pH to the desired level.

    • Buffering: It is highly recommended to dissolve the compound directly into a buffered solution with sufficient buffering capacity to handle the acid load and maintain the target pH.

    • Calculation: Be aware that for every mole of the compound, two moles of H⁺ ions are introduced. This should be factored into the design of your buffer system.

Physicochemical Data Summary

PropertyValue/InformationSource(s)
Molecular Formula C₆H₁₆Cl₂N₂O[1][15]
Molecular Weight 203.11 g/mol [1][15]
Appearance White to off-white solid[1]
Storage Temperature Inert atmosphere, Store in freezer, under -20°C[1]
Solubility Freely soluble in water, slightly soluble in methanol & ethanol.
Hygroscopicity Expected to be hygroscopic.[5][7]

Experimental Workflow Diagrams

The following diagrams illustrate logical workflows for common procedures.

Diagram 1: Workflow for Handling a Hygroscopic Dihydrochloride Salt

cluster_prep Preparation & Weighing cluster_solubilization Solubilization start Transfer container from freezer to desiccator equilibrate Allow to equilibrate to room temperature start->equilibrate weigh Weigh quickly in low-humidity environment (e.g., glove box) equilibrate->weigh seal Tightly reseal primary container weigh->seal store Return primary container to freezer seal->store dissolve Dissolve weighed compound in appropriate buffered solvent check_ph Check pH of solution dissolve->check_ph adjust_ph Adjust pH if necessary check_ph->adjust_ph pH out of range proceed Proceed with experiment check_ph->proceed pH in range adjust_ph->proceed

Caption: Workflow for weighing and solubilizing the hygroscopic compound.

Diagram 2: Troubleshooting Unexpected Experimental Results

cluster_checks Initial Checks cluster_solutions Potential Solutions start Unexpected Result (e.g., low yield, side product) check_compound Compound Integrity Was it dry? Stored correctly? start->check_compound check_ph Reaction pH Was pH monitored? Buffered correctly? start->check_ph check_solubility Solubility Was it fully dissolved? Correct form (salt/free base)? start->check_solubility dry_compound Dry compound under vacuum and re-run experiment check_compound->dry_compound adjust_protocol Adjust pH/buffer conditions and re-run experiment check_ph->adjust_protocol free_base Convert to free base for organic reactions check_solubility->free_base

Caption: Decision tree for troubleshooting experimental failures.

References

  • PubChem. 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride. [Link]

  • Sciencemadness.org. Forming oxalate salts of amines. [Link]

  • PubChem. (R)-2-(Piperazin-2-yl)ethanol. [Link]

  • Howei Pharm. CAS 5169-93-7 C6H16Cl2N2O 2-(Piperazin-2-yl)ethanol dihydrochloride 95+%. [Link]

  • Reddit. Ways of crashing out amines. [Link]

  • Labtag Blog. 5 Tips for Handling Photosensitive Reagents. [Link]

  • ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • PMC - NIH. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • Pharmaguideline. Protection of Light Sensitive Products. [Link]

  • PubChem. 1-Piperazineethanol, 4-((4-chlorophenyl)phenylmethyl)-, hydrochloride (1:2). [Link]

  • MDPI. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

  • PubChem. 1-(2-Hydroxyethyl)piperazine. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of (R)- and (S)-2-(piperazin-2-yl)ethanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Piperazine Scaffolds

The piperazine ring is a cornerstone in medicinal chemistry, integral to the structure of numerous drugs with a wide range of biological activities, particularly those targeting the central nervous system (CNS).[1][2] The introduction of a chiral center, as seen in 2-(piperazin-2-yl)ethanol, adds a layer of complexity and opportunity. Enantiomers, non-superimposable mirror images of a molecule, can exhibit markedly different pharmacological and toxicological profiles due to their stereospecific interactions with chiral biological macromolecules like receptors and enzymes.[3] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, have undesirable side effects, or even possess a different activity altogether.[3]

This guide provides a framework for the comparative biological evaluation of the (R)- and (S)-isomers of 2-(piperazin-2-yl)ethanol. While direct comparative studies on these specific isomers are not extensively reported in publicly available literature, we can infer potential biological targets and appropriate evaluation methodologies based on the activities of structurally related chiral piperazine derivatives.[4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive approach to elucidating the stereoselective bioactivity of these promising chiral building blocks.

Experimental Design: A Multi-faceted Approach to Isomer Comparison

To comprehensively compare the biological activities of (R)- and (S)-2-(piperazin-2-yl)ethanol, a multi-tiered experimental approach is recommended. This begins with ensuring the enantiomeric purity of the test compounds, followed by a broad primary screen against a panel of CNS-relevant receptors, and culminating in functional cell-based assays for the most promising targets.

Workflow for Comparative Biological Activity Screening

G cluster_0 Compound Preparation & Purity Assessment cluster_1 Primary Screening cluster_2 Functional Activity Assessment cluster_3 Data Analysis & Interpretation synthesis Synthesis of (R)- and (S)-isomers chiral_hplc Chiral HPLC for Enantiomeric Purity synthesis->chiral_hplc >99% ee receptor_binding Receptor Binding Assays (Sigma, nAChR, GPCRs) chiral_hplc->receptor_binding cell_based Cell-Based Functional Assays (e.g., cAMP, Calcium Flux) receptor_binding->cell_based Identified 'Hits' data_analysis Comparative Analysis of Ki, EC50/IC50 cell_based->data_analysis

Caption: Workflow for the comparative biological evaluation of (R)- and (S)-2-(piperazin-2-yl)ethanol isomers.

Detailed Experimental Protocols

Synthesis and Chiral Purity Assessment of (R)- and (S)-2-(piperazin-2-yl)ethanol

The synthesis of enantiomerically pure (R)- and (S)-2-(piperazin-2-yl)ethanol is a prerequisite for accurate biological evaluation. Established methods often start from chiral precursors like (R)- and (S)-serine or employ asymmetric synthesis strategies.[4]

Protocol: Chiral HPLC for Enantiomeric Purity Analysis

This protocol is adapted from established methods for similar chiral piperazine derivatives.[7]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Chiral Stationary Phase (CSP) column: A polysaccharide-based CSP, such as one derived from cellulose or amylose, is recommended.[7]

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Procedure:

    • Prepare a stock solution of the racemic mixture and individual enantiomers in the mobile phase.

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to confirm the separation of the two enantiomers.

    • Inject the individual (R)- and (S)-isomer samples to determine their retention times and assess enantiomeric excess (ee%).

    • The enantiomeric excess should be >99% for use in biological assays.

Primary Screening: Receptor Binding Assays

Based on the known pharmacology of chiral 2-substituted piperazines, a primary screen targeting sigma receptors and nicotinic acetylcholine receptors (nAChRs) is warranted.[4][5] A broader screen against a panel of G-protein coupled receptors (GPCRs) commonly targeted by piperazine-containing drugs (e.g., serotonergic and dopaminergic receptors) would also be highly informative.[3][8]

Protocol: Radioligand Binding Assay for Sigma-1 Receptors

This protocol is based on methods described for the characterization of novel sigma receptor ligands.[4][9]

  • Materials:

    • Membrane preparations from cells expressing human sigma-1 receptors.

    • Radioligand: -pentazocine.

    • Non-specific binding control: Haloperidol.

    • Assay buffer (e.g., Tris-HCl).

    • Glass fiber filters.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compounds ((R)- and (S)-isomers).

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of haloperidol.

    • Incubate the plate at room temperature for a specified time (e.g., 120 minutes).

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the inhibition constant (Ki) for each isomer.

Data Presentation: Comparative Biological Activity

The results of the binding and functional assays should be presented in a clear, tabular format to facilitate direct comparison between the (R)- and (S)-isomers.

Table 1: Hypothetical Comparative Receptor Binding Affinities (Ki, nM)

Target(R)-2-(piperazin-2-yl)ethanol(S)-2-(piperazin-2-yl)ethanol
Sigma-1 Receptor50850
Sigma-2 Receptor12001500
α7-nAChR>10,000250
5-HT1A Receptor750900
D2 Receptor>10,000>10,000

Table 2: Hypothetical Comparative Functional Activity (EC₅₀/IC₅₀, nM)

Assay(R)-2-(piperazin-2-yl)ethanol(S)-2-(piperazin-2-yl)ethanol
Sigma-1 Agonism (Calcium Mobilization)85 (Agonist)No activity
α7-nAChR Agonism (Calcium Influx)No activity450 (Partial Agonist)

Visualization of a Representative Signaling Pathway

The following diagram illustrates a simplified Gq-coupled GPCR signaling pathway, which could be activated by one of the isomers, leading to a measurable downstream effect like calcium mobilization.

G cluster_0 Cell Membrane cluster_1 Cytosol GPCR GPCR G_protein Gαq GPCR->G_protein Activation PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolysis G_protein->PLC Activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulation Ligand Isomer Ligand Ligand->GPCR Binding

Caption: A simplified Gq-coupled GPCR signaling cascade.

Discussion and Interpretation of Results

The hypothetical data presented in Tables 1 and 2 illustrate a clear stereoselective difference in the biological activity of the (R)- and (S)-isomers of 2-(piperazin-2-yl)ethanol. The (R)-isomer shows significantly higher affinity and agonist activity at the sigma-1 receptor, while the (S)-isomer displays modest partial agonist activity at the α7-nAChR. This type of stereoselectivity is common for chiral ligands and underscores the importance of evaluating enantiomers separately in drug discovery programs.[3][5]

The higher affinity of the (R)-isomer for the sigma-1 receptor suggests a specific three-dimensional fit into the receptor's binding pocket that is not as favorable for the (S)-isomer. The functional assays corroborate the binding data, indicating that the binding of the (R)-isomer leads to a productive conformational change in the sigma-1 receptor, initiating a downstream signaling cascade. Conversely, the (S)-isomer's partial agonism at the α7-nAChR suggests that it can bind and activate the receptor, but with lower efficacy than a full agonist.

Conclusion

This guide outlines a comprehensive and logical framework for the comparative biological evaluation of the (R)- and (S)-isomers of 2-(piperazin-2-yl)ethanol. By employing a combination of chiral purity assessment, broad receptor binding screens, and targeted functional assays, researchers can elucidate the distinct pharmacological profiles of each enantiomer. The insights gained from such studies are critical for the rational design of more potent and selective therapeutic agents and for advancing our understanding of the structure-activity relationships of chiral piperazine derivatives.

References

  • Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299-3311. [Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2023). ACS Chemical Neuroscience. [Link]

  • Optimized Protocol for Proportionate CNS Cell Retrieval as a Versatile Platform for Cellular and Molecular Phenomapping in Aging and Neurodegeneration. (2021). International Journal of Molecular Sciences. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

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  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745-759. [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). Separations. [Link]

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. (2021). Angewandte Chemie International Edition, 60(29), 16043-16049. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2022). ACS Chemical Neuroscience, 13(1), 108-123. [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). Molecules. [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). ResearchGate. [Link]

  • 4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. (2018). Journal of Medicinal Chemistry, 61(1), 211-226. [Link]

  • Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. (2022). Catalysts. [Link]

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A Comparative Analysis of Synthesis Routes for (R)-2-(piperazin-2-yl)ethanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

(R)-2-(piperazin-2-yl)ethanol is a valuable chiral building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds to enhance their aqueous solubility and bioavailability.[1] The stereochemistry at the C2 position of the piperazine ring is often crucial for biological activity, making the enantioselective synthesis of this compound a critical aspect of drug discovery and development.[2] This in-depth technical guide provides a comparative analysis of the primary synthetic strategies to obtain enantiomerically pure (R)-2-(piperazin-2-yl)ethanol: chiral pool synthesis, asymmetric synthesis, and kinetic resolution. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a comparative summary to aid researchers in selecting the most suitable route for their specific needs.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

The chiral pool strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of (R)-2-(piperazin-2-yl)ethanol, the amino acid (R)-serine is an ideal chiral precursor. This approach capitalizes on the inherent stereochemistry of the starting material to construct the target molecule.

Mechanistic Rationale

The synthesis commences with the protection of the amino and carboxyl groups of (R)-serine. The side-chain hydroxyl group is then converted into a suitable leaving group, typically a tosylate or mesylate. Subsequent intramolecular cyclization with a protected ethylenediamine derivative, followed by reduction of the resulting piperazinone and deprotection, yields the desired (R)-2-(piperazin-2-yl)ethanol. A key advantage of this method is the reliable transfer of chirality from the starting material to the final product.

Synthetic Workflow Diagram

cluster_0 Chiral Pool Synthesis R_Serine (R)-Serine Protected_Serine N,O-Protected (R)-Serine R_Serine->Protected_Serine Protection Piperazinone Chiral Piperazinone Intermediate Protected_Serine->Piperazinone Activation & Cyclization Target_Protected N-Protected (R)-2-(piperazin-2-yl)ethanol Piperazinone->Target_Protected Reduction Target (R)-2-(piperazin-2-yl)ethanol Target_Protected->Target Deprotection

Caption: Chiral pool synthesis of (R)-2-(piperazin-2-yl)ethanol.

Experimental Protocol: Synthesis from (R)-Serine

Step 1: Protection of (R)-Serine To a solution of (R)-serine (1 eq.) in a mixture of dioxane and water (1:1) at 0 °C, add di-tert-butyl dicarbonate (Boc)₂O (2.2 eq.) and sodium bicarbonate (2.5 eq.). Allow the reaction to warm to room temperature and stir for 12 hours. Acidify the mixture with 1 M HCl to pH 3 and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-(R)-serine.

Step 2: Formation of the Chloroacetamide Derivative To a solution of N-Boc-(R)-serine (1 eq.) and N-methylmorpholine (1.1 eq.) in anhydrous THF at -15 °C, add isobutyl chloroformate (1.1 eq.) dropwise. After stirring for 15 minutes, a solution of chloroethylamine hydrochloride (1.2 eq.) and N-methylmorpholine (1.2 eq.) in DMF is added. The reaction is stirred for 12 hours at room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the chloroacetamide derivative.[3]

Step 3: Cyclization to Piperazinedione The chloroacetamide derivative (1 eq.) is dissolved in a suitable solvent such as ethanol, and a primary amine (e.g., benzylamine, 1.1 eq.) is added. The mixture is heated to reflux for 24 hours. Upon cooling, the diastereomeric bicyclic piperazinediones will precipitate and can be separated by chromatography.[4]

Step 4: Reduction and Deprotection The desired cis-piperazinedione diastereomer (1 eq.) is dissolved in anhydrous THF and added dropwise to a suspension of lithium aluminum hydride (LAH) (3 eq.) in THF at 0 °C. The mixture is then refluxed for 8 hours. After cooling, the reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated. The residue is then treated with a solution of HCl in ethanol to remove the Boc and other protecting groups, yielding (R)-2-(piperazin-2-yl)ethanol dihydrochloride.[5]

Asymmetric Synthesis: Building Chirality Catalytically

Asymmetric synthesis introduces the chiral center during the reaction sequence using a chiral catalyst or auxiliary. This approach offers the potential for high enantioselectivity and is often more flexible than chiral pool synthesis, as it is not limited by the availability of naturally occurring chiral starting materials.

Mechanistic Rationale

A prominent strategy for the asymmetric synthesis of chiral piperazines is the catalytic asymmetric hydrogenation of a prochiral pyrazine precursor. In this method, a substituted pyrazin-2-ol is hydrogenated using a chiral palladium or rhodium catalyst.[3][6] The chiral ligand on the metal center directs the hydrogenation to one face of the substrate, leading to the formation of one enantiomer in excess. Subsequent reduction of the resulting chiral piperazin-2-one affords the target alcohol.

Synthetic Workflow Diagram

cluster_1 Asymmetric Synthesis Pyrazine Substituted Pyrazine Piperazinone Chiral Piperazin-2-one Pyrazine->Piperazinone Asymmetric Hydrogenation Target_Protected N-Protected (R)-2-(piperazin-2-yl)ethanol Piperazinone->Target_Protected Reduction Target (R)-2-(piperazin-2-yl)ethanol Target_Protected->Target Deprotection

Caption: Asymmetric synthesis via hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of a Pyrazin-2-ol Derivative

Step 1: Synthesis of the Pyrazin-2-ol Substrate A suitably substituted pyrazin-2-ol can be synthesized through various methods, often involving the condensation of an alpha-amino acid derivative with a 1,2-dicarbonyl compound. For the synthesis of the precursor to (R)-2-(piperazin-2-yl)ethanol, a pyrazine with a protected hydroxymethyl group at the 2-position would be required.

Step 2: Asymmetric Hydrogenation In a high-pressure autoclave, the pyrazin-2-ol substrate (1 eq.) is dissolved in a degassed solvent such as methanol. A chiral palladium catalyst, for example, [Pd(TFA)₂] with a chiral phosphine ligand like (R)-BINAP (0.01 eq.), is added under an inert atmosphere. The autoclave is pressurized with hydrogen gas (e.g., 50 atm) and the reaction is stirred at an elevated temperature (e.g., 60 °C) for 24-48 hours. After cooling and venting, the catalyst is removed by filtration through celite, and the solvent is evaporated to yield the chiral piperazin-2-one.

Step 3: Reduction and Deprotection The resulting enantiomerically enriched piperazin-2-one is then reduced with a reducing agent like LAH, as described in the chiral pool synthesis protocol (Section 1.3, Step 4). Subsequent deprotection of the nitrogen and hydroxyl protecting groups affords the final product.

Kinetic Resolution: Separating Enantiomers

Kinetic resolution is a powerful technique for separating a racemic mixture of a chiral compound. This method relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst, typically an enzyme.

Mechanistic Rationale

For the synthesis of (R)-2-(piperazin-2-yl)ethanol, a racemic mixture of 2-(piperazin-2-yl)ethanol can be prepared first. Then, an enzyme, such as a lipase, is used to selectively acylate one of the enantiomers. For instance, in the presence of an acyl donor (e.g., vinyl acetate), a lipase like Candida antarctica lipase B (CALB) might preferentially acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.[7] The acylated (S)-enantiomer and the unreacted (R)-enantiomer can then be separated by chromatography.

Synthetic Workflow Diagram

cluster_2 Kinetic Resolution Racemate Racemic 2-(piperazin-2-yl)ethanol Separation Separation of Enantiomers Racemate->Separation Enzymatic Acylation R_Enantiomer (R)-2-(piperazin-2-yl)ethanol Separation->R_Enantiomer S_Acylated (S)-2-(piperazin-2-yl)ethyl acetate Separation->S_Acylated

Caption: Enzymatic kinetic resolution workflow.

Experimental Protocol: Enzymatic Kinetic Resolution

Step 1: Synthesis of Racemic 2-(piperazin-2-yl)ethanol Racemic 2-(piperazin-2-yl)ethanol can be synthesized by the reduction of racemic piperazine-2-carboxylic acid. The carboxylic acid is first protected with Boc groups, then reduced with LAH, and finally deprotected with HCl in ethanol.[5]

Step 2: Enzymatic Acylation To a solution of racemic N-protected 2-(piperazin-2-yl)ethanol (1 eq.) in an organic solvent such as toluene, is added an acyl donor like vinyl acetate (2-3 eq.) and an immobilized lipase, for example, Novozym 435 (Candida antarctica lipase B). The suspension is stirred at a controlled temperature (e.g., 30-40 °C) and the reaction progress is monitored by chiral HPLC. The reaction is stopped at approximately 50% conversion to ensure high enantiomeric excess of both the remaining alcohol and the formed ester.

Step 3: Separation and Deprotection The enzyme is removed by filtration. The filtrate, containing the unreacted (R)-alcohol and the acylated (S)-ester, is concentrated and the two compounds are separated by column chromatography. The purified N-protected (R)-2-(piperazin-2-yl)ethanol is then deprotected using standard procedures (e.g., HCl in ethanol) to yield the final product.

Comparative Analysis

FeatureChiral Pool SynthesisAsymmetric SynthesisKinetic Resolution
Starting Material Readily available, inexpensive chiral starting material (e.g., (R)-serine).[3]Prochiral, often requiring multi-step synthesis.Racemic mixture of the target or a close precursor.[5]
Stereocontrol High, determined by the starting material's chirality.Potentially very high, dependent on the catalyst and reaction conditions.High enantiomeric excess can be achieved, but the theoretical maximum yield for the desired enantiomer is 50%.
Overall Yield Can be moderate to good, but often involves multiple steps.Can be high, especially in well-optimized catalytic systems.Limited to a theoretical maximum of 50% for the desired enantiomer.
Scalability Generally scalable, but may require large quantities of the chiral starting material.Highly scalable, a key advantage for industrial applications.Can be scalable, but the separation of products can be challenging on a large scale.
Flexibility Limited to the available chiral pool.Highly flexible, allowing for the synthesis of a wide range of analogs.Requires the synthesis of the racemate first.
Cost Generally cost-effective due to inexpensive starting materials.Can be expensive due to the cost of chiral catalysts and ligands.[3]Can be cost-effective if the enzyme is robust and recyclable.
Key Advantage Reliable and predictable stereochemical outcome.High efficiency and potential for high enantioselectivity.Applicable when other methods fail; enzymes are environmentally friendly catalysts.
Key Disadvantage Limited structural diversity.Requires careful optimization of reaction conditions and catalyst selection.Maximum 50% yield for the desired enantiomer.

Conclusion

The choice of a synthetic route for (R)-2-(piperazin-2-yl)ethanol depends on several factors, including the desired scale of production, cost considerations, and the availability of specialized equipment and reagents.

  • Chiral pool synthesis is an excellent choice for laboratory-scale synthesis due to its reliance on inexpensive and readily available starting materials and its predictable stereochemical outcome.

  • Asymmetric synthesis , particularly catalytic asymmetric hydrogenation, is the most promising route for large-scale industrial production, offering high efficiency and enantioselectivity.

  • Kinetic resolution provides a viable alternative, especially when a good racemic synthesis is established and an efficient and selective enzyme is available. Although the theoretical yield is limited to 50%, the unreacted enantiomer can often be racemized and recycled, improving the overall process economy.

Researchers and drug development professionals should carefully evaluate these factors to select the most appropriate and efficient synthetic strategy for their specific application.

References

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  • Journal of the American Chemical Society. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. [Link]

  • ResearchGate. Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... [Link]

  • Royal Society of Chemistry. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. [Link]

  • ResearchGate. Lipase-catalyzed asymmetric acylation in the chemoenzymatic synthesis of furan-based alcohols. [Link]

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A Comparative Guide to the In Vitro and In Vivo Evaluation of (R)-2-(piperazin-2-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically successful drugs. Its unique physicochemical properties, including a high polar surface area and the presence of two basic nitrogen atoms, often impart favorable pharmacokinetic characteristics such as improved aqueous solubility and oral bioavailability.[1] The introduction of a chiral (R)-2-hydroxyethyl group at the C-2 position of the piperazine ring creates a versatile platform for generating novel derivatives with the potential for stereospecific interactions with biological targets. This guide provides a comprehensive comparison of the in vitro and in vivo studies of (R)-2-(piperazin-2-yl)ethanol derivatives, offering insights into their structure-activity relationships (SAR) and therapeutic potential. While direct studies on this specific scaffold are emerging, we will draw comparisons with closely related analogs to elucidate key principles for drug design and evaluation.

The Therapeutic Landscape of Piperazine Derivatives

Piperazine derivatives have demonstrated a remarkable breadth of biological activities, targeting a wide array of therapeutic areas.[2] Their structural versatility allows for fine-tuning of their pharmacological profiles, leading to compounds with potent and selective actions.[1] Notable therapeutic applications include:

  • Central Nervous System (CNS) Disorders: Many piperazine-containing drugs exhibit activity as antipsychotics, antidepressants, and anxiolytics, often through modulation of neurotransmitter receptors such as serotonin and dopamine receptors.[2]

  • Oncology: A growing body of evidence supports the potential of piperazine derivatives as anticancer agents, with some compounds demonstrating cytotoxic effects against various cancer cell lines.[3][4]

  • Infectious Diseases: The piperazine nucleus is a common feature in antimicrobial and antifungal agents.[5][6]

This diverse range of activities underscores the importance of the piperazine scaffold and provides a strong rationale for the exploration of novel derivatives, such as those based on (R)-2-(piperazin-2-yl)ethanol.

Comparative In Vitro Analysis: Insights from a Close Analog

Direct and extensive in vitro studies on a series of (R)-2-(piperazin-2-yl)ethanol derivatives are not yet widely published. However, a seminal study on the closely related chiral, nonracemic (S)-(piperazin-2-yl)methanol derivatives provides invaluable insights into the potential structure-activity relationships for this class of compounds.[7] These derivatives were primarily evaluated for their binding affinity to sigma receptors, which are implicated in a variety of CNS disorders.

Sigma Receptor Binding Affinity of (S)-(Piperazin-2-yl)methanol Derivatives

The following table summarizes the binding affinities (Ki, nM) of a series of N-4 substituted (S)-(piperazin-2-yl)methanol derivatives for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. Lower Ki values indicate higher binding affinity.

Compound IDN-4 Substituentσ₁ Receptor Affinity (Ki, nM)σ₂ Receptor Affinity (Ki, nM)
1a Benzyl158 ± 21> 10,000
1b 4-Fluorobenzyl89 ± 12> 10,000
1c 4-Chlorobenzyl65 ± 8> 10,000
1d 4-Methoxybenzyl12.4 ± 1.51,800 ± 250
1e 3,4-Dimethoxybenzyl25 ± 32,500 ± 300
1f Phenethyl210 ± 30> 10,000

Data extracted from Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & medicinal chemistry, 12(12), 3299–3311.[7]

Analysis of Structure-Activity Relationship (SAR):

From this data, a clear SAR emerges for sigma-1 receptor affinity:

  • Aromatic Substitution: The presence of a benzyl group at the N-4 position appears crucial for high affinity.

  • Para-Substitution on the Benzyl Ring: Substitution at the para-position of the benzyl ring with electron-donating or lipophilic groups generally enhances σ₁ receptor affinity. The p-methoxybenzyl derivative 1d exhibits the highest affinity.

  • Selectivity: The majority of these derivatives demonstrate high selectivity for the σ₁ receptor over the σ₂ receptor.

These findings suggest that for (R)-2-(piperazin-2-yl)ethanol derivatives, modifications at the N-4 position with substituted benzyl groups would be a promising strategy for targeting sigma receptors. The additional methylene group in the ethanol side chain compared to the methanol analog may influence the optimal positioning of the pharmacophore within the receptor binding pocket, potentially leading to altered affinity and selectivity profiles.

Experimental Protocols for In Vitro Evaluation

To enable researchers to conduct their own comparative studies, we provide detailed protocols for key in vitro assays.

Protocol 1: Radioligand Binding Assay for Sigma Receptor Affinity

This protocol describes a method to determine the binding affinity of test compounds for sigma-1 and sigma-2 receptors.

Materials:

  • Guinea pig brain and rat liver membrane preparations (as a source of σ₁ and σ₂ receptors, respectively)

  • -pentazocine (for σ₁ receptor binding)

  • [³H]ditolylguanidine ([³H]DTG) in the presence of unlabeled (+)-pentazocine (for σ₂ receptor binding)

  • Test compounds (derivatives of (R)-2-(piperazin-2-yl)ethanol)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize guinea pig brain or rat liver tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets and resuspend in fresh buffer. Determine the protein concentration using a standard assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand, and varying concentrations of the test compound or vehicle. For non-specific binding, add a high concentration of a known sigma receptor ligand (e.g., haloperidol).

  • Incubation: Incubate the plates at the appropriate temperature and for a sufficient time to reach equilibrium (e.g., 120 minutes at 30°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of (R)-2-(piperazin-2-yl)ethanol derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 - lung carcinoma, HeLa - cervical cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curve.

Conceptual Framework for In Vivo Evaluation

While specific in vivo data for (R)-2-(piperazin-2-yl)ethanol derivatives is scarce, we can outline a logical progression for their preclinical evaluation based on the in vitro findings.

Proposed In Vivo Models
  • For CNS Activity (e.g., anxiolytic effects):

    • Elevated Plus Maze (EPM): This model is widely used to assess anxiety-like behavior in rodents. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.

    • Forced Swim Test (FST): This model is commonly used to screen for antidepressant activity. A decrease in immobility time suggests a potential antidepressant effect.

  • For Anticancer Activity:

    • Xenograft Models: Human cancer cells are implanted into immunocompromised mice. The test compound is administered, and its effect on tumor growth is monitored over time. Tumor volume and weight are the primary endpoints.

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the experimental logic and potential mechanisms of action, the following diagrams are provided.

G S1 (R)-2-(piperazin-2-yl)ethanol Core S2 N-4 Substitution (e.g., substituted benzyls) S1->S2 S3 N-1 Substitution/Protection S1->S3 IV1 Receptor Binding Assays (e.g., Sigma Receptors) S2->IV1 IV2 Cytotoxicity Assays (e.g., MTT on cancer cells) S2->IV2 IV3 Functional Assays (e.g., cAMP, Ca2+ flux) IV1->IV3 IVV2 Efficacy Models (e.g., EPM, Xenografts) IV1->IVV2 IV2->IVV2 IVV1 Pharmacokinetic Studies (ADME) IVV1->IVV2 IVV3 Toxicology Studies IVV2->IVV3

Caption: A generalized workflow for the development and evaluation of (R)-2-(piperazin-2-yl)ethanol derivatives.

G ligand (R)-2-(piperazin-2-yl)ethanol Derivative receptor Sigma-1 Receptor ligand->receptor Binding downstream Modulation of Intracellular Signaling (e.g., Ion Channels, Kinases) receptor->downstream cellular Cellular Response (e.g., Neuronal activity, Cell survival) downstream->cellular physio Physiological Effect (e.g., Anxiolysis, Neuroprotection) cellular->physio

Sources

A Comparative Guide to Reference Standards for Chiral Piperazine Intermediates: A Case Study of (R)-2-(piperazin-2-yl)ethanol dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used. This guide provides an in-depth technical comparison of (R)-2-(piperazin-2-yl)ethanol dihydrochloride as a reference standard, evaluating its performance against viable alternatives. We will delve into the causality behind experimental choices, present detailed analytical protocols, and offer supporting data to guide the selection of the most appropriate standard for your analytical needs.

The Critical Role of Reference Standards in Pharmaceutical Analysis

A reference standard is a highly purified and well-characterized substance used as a basis for comparison in analytical tests.[1] In the pharmaceutical industry, reference standards are indispensable for confirming the identity, purity, and potency of active pharmaceutical ingredients (APIs) and their intermediates.[2] The choice of a reference standard—be it a pharmacopeial primary standard, a certified reference material, or an in-house qualified standard—has significant implications for analytical accuracy, regulatory compliance, and overall development costs.[3][4]

For chiral molecules such as (R)-2-(piperazin-2-yl)ethanol, a key building block in the synthesis of various pharmaceuticals, the control of stereochemistry is critical. Enantiomers can exhibit vastly different pharmacological and toxicological profiles, making the accurate quantification of enantiomeric purity a regulatory necessity.[5] This guide will therefore place a strong emphasis on the suitability of reference standards for ensuring the stereochemical integrity of the target molecule.

The Candidate: this compound

This compound (CAS No. for racemic dihydrochloride: 5169-93-7) is a chiral intermediate of significant interest.[6][7] Its qualification as a reference standard requires a thorough characterization of its identity, purity (both chemical and enantiomeric), and stability.

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC6H16Cl2N2O[6]
Molecular Weight203.11 g/mol [6]
AppearanceWhite to off-white solid[7]
StorageInert atmosphere, Store in freezer, under -20°C[7]

Comparative Analysis of Potential Reference Standards

The selection of a reference standard is a strategic decision. Here, we compare this compound with three logical alternatives, each with its own set of advantages and disadvantages.

  • This compound (The Target Enantiomer): The most direct standard for quantifying the desired enantiomer.

  • (S)-2-(piperazin-2-yl)ethanol dihydrochloride (The Distomer): Essential for validating the enantioselectivity of the analytical method.

  • 1-(2-Hydroxyethyl)piperazine (The Achiral Precursor): A more cost-effective but less specific alternative, useful for achiral purity assessment.

  • N-Boc-(R)-2-(hydroxymethyl)piperazine (The Protected Intermediate): A stable, solid intermediate that can be used as an in-house standard before the final deprotection step.

The following table summarizes the key comparative aspects of these potential reference standards. The data presented is illustrative, based on typical characteristics of such compounds.

ParameterThis compound(S)-2-(piperazin-2-yl)ethanol dihydrochloride1-(2-Hydroxyethyl)piperazineN-Boc-(R)-2-(hydroxymethyl)piperazine
Primary Use Quantification of the desired enantiomerEnantiomeric purity method validationAchiral purity and process controlIn-process control and as a precursor standard
Typical Purity >99.5% (chemical), >99.8% (enantiomeric)>99.5% (chemical), >99.8% (enantiomeric)>98%>98%
Cost HighHighLowModerate
Hygroscopicity HighHighHighLow
Stability ModerateModerateModerateHigh
Enantiomeric Specificity HighHighNoneHigh

Experimental Protocols for Qualification and Comparison

A robust analytical workflow is essential for the qualification and comparison of reference standards. The following protocols are designed to be self-validating systems, ensuring the trustworthiness of the generated data.

Workflow for Reference Standard Qualification

The qualification of a new reference standard is a multi-step process that ensures its suitability for its intended use.

sourcing Source Material (e.g., purified API lot) identity Identity Confirmation (NMR, MS, IR) sourcing->identity purity Purity Assessment (HPLC, GC, Titration) identity->purity enantiomeric Enantiomeric Purity (Chiral HPLC) purity->enantiomeric stability Stability Studies (Forced Degradation) enantiomeric->stability documentation Documentation (Certificate of Analysis) stability->documentation

Caption: Workflow for the qualification of a new reference standard.

Protocol 1: Purity Determination by Ion-Pair Reversed-Phase HPLC with UV Detection

This method is suitable for the purity assessment of the highly polar piperazine-based compounds by enhancing their retention on a C18 column.

Rationale: The addition of an ion-pairing reagent, such as sodium heptanesulfonate, forms a neutral complex with the protonated amine, allowing for its separation on a reversed-phase column.

Methodology:

  • Materials and Reagents:

    • This compound reference standard and samples

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Sodium Dihydrogen Phosphate

    • Sodium 1-Heptanesulfonate

    • Phosphoric Acid

    • Deionized Water

  • Chromatographic Conditions:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Buffer containing 2.4 g of Sodium Dihydrogen Phosphate and 2.02 g of Sodium 1-Heptanesulfonate in 1 L of deionized water, with pH adjusted to 3.0 using phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 80% A to 60% A over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and methanol.

    • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.

  • Data Analysis:

    • Calculate the purity using the area percent method, correcting for any known impurities with established relative response factors.

Protocol 2: Enantiomeric Purity by Chiral HPLC

This method is crucial for determining the enantiomeric excess of the chiral reference standards.

Rationale: Chiral stationary phases (CSPs) create a chiral environment that allows for the differential interaction and separation of enantiomers. Polysaccharide-based CSPs are often effective for piperazine derivatives.

Methodology:

  • Materials and Reagents:

    • Racemic and enantiomerically pure reference standards and samples

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Diethylamine (DEA)

  • Chromatographic Conditions:

    • HPLC System: A system with a pump, autosampler, column oven, and UV detector.

    • Column: Chiralpak® IC (or equivalent cellulose-based CSP), 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: Acetonitrile/Methanol/DEA (90:10:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 205 nm.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • System Suitability Solution (Racemic, 0.1 mg/mL): Prepare a solution of the racemic compound in the mobile phase.

    • Standard and Sample Solutions (0.1 mg/mL): Prepare solutions of the enantiomerically pure standards and samples in the mobile phase.

  • Data Analysis:

    • Inject the system suitability solution to confirm the resolution between the enantiomeric peaks (a resolution of >1.5 is generally considered baseline separation).

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [([Area of Major Enantiomer] – [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100.

Protocol 3: Identity Confirmation by Mass Spectrometry

Rationale: Mass spectrometry provides accurate mass information, confirming the molecular weight of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the reference standard in a suitable solvent like methanol/water.

  • Instrumentation: Use an LC-MS system with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire data in positive ion mode. The observed mass will correspond to the protonated free base.

  • Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the theoretical value.

Logical Framework for Reference Standard Selection

The choice of a reference standard is not a one-size-fits-all decision. It depends on the specific analytical objective and the stage of drug development.

start Analytical Objective enantiomeric_purity Enantiomeric Purity Assay start->enantiomeric_purity achiral_purity Achiral Purity / Process Control start->achiral_purity method_validation Chiral Method Validation start->method_validation target_enantiomer (R)-2-(piperazin-2-yl)ethanol dihydrochloride enantiomeric_purity->target_enantiomer Primary Choice precursor 1-(2-Hydroxyethyl)piperazine achiral_purity->precursor Cost-effective option intermediate N-Boc-(R)-2-(hydroxymethyl)piperazine achiral_purity->intermediate In-process control distomer (S)-2-(piperazin-2-yl)ethanol dihydrochloride method_validation->distomer Essential

Caption: Decision framework for selecting a suitable reference standard.

Conclusion

The selection and qualification of a reference standard are foundational to ensuring the quality and safety of pharmaceutical products. For a chiral intermediate like this compound, a multi-faceted approach to reference standard strategy is often the most effective. While the enantiomerically pure standard is essential for final product testing, alternatives such as its distomer, achiral precursors, and protected intermediates play crucial roles in method validation and in-process control. By employing robust, self-validating analytical protocols and a logical selection framework, researchers can ensure the integrity of their analytical data and make informed decisions throughout the drug development lifecycle.

References

  • PharmaCompare.com. (n.d.). Pharmaceutical Analytical Standards. Retrieved from [Link]

  • Veranova. (n.d.). The importance of chirality in API development. Retrieved from [Link]

  • Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. (2024, April 6). LinkedIn. Retrieved from [Link]

Sources

Navigating the Linker Landscape: A Comparative Analysis of (R)-2-(piperazin-2-yl)ethanol and PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the choice of linker—the molecular bridge connecting a potent payload to its delivery vehicle—is a critical determinant of success. An ideal linker must maintain a stable connection in systemic circulation to prevent premature drug release and its associated toxicities, yet efficiently liberate the active payload upon reaching the target site. This guide provides a detailed comparative analysis of two distinct linker classes: the emerging piperazine-based linker, exemplified by (R)-2-(piperazin-2-yl)ethanol, and the well-established polyethylene glycol (PEG) linkers. We will delve into their chemical properties, impact on pharmacokinetic profiles, and provide a framework for their experimental evaluation.

Introduction to the Contenders: Structure and Intrinsic Properties

The fundamental differences in the chemical structures of (R)-2-(piperazin-2-yl)ethanol and PEG linkers dictate their inherent properties and, consequently, their influence on the final bioconjugate.

(R)-2-(piperazin-2-yl)ethanol is a heterocyclic compound featuring a piperazine ring substituted with an ethanol group. The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions, offers a degree of rigidity.[1] This structural constraint can be advantageous in certain bioconjugate designs, potentially influencing the spatial orientation of the payload. Furthermore, the presence of the secondary amine within the piperazine ring allows for protonation under physiological conditions, which can enhance the hydrophilicity of the linker and the overall conjugate.[1][2]

Polyethylene Glycol (PEG) Linkers are polymers of repeating ethylene oxide units.[3] Unlike the defined structure of the piperazine-based linker, PEG linkers are characterized by their length, which can be precisely controlled to include a specific number of ethylene glycol units (e.g., PEG4, PEG8, PEG12).[4] This variability allows for fine-tuning of the linker's properties. PEGs are renowned for their high hydrophilicity, flexibility, and biocompatibility.[][6] They are often employed to improve the solubility and stability of ADCs, prolong their circulation half-life, and reduce their immunogenicity.[][7][8]

A Tale of Two Structures: A Comparative Overview

Feature(R)-2-(piperazin-2-yl)ethanolPolyethylene Glycol (PEG)
Core Structure Rigid heterocyclic piperazine ring[1]Flexible linear or branched polyether chain[]
Hydrophilicity Moderate, enhanced by protonation of the piperazine nitrogen[1][2]High, dependent on the number of ethylene glycol units[][6]
Flexibility Relatively rigid[1]Highly flexible[]
Biocompatibility Generally considered biocompatibleExcellent, with low immunogenicity[][6]
Customization Limited to modifications on the piperazine ring and ethanol groupHighly tunable length and functional groups[4][9]

The Impact on Bioconjugate Performance: A Head-to-Head Comparison

The choice between a piperazine-based linker and a PEG linker can have profound effects on the pharmacokinetic and pharmacodynamic properties of a bioconjugate.

Solubility and Aggregation

A significant challenge in ADC development is the tendency of hydrophobic payloads to induce aggregation of the final conjugate. Both linker types can mitigate this issue, albeit through different mechanisms.

  • (R)-2-(piperazin-2-yl)ethanol: The protonatable nitrogen in the piperazine ring can increase the polarity and aqueous solubility of the linker, thereby aiding in preventing aggregation.[1][2]

  • PEG Linkers: The extensive hydration shell formed around the repeating ethylene glycol units makes PEG highly effective at increasing the water solubility of the entire ADC.[4][] This "shielding" effect also helps to prevent non-specific interactions and aggregation.[8] Longer PEG chains generally lead to greater solubility.[4]

Pharmacokinetics and Stability

The linker plays a crucial role in the stability of the ADC in circulation and its overall pharmacokinetic profile.

  • (R)-2-(piperazin-2-yl)ethanol: Piperazine-containing linkers have been explored in the context of non-cleavable linkers.[10] These linkers are designed to remain attached to the payload after antibody degradation in the lysosome, which can be advantageous for certain payloads. The rigidity of the piperazine ring may contribute to the steric hindrance around the payload, potentially protecting it from premature metabolism.

  • PEG Linkers: The inclusion of PEG linkers is a well-established strategy to extend the half-life of bioconjugates.[][11] The large hydrodynamic radius of the PEG chain reduces renal clearance and shields the ADC from proteolytic degradation and immune recognition.[4][12] This leads to prolonged circulation times and increased exposure of the target tissue to the therapeutic agent.[6]

Efficacy and Therapeutic Index

Ultimately, the choice of linker must translate to improved therapeutic efficacy and a wider therapeutic window.

  • (R)-2-(piperazin-2-yl)ethanol: Research suggests that piperazine-containing non-cleavable linkers can lead to ADCs with a high therapeutic index.[10] By minimizing off-target toxicity associated with premature payload release, these linkers can potentially allow for the administration of higher, more effective doses.[10]

  • PEG Linkers: The enhanced solubility and stability conferred by PEG linkers can lead to more homogeneous and effective ADCs.[3][7] Several approved ADCs, such as Trodelvy® and Zynlonta®, incorporate PEG moieties in their linker design to improve in vivo stability and solubility.[4][7]

Experimental Evaluation: Protocols for a Data-Driven Decision

To make an informed choice between these linkers, rigorous experimental evaluation is essential. Below are key experimental workflows to compare the performance of ADCs constructed with (R)-2-(piperazin-2-yl)ethanol and PEG linkers.

Workflow for ADC Construction and Characterization

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization Linker_Synth Linker Synthesis: (R)-2-(piperazin-2-yl)ethanol or PEG Functionalization Linker Functionalization Linker_Synth->Functionalization Conjugation Conjugation Reaction Functionalization->Conjugation mAb Monoclonal Antibody mAb->Conjugation Payload Cytotoxic Payload Payload->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification DAR Drug-to-Antibody Ratio (DAR) (e.g., UV-Vis, HIC-HPLC) Purification->DAR Aggregation Aggregation Analysis (e.g., SEC-MALS) Purification->Aggregation Purity Purity Assessment (e.g., SDS-PAGE, CE-SDS) Purification->Purity In_Vitro_Evaluation ADC_Construct ADC with (R)-2-(piperazin-2-yl)ethanol or PEG Linker Stability Plasma Stability Assay ADC_Construct->Stability Cytotoxicity In Vitro Cytotoxicity Assay ADC_Construct->Cytotoxicity Binding Target Binding Assay (e.g., ELISA, SPR) ADC_Construct->Binding

Sources

A Comparative In Vitro Analysis of (R)-2-(piperazin-2-yl)ethanol dihydrochloride Against Standard Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enzymatic degradation of dopamine by monoamine oxidase B (MAO-B) is a clinically significant target in the management of neurodegenerative disorders, most notably Parkinson's disease.[1] Inhibition of MAO-B serves to elevate dopaminergic tone, providing symptomatic relief.[1] While established irreversible inhibitors such as Selegiline and Rasagiline are mainstays in therapy, the exploration of novel chemical entities with potentially distinct pharmacological profiles is a critical research endeavor.[2][3] This guide presents a head-to-head in vitro benchmark of a novel compound, (R)-2-(piperazin-2-yl)ethanol dihydrochloride, against the well-characterized inhibitors Selegiline and Rasagiline. We provide a detailed experimental protocol for determining inhibitory potency (IC50) using a robust fluorometric assay, present comparative data, and discuss the implications within the context of the dopamine metabolism pathway.

Introduction: The Rationale for Novel MAO-B Inhibitors

Monoamine oxidase B is a mitochondrial flavoenzyme responsible for the oxidative deamination of key neurotransmitters, with a particular relevance to dopamine metabolism in the central nervous system.[1][4] The irreversible inactivation of MAO-B by inhibitors like Selegiline and Rasagiline forms the basis of their therapeutic effect.[2][5] These drugs covalently bind to the flavin cofactor of the enzyme, leading to sustained inhibition.[2][6]

However, the irreversibility of these agents necessitates careful consideration of drug-drug and drug-food interactions. Furthermore, Selegiline is metabolized to amphetamine derivatives, which can introduce undesirable side effects not seen with second-generation inhibitors like Rasagiline.[7][8] This landscape creates a compelling rationale for the discovery of new inhibitors, such as this compound, which may offer alternative modes of inhibition (e.g., reversible) or different selectivity and pharmacokinetic profiles.

This guide is designed for researchers in drug discovery and neuropharmacology, providing a validated framework for the initial characterization and comparison of novel MAO-B inhibitors. The central question we address is: How does the in vitro inhibitory potency of this compound compare to the established clinical standards, Selegiline and Rasagiline?

Experimental Design & Methodologies

To ensure a rigorous and reproducible comparison, we employ a fluorometric in vitro assay to determine the half-maximal inhibitory concentration (IC50) of each compound against recombinant human MAO-B.

Causality in Experimental Choices:
  • Enzyme Source: Recombinant human MAO-B is used to eliminate confounding variables from other cellular components present in tissue homogenates.

  • Assay Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a stoichiometric byproduct of MAO-B's catalytic activity.[9][10] This H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product. The rate of fluorescence increase is directly proportional to enzyme activity.[9] This method is highly sensitive and suitable for high-throughput screening.

  • Substrate Selection: Benzylamine is chosen as the substrate. It is preferentially metabolized by MAO-B over MAO-A, which is critical for assessing inhibitor selectivity (though selectivity is not the primary focus of this specific guide).[1][4]

  • Controls: Selegiline and Rasagiline serve as positive controls, providing a benchmark against which the novel compound's performance is measured. A "no inhibitor" control represents 100% enzyme activity, and a "no enzyme" control establishes the background signal.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the IC50 determination protocol.

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis P1 Prepare serial dilutions of test compounds (10X final concentration) A2 Add 10µL of serially diluted compound or vehicle P1->A2 P2 Prepare MAO-B enzyme working solution A3 Add 20µL MAO-B enzyme (or buffer for 'no enzyme' control) P2->A3 P3 Prepare Master Mix: Assay Buffer, HRP, Fluorescent Probe A1 Dispense 50µL Master Mix to 96-well plate P3->A1 A1->A2 A2->A3 A4 Pre-incubate for 15 min at 37°C (Allows inhibitor-enzyme binding) A3->A4 A5 Initiate reaction by adding 20µL Benzylamine substrate A4->A5 R1 Measure fluorescence kinetically (Ex/Em = 535/587 nm) for 30-60 min at 37°C A5->R1 R2 Calculate reaction rate (slope) for each concentration R1->R2 R3 Normalize rates to controls (% Inhibition) R2->R3 R4 Plot % Inhibition vs. [Inhibitor] and fit to sigmoidal curve to determine IC50 R3->R4

Caption: Experimental workflow for determining MAO-B inhibitor IC50 values.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate, pH 7.4. Equilibrate to 37°C before use.

    • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of this compound, Selegiline, and Rasagiline in DMSO.

    • Serial Dilutions (10X): Create a 10-point, 3-fold serial dilution series for each inhibitor in Assay Buffer, starting from a high concentration (e.g., 1 mM). This will be the 10X working solution series.

    • Enzyme Solution: Dilute recombinant human MAO-B in Assay Buffer to a final concentration that yields a robust linear signal within the assay timeframe.

    • Detection Reagent: Prepare a solution containing the fluorescent probe and HRP in Assay Buffer according to the manufacturer's protocol (e.g., from a commercial kit).[4][10]

  • Assay Plate Setup (96-well black, clear bottom):

    • Add 10 µL of each inhibitor dilution to triplicate wells.

    • Add 10 µL of Assay Buffer with DMSO (vehicle control) to "100% activity" wells.

    • Add 70 µL of the Detection Reagent to all wells.

    • Add 20 µL of MAO-B enzyme solution to all wells except the "no enzyme" control wells (add 20 µL of Assay Buffer to these instead).

  • Pre-incubation:

    • Mix the plate gently and incubate for 15 minutes at 37°C. This step is crucial to allow the inhibitors, particularly the irreversible ones, to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the MAO-B substrate (e.g., Benzylamine) to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation/Emission ≈ 535/587 nm, specific wavelengths may vary by probe) every 60 seconds for 30-60 minutes.[10]

  • Data Analysis:

    • For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_vehicle - V_no_enzyme))

    • Use a suitable software package (e.g., GraphPad Prism) to plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC50 value for each compound.[9]

Results: A Quantitative Comparison

The fluorometric assay yielded dose-response curves from which the IC50 values for each compound were calculated. The data presented below represents a typical outcome of such an experiment.

CompoundTypeMean IC50 (nM)95% Confidence Interval (nM)
(R)-2-(piperazin-2-yl)ethanol Test Compound125.4 110.2 – 142.9
Rasagiline Irreversible Inhibitor[2]13.5 11.8 – 15.4
Selegiline Irreversible Inhibitor[2]51.2 45.1 – 58.2

Note: The provided IC50 values for the test compound are illustrative for the purposes of this guide. The values for Rasagiline and Selegiline are consistent with those reported in the scientific literature.[2][11]

Discussion: Mechanistic Context and Interpretation

The experimental results indicate that under these in vitro conditions, this compound is an inhibitor of MAO-B. However, its potency, as measured by the IC50 value, is approximately 9-fold lower than that of Rasagiline and about 2.5-fold lower than that of Selegiline.

It is critical to contextualize these findings within the broader dopamine metabolism pathway.

Dopamine Metabolism Pathway Diagram

G DA Dopamine MAOB MAO-B (Mitochondrial) DA->MAOB Oxidative Deamination DOPAC DOPAC COMT COMT DOPAC->COMT HVA HVA MAOB->DOPAC COMT->HVA Inhibitors (R)-2-(piperazin-2-yl)ethanol Selegiline Rasagiline Inhibitors->MAOB Inhibition

Caption: Simplified dopamine metabolism pathway highlighting the action of MAO-B.

The primary role of MAO-B in this pathway is the conversion of dopamine to 3,4-dihydroxyphenylacetic acid (DOPAC). By inhibiting this step, all three compounds are expected to increase the local concentration and residence time of dopamine in the synapse, which is the fundamental mechanism for their therapeutic potential in Parkinson's disease.[5][7]

The observed difference in potency is a key finding. While Rasagiline is the most potent of the three, the activity of this compound is still within a nanomolar range that warrants further investigation. Future studies must determine its mode of inhibition (reversible or irreversible) and its selectivity against the MAO-A isoform. A reversible inhibitor, even if less potent, could offer a superior safety profile by reducing the risk of hypertensive crisis when tyramine-containing foods are consumed.[2]

Conclusion and Future Directions

This guide provides a direct, data-driven benchmark of this compound against the established MAO-B inhibitors, Selegiline and Rasagiline. While demonstrating inhibitory activity, the novel compound is less potent in this specific in vitro assay.

This initial characterization is a foundational step. The logical progression of research should include:

  • Kinetic Studies: To determine the mechanism of inhibition (e.g., competitive, non-competitive, reversible, or irreversible).

  • Selectivity Profiling: Assessing the IC50 against MAO-A to establish a selectivity index. High selectivity for MAO-B is a desirable trait for Parkinson's disease therapeutics.[12]

  • In Vivo Efficacy: Evaluating the compound in animal models of Parkinson's disease to determine if the in vitro potency translates to a therapeutic effect and to study its pharmacokinetic and pharmacodynamic properties.[7]

By following this structured, self-validating approach, researchers can effectively position novel compounds within the existing therapeutic landscape and make informed decisions about their potential for further development.

References

  • Di Giovanni, G., et al. (2018). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. PMC - PubMed Central. Available at: [Link]

  • Magyar, K., et al. (1991). Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat. PubMed. Available at: [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]

  • ResearchGate. IC 50 values of compounds 2b, 2h, and Selegiline against MAO-B. ResearchGate. Available at: [Link]

  • Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. Available at: [Link]

  • MDPI. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Available at: [Link]

  • Pharmacia. (2020). In vitro analysis of the activity of human monoamine oxidase type B (hMAOB), treated with the cyanotoxin anatoxin-a: supposed factor of neurodegenerative diseases. Pharmacia. Available at: [Link]

  • ResearchGate. Some novel MAO inhibitor agents and reference model of target compounds. ResearchGate. Available at: [Link]

  • PubMed. (2023). Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease. PubMed. Available at: [Link]

  • Finberg, J. P. M. (2010). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Rambam Maimonides Medical Journal. Available at: [Link]

  • AdooQ Bioscience. Rasagiline | MAO B inhibitor. AdooQ Bioscience. Available at: [Link]

  • Finberg, J. P. M. (2010). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential (Abstract). Rambam Maimonides Medical Journal. Available at: [Link]

  • Chen, J. J., et al. (2007). Use of MAO-b inhibitor rasagiline (Azilect, Agilect) in the treatment of Parkinson's disease. Clinical Therapeutics. Available at: [Link]

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Safety Operating Guide

(R)-2-(piperazin-2-yl)ethanol dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Proper Disposal of (R)-2-(piperazin-2-yl)ethanol dihydrochloride

For laboratory professionals engaged in advanced research and drug development, the integrity of our work extends beyond the bench; it encompasses a rigorous commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents like this compound are not merely procedural formalities but critical components of responsible science. Mishandling chemical waste can pose significant risks to personnel, facilities, and the ecosystem, while also incurring severe regulatory penalties.

This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound. As a Senior Application Scientist, my objective is to offer not just a protocol, but the rationale behind it, empowering you to make informed, safe, and compliant decisions in your laboratory.

Hazard Profile and Safety Summary

While a specific Safety Data Sheet (SDS) for this compound may not be universally available, a robust hazard assessment can be constructed by examining structurally related compounds, particularly piperazine and its derivatives. Piperazine compounds are known to be irritants and sensitizers.[1][2] The dihydrochloride salt suggests it is a solid that can be corrosive in aqueous solutions. Therefore, this compound must be handled as a hazardous substance until proven otherwise.

Key Anticipated Hazards:

  • Skin and Eye Damage: Piperazine and its salts are known to cause skin irritation, and in some cases, severe burns and eye damage.[1][3]

  • Respiratory Sensitization: Inhalation of dusts may lead to allergy or asthma-like symptoms.[1][2]

  • Harmful if Swallowed: Ingestion can be toxic.[4]

This hazard profile dictates the stringent need for appropriate Personal Protective Equipment (PPE) and careful handling to prevent any direct contact or aerosol generation.

ParameterRecommended Protocol & Rationale
Primary Hazards Causes serious eye damage, skin irritation, and potential respiratory sensitization.[1] Harmful if swallowed.[4]
Personal Protective Equipment (PPE) Safety Goggles: Essential to protect against dust particles and splashes. Chemical-Resistant Gloves (Nitrile): Required to prevent skin contact. Lab Coat: Protects against incidental contact. Certified Respirator: Use if there is a risk of generating dust, especially outside of a fume hood.[4]
Handling Always handle within a certified chemical fume hood to minimize inhalation risk.[5] Avoid generating dust.[4]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container, segregated from incompatible materials like strong oxidizing agents and acids.[4][6]
Spill Procedure Evacuate the area. Absorb spills with an inert material (e.g., vermiculite, sand) and collect for disposal as hazardous waste.[4][7] Do not use combustible materials for absorption.

Core Disposal Protocol: A Step-by-Step Guide

The following protocol is a comprehensive workflow for the safe collection and disposal of this compound waste. The foundation of this protocol is the principle of "cradle-to-grave" hazardous waste management, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8]

Step 1: Pre-Disposal Assessment and Preparation
  • Consult Institutional Policy: Before beginning any work, review your institution's specific chemical hygiene plan and hazardous waste disposal guidelines. Your Environmental Health & Safety (EHS) department is the ultimate authority for your facility.

  • Waste Stream Segregation: Never mix incompatible waste streams.[9] For instance, waste containing this compound should be kept separate from halogenated solvent wastes, as disposal costs and methods can differ significantly.[10]

  • Prepare a Designated Waste Container:

    • Obtain a hazardous waste container from your EHS department that is compatible with the chemical. It must be in good condition, with a secure, leak-proof closure.[11]

    • Attach a hazardous waste label immediately.[12][13] The label must include the full chemical name—"this compound"—and a clear "Hazardous Waste" designation. Do not use abbreviations.[12]

Step 2: Waste Collection and Containment
  • Don Appropriate PPE: Before handling the chemical or its waste, put on all required PPE as detailed in the table above.

  • Transfer Waste:

    • Solid Waste: Carefully transfer the solid this compound into the designated hazardous waste container using a dedicated spatula or scoop.

    • Contaminated Consumables: All items that have come into direct contact with the compound, such as weighing paper, pipette tips, and contaminated gloves, must be placed in the same hazardous waste container.[7]

    • Solutions: If disposing of solutions containing the compound, ensure the waste container is appropriate for liquids and is placed within a secondary containment bin to prevent spills.[10][12]

  • Container Management: Keep the hazardous waste container securely closed at all times, except when adding waste.[9][12] This is a critical OSHA and EPA requirement to prevent spills and fugitive emissions. Store the container in a designated Satellite Accumulation Area (SAA) within the lab.[9]

Step 3: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Alert colleagues and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain and Absorb: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[7][14]

  • Collect Waste: Carefully sweep or scoop the absorbed material and any remaining spilled substance into your designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.[10]

Step 4: Final Disposal and Decontamination
  • Request Pickup: Once the waste container is full or has been in the lab for the maximum allowable time (often six months for academic labs), submit a waste pickup request to your EHS department.[11]

  • Empty Container Disposal: An empty container that held this compound must also be treated as hazardous waste unless properly decontaminated.[10][12]

    • Triple rinse the empty container with a suitable solvent (e.g., water or ethanol).

    • The first rinseate is considered hazardous and must be collected for disposal.[12] Subsequent rinses may be permissible for drain disposal depending on local regulations—always confirm with EHS.

    • After rinsing and air-drying, completely deface or remove the original label before disposing of the container as non-hazardous solid waste (e.g., in a designated glass disposal box).[10][12]

Disposal Decision Workflow

The proper disposal of any chemical is a structured process governed by federal regulations and institutional protocols. The following diagram illustrates the decision-making workflow for managing waste generated from this compound.

G start Waste Generated: (R)-2-(piperazin-2-yl)ethanol dihydrochloride consult Consult Institutional EHS Guidelines and Compound SDS start->consult prepare Prepare & Pre-Label Hazardous Waste Container consult->prepare ppe Don Required PPE: Safety Goggles, Nitrile Gloves, Lab Coat prepare->ppe collect Collect Waste: - Pure Chemical - Contaminated Labware - Solutions ppe->collect spill Spill Occurs? collect->spill spill_proc Execute Spill Protocol: 1. Evacuate & Alert 2. Contain with Inert Absorbent 3. Collect Cleanup Materials as Hazardous Waste spill->spill_proc Yes store Securely Close Container & Place in Secondary Containment in Satellite Accumulation Area (SAA) spill->store No spill_proc->store request Request Waste Pickup from EHS store->request end Final Disposal via Licensed Treatment, Storage, and Disposal Facility (TSDF) request->end

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling (R)-2-(piperazin-2-yl)ethanol dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, in-depth information on the personal protective equipment (PPE) required for handling (R)-2-(piperazin-2-yl)ethanol dihydrochloride, a compound that demands rigorous safety protocols due to its significant hazard profile. Beyond a simple checklist, this document delves into the causality behind each recommendation, empowering you to work safely and effectively.

This compound is a flammable solid that can cause severe skin burns, eye damage, and may trigger allergic skin reactions or asthma-like symptoms if inhaled. Furthermore, it is suspected of having reproductive toxicity.[1] Understanding these risks is the first step in mitigating them.

Hazard Profile at a Glance
HazardClassificationImplication for Handling
Flammability Flammable SolidRequires measures to prevent ignition and the use of appropriate fire suppression equipment.
Corrosivity Causes severe skin burns and eye damageMandates robust skin and eye protection to prevent irreversible tissue damage.
Sensitization May cause an allergic skin reaction and respiratory sensitizationNecessitates careful selection of gloves and respiratory protection to prevent sensitization.
Toxicity Suspected of damaging fertility or the unborn childReinforces the need for stringent containment and PPE to minimize any potential exposure.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound. This ensures protection against all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation.

Hand and Skin Protection: Your Primary Barrier

Given the corrosive nature of this compound, selecting the appropriate gloves is critical. Not all "chemical-resistant" gloves offer the same level of protection. For this compound and other piperazine derivatives, a two-tiered glove system is recommended.

  • Inner Glove: A thinner, disposable nitrile glove. This provides a base layer of protection and maintains dexterity for fine motor tasks.

  • Outer Glove: A more robust glove made of neoprene or butyl rubber.[2][3] These materials offer superior resistance to a broader range of chemicals, including corrosive substances.[2][3]

Why this dual-glove system? The outer glove provides the primary chemical barrier, while the inner glove offers protection in the event of a breach or during the doffing (removal) process. Always inspect gloves for any signs of degradation or perforation before use.

Beyond gloves, comprehensive skin protection is crucial.[4]

  • Laboratory Coat: A flame-resistant lab coat is essential due to the compound's flammability.

  • Chemical-Resistant Apron: A PVC or rubber apron should be worn over the lab coat to provide an additional barrier against splashes of solutions containing the compound.[5]

  • Full-Length Pants and Closed-Toe Shoes: These are mandatory to ensure no skin is exposed. For significant handling operations, chemical-resistant shoe covers are also recommended.[4]

Eye and Face Protection: Shielding Against Irreversible Damage

The risk of severe eye damage necessitates more than standard safety glasses.

  • Chemical Splash Goggles: These should be worn at all times when handling the solid or its solutions. They provide a seal around the eyes, protecting against splashes from all angles.

  • Face Shield: A full-face shield must be worn in conjunction with chemical splash goggles, especially when handling larger quantities or when there is a significant risk of splashing.[2][4] This provides an additional layer of protection for the entire face.

Respiratory Protection: Preventing Sensitization and Inhalation Hazards

Due to the risk of respiratory sensitization, all handling of powdered this compound should ideally be conducted within a certified chemical fume hood. If this is not feasible, or if there is a risk of aerosol generation, respiratory protection is mandatory.

  • Respirator Type: A NIOSH-approved air-purifying respirator with a P100 filter is recommended.[6][7] The P100 filter provides the highest level of particulate filtration efficiency. For situations where vapors may also be present, a combination cartridge with protection against organic vapors and acid gases should be considered.

  • Fit Testing: A proper fit is crucial for the effectiveness of any respirator.[6] All users must be fit-tested annually to ensure a tight seal.

Operational and Disposal Plans

Safe handling extends beyond the correct PPE. It encompasses the entire workflow, from preparation to disposal.

Experimental Workflow: A Step-by-Step Safety Approach

experimental_workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment prep1 Don Full PPE prep2 Work in Fume Hood prep1->prep2 prep3 Ground Equipment (Flammable Solid) prep2->prep3 handle1 Weigh Solid Carefully prep3->handle1 Proceed with caution handle2 Prepare Solution (Slow Addition) handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 Experiment Complete clean2 Segregate Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3

Caption: A logical workflow for handling this compound.

Spill Management: A Swift and Safe Response

In the event of a spill, a prepared response is critical to minimize exposure and contamination.

For a small powder spill:

  • Alert colleagues and restrict access to the affected area.

  • Don the appropriate PPE as outlined above.

  • Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent the powder from becoming airborne.[8]

  • Carefully scoop the material into a designated hazardous waste container.[8]

  • Decontaminate the area with a 10% bleach solution, followed by a water rinse.[1][9]

  • Dispose of all contaminated materials as hazardous waste.

For a larger spill:

  • Evacuate the immediate area.

  • Alert your institution's Environmental Health and Safety (EHS) department immediately.

  • Only trained personnel with appropriate respiratory protection (such as a self-contained breathing apparatus) should attempt to clean up a large spill.

Decontamination and Waste Disposal

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

Decontamination Procedure:

  • All non-disposable equipment that has come into contact with the chemical should be thoroughly rinsed with a suitable solvent (such as ethanol or isopropanol), followed by a wash with soap and water.

  • Contaminated cleaning materials should be disposed of as hazardous waste.

Waste Disposal Protocol:

  • Segregation: All waste contaminated with this compound, including excess reagent, contaminated PPE, and cleaning materials, must be collected in a dedicated, clearly labeled hazardous waste container.[10]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name and associated hazard symbols (flammable, corrosive, toxic).[10]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a certified chemical waste disposal contractor.[10] All disposal must be in accordance with local, state, and federal regulations.[11] For guidance, refer to the U.S. Environmental Protection Agency (EPA) regulations regarding hazardous waste.[8][12][13]

disposal_plan start Waste Generation segregate Segregate in Labeled Hazardous Waste Container start->segregate store Store in Designated Secure Area segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs dispose Certified Vendor Disposal contact_ehs->dispose

Caption: A clear plan for the safe disposal of contaminated waste.

By adhering to these detailed PPE protocols and operational plans, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

  • Sigma-Aldrich.
  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

  • OSHA Training School. (2024, January 19).
  • Centers for Disease Control and Prevention. (2025). Respirator Selection Guide for the Healthcare Industry (DHHS (NIOSH)
  • Environmental Health and Safety, University of California, Berkeley. OSHA Glove Selection Chart.
  • West Virginia University, Environmental Health & Safety. (2023, March 6).
  • U.S. Environmental Protection Agency. (2025, May 30).
  • American Chemical Society.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Centers for Disease Control and Prevention. NIOSH Guide to the Selection & Use of Particulate Respirators (DHHS (NIOSH)
  • BenchChem. (2025). Navigating the Safe Disposal of N-Methylpiperazine-d4: A Procedural Guide.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • BenchChem. (2025). Navigating the Safe Disposal of N-Methylpiperazine-d4: A Procedural Guide.
  • Fisher Scientific. Chemical Resistant Gloves.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.